molecular formula C45H78O10 B3026780 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol CAS No. 111187-15-6

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Cat. No.: B3026780
CAS No.: 111187-15-6
M. Wt: 779.1 g/mol
InChI Key: BROOMPUVDPTGEG-WPFDGFPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, also known as this compound, is a useful research compound. Its molecular formula is C45H78O10 and its molecular weight is 779.1 g/mol. The purity is usually 95%.
The exact mass of the compound [(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is 778.55949868 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42+,43-,44+,45+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROOMPUVDPTGEG-WPFDGFPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H78O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG), a class of glycolipids. While this exact racemic compound is not extensively documented in scientific literature, its constituent components and structurally similar molecules are well-researched. This guide provides a comprehensive overview based on available data for closely related MGDGs, focusing on their chemical properties, biological significance, and the experimental methodologies used for their study.

MGDGs are primary components of photosynthetic membranes in plants and some bacteria, playing a crucial role in the structure and function of chloroplasts.[1][2] They are characterized by a glycerol (B35011) backbone, with two fatty acid chains esterified at the sn-1 and sn-2 positions, and a single galactose unit attached at the sn-3 position. The specific compound of interest features two linoleic acid chains, which are polyunsaturated omega-6 fatty acids.

Recent research has highlighted the potential of MGDGs in drug development due to their anti-inflammatory and anti-tumor activities.[1]

Chemical and Physical Properties

While specific data for the racemic mixture is limited, the properties can be inferred from similar MGDGs. The presence of two unsaturated linoleic acid chains will influence its physical state, likely rendering it as an oil or a substance with a low melting point at room temperature.

Table 1: Physicochemical Properties of Related Monogalactosyldiacylglycerols

PropertyValueSource
Molecular Formula C45H78O10[]
Molecular Weight 779.109 g/mol []
Solubility Soluble in organic solvents like DMSO, ethanol, and chloroform (B151607). Low water solubility.[4]

Biological Significance and Signaling Pathways

MGDGs are integral to the biogenesis and stability of thylakoid membranes within chloroplasts.[2][5] Beyond their structural role, they are precursors for the synthesis of digalactosyldiacylglycerol (B1163852) (DGDG) and are involved in plant responses to environmental stress, such as phosphate (B84403) limitation.[6][7]

The fatty acid composition of MGDGs is critical to their biological function. Linoleic acid, an essential fatty acid, can be a substrate for the synthesis of jasmonic acid, a key signaling molecule in plant defense and development.[8]

MGDG Synthesis Pathways

In plants, MGDG synthesis occurs in the chloroplast envelope via two main pathways: the prokaryotic and eukaryotic pathways.[8] These pathways differ in the origin of the diacylglycerol (DAG) precursor.

MGDG_Synthesis Prokaryotic Prokaryotic Pathway (Plastid) DAG_P Diacylglycerol (DAG) from Plastid Prokaryotic->DAG_P Eukaryotic Eukaryotic Pathway (Endoplasmic Reticulum) DAG_E Diacylglycerol (DAG) from ER Eukaryotic->DAG_E MGDG_Synthase MGDG Synthase (MGD1, MGD2, MGD3) DAG_P->MGDG_Synthase DAG_E->MGDG_Synthase MGDG Monogalactosyl- diacylglycerol (MGDG) MGDG_Synthase->MGDG DGDG_Synthase DGDG Synthase (DGD1, DGD2) MGDG->DGDG_Synthase DGDG Digalactosyl- diacylglycerol (DGDG) DGDG_Synthase->DGDG

Caption: Simplified overview of MGDG and DGDG biosynthesis pathways in plant chloroplasts.

Experimental Protocols

Extraction of MGDG from Plant Material

A common method for extracting lipids, including MGDGs, from plant tissues is a modified Bligh-Dyer method.

Protocol:

  • Homogenize fresh plant tissue (e.g., spinach leaves) in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

  • After a brief incubation, add an equal volume of chloroform and water to induce phase separation.

  • Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the total lipid extract.

  • Collect the chloroform phase and dry it under a stream of nitrogen.

  • The dried lipid extract can be stored at -20°C for further analysis.

Analysis of MGDG by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the detailed analysis of MGDG molecular species.

Protocol:

  • Re-dissolve the dried lipid extract in a suitable solvent for ESI-MS, such as chloroform:methanol (1:1, v/v) with a small amount of an ionizing agent (e.g., sodium acetate).

  • Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to MS analysis.

  • Acquire mass spectra in positive ion mode. MGDG species will be detected as their sodiated or protonated adducts.

  • Perform tandem MS (MS/MS) to fragment the parent ions and identify the specific fatty acid chains at the sn-1 and sn-2 positions.

ESI_MS_Workflow Start Lipid Extract LC Liquid Chromatography (Optional Separation) Start->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Detect Parent Ions) ESI->MS1 MS2 MS/MS Fragmentation (Identify Fatty Acids) MS1->MS2 Data Data Analysis MS2->Data

Caption: General workflow for the analysis of MGDG species by ESI-MS.

Chemical Synthesis of MGDGs

The chemical synthesis of specific MGDG molecules allows for the production of pure compounds for biological testing. A general synthetic route is outlined below.

Protocol Overview:

  • Preparation of a protected glycerol derivative: Start with a commercially available glycerol derivative with protecting groups at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group free.

  • Glycosylation: React the protected glycerol with a protected galactose donor (e.g., a galactose trichloroacetimidate) in the presence of a Lewis acid catalyst to form the beta-glycosidic linkage.

  • Deprotection: Remove the protecting groups from the glycerol backbone.

  • Acylation: Esterify the free hydroxyl groups at the sn-1 and sn-2 positions with linoleic acid using a suitable coupling agent (e.g., DCC/DMAP).

  • Final Deprotection: Remove the protecting groups from the galactose moiety to yield the final MGDG product.

  • Purification: Purify the final compound using column chromatography.

Quantitative Data

Table 2: Abundance of MGDG in Chloroplast Membranes

OrganismMembraneMGDG Content (% of total lipid)DGDG Content (% of total lipid)Source
Higher PlantsThylakoid~50-56%~29-30%[6][9]

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the vital class of monogalactosyldiacylglycerols. While detailed information on this specific racemic compound is scarce, a wealth of knowledge exists for structurally similar MGDGs. These lipids are fundamental to the architecture and function of photosynthetic membranes and are increasingly recognized for their potential bioactive properties. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to extract, analyze, and synthesize these promising molecules for further investigation. Further research into the specific biological activities of MGDGs with defined fatty acid compositions, such as the dilinoleoyl variant, is warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to Monogalactosyldiacylglycerol (18:2/18:2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies for Monogalactosyldiacylglycerol (18:2/18:2), a key eukaryotic glycerolipid.

Chemical Structure and Properties

Monogalactosyldiacylglycerol (MGDG) (18:2/18:2) is a specific molecular species of MGDG, a class of glycolipids that are major constituents of photosynthetic membranes in plants and other photosynthetic organisms.[1] The structure consists of a glycerol (B35011) backbone esterified with two linoleic acid (18:2) fatty acyl chains at the sn-1 and sn-2 positions, and a single galactose moiety attached to the sn-3 position via a β-glycosidic bond.[2][3]

The systematic name for MGDG (18:2/18:2) is 1,2-di-(9Z,12Z-octadecadienoyl)-3-O-beta-D-galactosyl-sn-glycerol.[2]

Physicochemical Properties
PropertyValueSource
Molecular Formula C45H78O10[2]
Molecular Weight 779.1 g/mol [2]
Exact Mass 778.5595 g/mol [4]
XLogP3-AA (Predicted) 11.4[2]
Hydrogen Bond Donor Count 4[2]
Hydrogen Bond Acceptor Count 10[2]
Water Solubility (Predicted) Not Available[5]
logP (Predicted) 10.56[5]
Solubility Soluble in Chloroform (B151607):Methanol (1:1) at 10 mg/ml
Chemical Structure Visualization

The chemical structure of MGDG (18:2/18:2) can be represented as follows:

MGDG_18_2_18_2_Structure cluster_galactose Galactose G1 CH2-O-CO-R1 R1 R1 = Linoleic Acid (18:2) G1->R1 G2 | CH-O-CO-R2 R2 R2 = Linoleic Acid (18:2) G2->R2 G3 | CH2-O- Gal O OH OH OH CH2OH G3->Gal:f0

Caption: Chemical structure of MGDG (18:2/18:2).

Biological Significance and Signaling Pathways

MGDG (18:2/18:2) is classified as a "eukaryotic" lipid species, often synthesized from diacylglycerol (DAG) precursors originating from extraplastidial glycerolipids.[6] It plays a crucial role in the structure and function of chloroplast membranes. Beyond its structural role, the abundance of MGDG, particularly its ratio to digalactosyldiacylglycerol (B1163852) (DGDG), is implicated in plant stress responses and signaling pathways.

Jasmonic Acid (JA) Signaling

An elevated ratio of MGDG to DGDG has been identified as a primary trigger for the overproduction of jasmonic acid (JA), a key phytohormone involved in plant defense and development. This suggests a homeostatic mechanism where alterations in chloroplast membrane composition directly influence stress hormone signaling.

JA_Signaling_Pathway MGDG_DGDG_Ratio Increased MGDG:DGDG Ratio JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MGDG_DGDG_Ratio->JA_Biosynthesis triggers JA_Signaling JA Signaling Cascade JA_Biosynthesis->JA_Signaling activates Stress_Response Plant Stress Responses (e.g., defense, growth inhibition) JA_Signaling->Stress_Response mediates

Caption: MGDG:DGDG ratio in Jasmonic Acid signaling.

Phosphate (B84403) Starvation Response

Under conditions of phosphate deficiency, plants remodel their membrane lipid composition to conserve phosphate. Phospholipids are degraded, and non-phosphorous galactolipids, primarily DGDG, are synthesized to maintain membrane integrity. In this pathway, MGDG serves as a crucial intermediate, being converted to DGDG. This response highlights the metabolic flexibility and the central role of galactolipids in nutrient stress adaptation.

Phosphate_Starvation_Response Phosphate_Starvation Phosphate Starvation Phospholipid_Degradation Phospholipid Degradation Phosphate_Starvation->Phospholipid_Degradation DAG_Pool Diacylglycerol (DAG) Pool Phospholipid_Degradation->DAG_Pool MGDG_Synthesis MGDG Synthesis DAG_Pool->MGDG_Synthesis precursor DGDG_Synthesis DGDG Synthesis MGDG_Synthesis->DGDG_Synthesis precursor Membrane_Remodeling Membrane Lipid Remodeling DGDG_Synthesis->Membrane_Remodeling

Caption: Role of MGDG in phosphate starvation response.

Experimental Protocols

The analysis of MGDG (18:2/18:2) typically involves extraction from a biological matrix, purification, and subsequent characterization and quantification, often by chromatographic and mass spectrometric methods.

Extraction and Purification of MGDG

A common method for the extraction of total lipids, including MGDG, is a modified Bligh-Dyer method.

Protocol: Lipid Extraction

  • Homogenization: Homogenize the biological sample (e.g., plant leaf tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.

  • Collection: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Protocol: MGDG Purification by Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use a silica (B1680970) gel 60 TLC plate.

  • Sample Application: Dissolve the total lipid extract in a small volume of chloroform and apply it as a narrow band onto the TLC plate.

  • Development: Develop the TLC plate in a chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

  • Visualization: Visualize the separated lipid bands using a non-destructive method like iodine vapor or by spraying with a primuline (B81338) solution and viewing under UV light. MGDG will appear as a distinct band.

  • Elution: Scrape the silica band corresponding to MGDG from the plate and elute the lipid from the silica using chloroform:methanol (2:1, v/v).

  • Solvent Evaporation: Evaporate the solvent to obtain the purified MGDG fraction.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific MGDG molecular species.

Protocol: LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:

      • Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

      • Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of solvent A, gradually increasing the proportion of solvent B to elute the more hydrophobic lipids.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for MGDG analysis.

    • Adduct Formation: MGDG species are often detected as ammonium ([M+NH4]+) or sodium ([M+Na]+) adducts.

    • MS1 Scan: A full scan is performed to detect the precursor ions of MGDG species. For MGDG (18:2/18:2), the expected m/z for the [M+NH4]+ adduct is approximately 796.59.

    • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the lipid. Characteristic fragment ions for MGDG include the neutral loss of the galactose head group and losses of the fatty acyl chains. The fragmentation pattern can also provide information on the position of the fatty acyl chains.

LC_MS_Workflow Sample Purified MGDG Fraction LC Liquid Chromatography (Reversed-Phase C18) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 MS1 Scan (Precursor Ion Detection) ESI->MS1 MS2 MS/MS Fragmentation (Product Ion Scans) MS1->MS2 Data_Analysis Data Analysis (Identification & Quantification) MS2->Data_Analysis

References

The Biological Activity of Dilinoleoyl Monogalactosyldiacylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilinoleoyl monogalactosyldiacylglycerol (B12364196) (MGDG), a prominent glycolipid found in plant and algal chloroplasts, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, ranging from potent anti-cancer effects to notable anti-inflammatory properties, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of dilinoleoyl MGDG, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Anti-Cancer Activity

Dilinoleoyl MGDG has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of its anti-cancer action is the induction of apoptosis through the intrinsic pathway.

Quantitative Data: Cytotoxicity of Dilinoleoyl MGDG

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dilinoleoyl MGDG against various cancer cell lines, as reported in the scientific literature.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)
A375Melanoma2431.64-
A375Melanoma4815.14-
BT-474Breast Cancer-0.0272 ± 0.0076-
MDA-MB-231Breast Cancer-0.150 ± 0.070-
MIAPaCa-2Pancreatic Cancer72-18.5 ± 1.7
BxPC-3Pancreatic Cancer72-26.9 ± 1.3
AsPC-1Pancreatic Cancer72-22.7 ± 1.9
PANC-1Pancreatic Cancer72-25.6 ± 2.5
Colon26Colon Cancer2424-
Signaling Pathway: Intrinsic Apoptosis Induction

Dilinoleoyl MGDG triggers apoptosis in cancer cells primarily through the mitochondrial-mediated intrinsic pathway. This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

cluster_mito Mitochondrion MGDG Dilinoleoyl MGDG Mitochondrion Mitochondrion MGDG->Mitochondrion Induces permeabilization CytC_cyto Cytochrome c (Cytosolic) Mitochondrion->CytC_cyto Release CytC_mito Cytochrome c (Mitochondrial) Apaf1 Apaf-1 CytC_cyto->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 Recruits and activates Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleaves and activates Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes CleavedPARP Cleaved PARP (Inactive) PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by dilinoleoyl MGDG.

Anti-Inflammatory Activity

Dilinoleoyl MGDG exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and regulate the expression of enzymes such as cyclooxygenase-2 (COX-2).

Signaling Pathways: Modulation of Inflammatory Responses

Dilinoleoyl MGDG interferes with the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This interference leads to the downregulation of pro-inflammatory gene expression.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1α, TNF-α) p38_MAPK p38 MAPK Pathway Inflammatory_Stimuli->p38_MAPK Activates NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MGDG Dilinoleoyl MGDG MGDG->p38_MAPK Interferes with MGDG->NFkB_Pathway Interferes with Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) p38_MAPK->Pro_inflammatory_Cytokines Upregulates COX2_Expression COX-2 Expression NFkB_Pathway->COX2_Expression Upregulates NFkB_Pathway->Pro_inflammatory_Cytokines Upregulates Inflammation Inflammation COX2_Expression->Inflammation Promotes Pro_inflammatory_Cytokines->Inflammation Promotes

Caption: Anti-inflammatory mechanism of dilinoleoyl MGDG.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dilinoleoyl MGDG.

MGDG Extraction and Purification from Spinach

Objective: To isolate and purify MGDG from a plant source.

Materials:

  • Dried spinach powder

  • Ethanol (B145695)

  • Water

  • Diaion HP-20 resin

  • Chromatography column

Procedure:

  • Extract water-soluble substances from 20 g of dried spinach with 1000 mL of warm water (60°C).

  • Collect the tissue cake containing fat-soluble compounds and add 1000 mL of warm ethanol (60°C) to extract glycolipids.

  • Dilute the ethanol extract with water to a 70% ethanol solution.

  • Load the solution onto a Diaion HP-20 column (200 mL).

  • Wash the column with 1000 mL of 70% ethanol.

  • Elute the glycolipid fraction using 1000 mL of 95% ethanol.

  • The 95% ethanol eluate contains the purified glycolipid fraction, including MGDG.

Cell Viability and Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effect of dilinoleoyl MGDG on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Dilinoleoyl MGDG stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of dilinoleoyl MGDG in culture medium.

  • Remove the medium from the wells and add 100 µL of the MGDG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MGDG).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

Objective: To assess the long-term effect of dilinoleoyl MGDG on the proliferative capacity of cancer cells.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Dilinoleoyl MGDG stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of dilinoleoyl MGDG for 24 hours.

  • Replace the treatment medium with fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.

Materials:

  • Cancer cells treated with dilinoleoyl MGDG

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cells treated with dilinoleoyl MGDG

  • Cell lysis buffer

  • Reaction buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Lyse the treated and control cells.

  • Add the cell lysate to a 96-well plate.

  • Add reaction buffer containing the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.

  • Calculate the fold-increase in caspase-3 activity relative to the control.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

  • Cancer cells treated with dilinoleoyl MGDG

  • Mitochondria/Cytosol Fractionation Kit

  • Western blot analysis reagents (as described in section 3.4)

  • Primary antibody against cytochrome c

Procedure:

  • Fractionate the treated and control cells into mitochondrial and cytosolic fractions using a commercially available kit.

  • Perform Western blot analysis on both fractions.

  • Probe the membrane with an anti-cytochrome c antibody.

  • An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Conclusion

Dilinoleoyl MGDG exhibits promising anti-cancer and anti-inflammatory activities, mediated by well-defined signaling pathways. Its ability to induce apoptosis in cancer cells and suppress inflammatory responses highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the biological effects of this multifaceted molecule. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

A Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a monogalactosyldiacylglycerol (B12364196) (MGDG) of interest for its potential pharmacological applications. This document details its known natural sources, presents methodologies for its extraction, purification, and analysis, and explores its putative roles in cellular signaling pathways. While quantitative data for this specific molecule remains an area for further research, this guide establishes a foundational understanding for future investigation and drug development endeavors.

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a glycolipid consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranose moiety attached at the sn-3 position. As a member of the MGDG class of lipids, it is a crucial component of photosynthetic membranes in plants and algae. Emerging research has highlighted the potential of various MGDGs in therapeutic applications, including anti-inflammatory and anti-cancer activities, driving interest in specific molecular species such as the dilinoleoyl variant.

Natural Sources

The primary documented natural sources of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are found in the plant and algal kingdoms.

  • Magnolia Flowers: Various species of Magnolia have been identified as a potential source of this specific MGDG. However, detailed quantitative analyses of the concentration of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol in different Magnolia species are not yet extensively documented in scientific literature.

  • Chlorella vulgaris: This species of green microalgae is another promising natural source. Lipidomic analyses of Chlorella vulgaris have revealed a significant presence of glycolipids, with linoleic acid (18:2) being a notable fatty acid component, suggesting the presence of its corresponding MGDG.[1] While the total glycolipid content has been analyzed, specific quantification of the 1,2-O-dilinoleoyl variant is required.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically detailing the concentration or yield of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol from its natural sources. The table below presents data on the total lipid and related fatty acid content in Chlorella vulgaris to provide context for its potential as a source. Further targeted quantitative studies are necessary to populate this area.

SourceAnalyteMethodConcentration/YieldReference
Chlorella vulgarisTotal GlycolipidsRPLC-Q-TOF-MS/MS19.9-64.8% of total lipids[1]
Chlorella vulgarisLinoleic Acid (18:2) in GlycolipidsRPLC-Q-TOF-MS/MSPredominant fatty acid[1]
Chlorella vulgarisTotal Polar LipidsLC-MS~79% of total lipids[2]
Chlorella vulgarisLinoleic Acid (18:2) in Polar LipidsLC-MS23% of total fatty acids[2]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, based on established protocols for plant and algal galactolipids.

Extraction of Total Lipids

This protocol is adapted from standard methods for lipid extraction from plant and algal biomass.

Materials:

Procedure:

  • To 1 gram of ground, lyophilized sample, add 15 mL of isopropanol and incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

  • Cool the mixture to room temperature. Add 7.5 mL of chloroform and 3 mL of deionized water.

  • Shake the mixture vigorously for 1 hour at room temperature.

  • Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the supernatant (the lipid-containing extract).

  • Re-extract the pellet three times with a chloroform:methanol (2:1, v/v) solution.

  • Combine all supernatant fractions and wash with 20 mL of 1 M KCl solution to remove non-lipid contaminants.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the total lipids.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Purification of MGDGs by Solid-Phase Extraction (SPE)

Materials:

  • Total lipid extract

  • Silica-based Solid-Phase Extraction (SPE) cartridges

  • Chloroform

  • Acetone (B3395972)

  • Methanol

  • SPE manifold

Procedure:

  • Condition a silica (B1680970) SPE cartridge by washing with 10 mL of methanol followed by 10 mL of chloroform.

  • Dissolve the total lipid extract in a minimal amount of chloroform.

  • Load the dissolved extract onto the conditioned SPE cartridge.

  • Elute neutral lipids with 20 mL of chloroform.

  • Elute the MGDG fraction with 20 mL of acetone.

  • Elute more polar lipids, including digalactosyldiacylglycerols (DGDGs), with 20 mL of methanol.

  • Collect the acetone fraction and evaporate the solvent to obtain the purified MGDG fraction.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A linear gradient from 40% to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 40% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100-1500.

  • Data Acquisition: MS/MS fragmentation data should be acquired to confirm the identity of the lipid species. The expected parent ion for the ammonium adduct of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is [M+NH4]+ at m/z 794.6. Fragmentation will yield characteristic losses of the fatty acyl chains and the galactose headgroup.

Signaling Pathways

While the specific signaling pathways modulated by 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are not yet fully elucidated, the biological activities of related galactolipids and its core diacylglycerol structure suggest potential involvement in key cellular processes.

Putative Anti-Inflammatory Signaling

Many plant-derived lipids, including MGDGs, have demonstrated anti-inflammatory properties. A plausible mechanism involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By interfering with these pathways, 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol could potentially reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

anti_inflammatory_pathway MGDG 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol IKK IKK MGDG->IKK Inhibition MAPK_Cascade MAPK Cascade (ERK, JNK, p38) MGDG->MAPK_Cascade Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression Nucleus->ProInflammatory_Genes AP1 AP-1 MAPK_Cascade->AP1 Activation AP1->Nucleus Translocation

Putative Anti-Inflammatory Signaling Pathway
Potential Anti-Cancer Signaling

The diacylglycerol (DAG) core of the molecule is a well-known second messenger that can activate Protein Kinase C (PKC) isoforms. Depending on the cellular context and the specific PKC isoform activated, this can lead to downstream effects on cell proliferation, differentiation, and apoptosis. Some galactolipids have been shown to induce apoptosis in cancer cells. This could occur through the activation of pro-apoptotic pathways or the inhibition of pro-survival signals.

anti_cancer_pathway MGDG 1,2-O-Dilinoleoyl-3-O-Beta-D- Galactopyranosyl-rac-glycerol Membrane Cell Membrane MGDG->Membrane Incorporation/ Interaction PKC Protein Kinase C (PKC) Membrane->PKC Activation Downstream Downstream Effectors PKC->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition Apoptosis Apoptosis Downstream->Apoptosis Induction

Potential Anti-Cancer Signaling Pathway

Experimental Workflow

The logical flow for the investigation of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol from natural sources is depicted below.

experimental_workflow cluster_0 Sample Preparation cluster_1 Extraction & Purification cluster_2 Analysis & Characterization cluster_3 Biological Evaluation Source Source Material (Magnolia or Chlorella) Homogenization Lyophilization & Homogenization Source->Homogenization Extraction Total Lipid Extraction Homogenization->Extraction Purification SPE Purification of MGDGs Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification Analysis->Quantification Structure Structural Elucidation Analysis->Structure InVitro In Vitro Assays (e.g., Anti-inflammatory) Structure->InVitro Signaling Signaling Pathway Analysis InVitro->Signaling

Overall Experimental Workflow

Conclusion and Future Directions

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol represents a promising, yet understudied, natural product with potential therapeutic applications. While its presence in Magnolia flowers and Chlorella vulgaris has been indicated, further research is critically needed to quantify its abundance in these and other potential sources. The experimental protocols outlined in this guide provide a robust framework for the isolation and characterization of this molecule. Future investigations should focus on elucidating its specific mechanisms of action in relevant disease models, which will be crucial for its potential development as a novel therapeutic agent.

References

Function of Monogalactosyldiacylglycerol (MGDG) in Chloroplast Thylakoid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant lipid constituent of chloroplast thylakoid membranes, comprising over 50% of the total lipid content.[1][2] Its unique physicochemical properties, particularly its conical molecular shape, render it a non-bilayer-forming lipid that is indispensable for the complex architecture and optimal function of the photosynthetic machinery.[3][4] This technical guide provides an in-depth examination of the structural and functional roles of MGDG, its direct interactions with photosynthetic protein complexes, and its biosynthetic pathway. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key processes to facilitate a comprehensive understanding.

Core Function and Structural Significance of MGDG

The primary role of MGDG is to maintain the structural integrity and dynamic nature of the thylakoid membrane, which is crucial for the light-dependent reactions of photosynthesis.[5][6] Unlike bilayer-forming lipids such as Digalactosyldiacylglycerol (DGDG) which have a cylindrical shape, MGDG's small galactose head group relative to its two fatty acyl chains gives it a conical geometry.[3][7] This shape is critical for inducing negative curvature strain within the membrane, a property essential for the formation and stabilization of the highly curved grana stacks where Photosystem II (PSII) is concentrated.

MGDG's presence is also vital for photoprotection. Studies on MGDG-deficient Arabidopsis mutants have shown that reduced MGDG levels lead to increased conductivity of the thylakoid membrane, impairing the pH gradient necessary for activating the xanthophyll cycle and thermal dissipation, thereby making the plant more susceptible to high-light damage.[8][9]

Quantitative Lipid Composition of Thylakoid Membranes

The lipid composition of thylakoid membranes is remarkably conserved across photosynthetic organisms. MGDG is the most prevalent lipid, highlighting its fundamental importance.

Lipid ClassAbbreviationMolar Percentage (%)Structural Role
MonogalactosyldiacylglycerolMGDG~50-52%Non-bilayer, induces membrane curvature[1][5][10][11]
DigalactosyldiacylglycerolDGDG~25-30%Bilayer-forming, stabilizes lamellar structure[5][10][12]
SulfoquinovosyldiacylglycerolSQDG~5-12%Anionic, bilayer-forming[4][10]
PhosphatidylglycerolPG~5-12%Anionic, sole phospholipid, bilayer-forming[4][10][12]

Table 1: Typical Molar Ratios of Major Lipid Classes in Plant Thylakoid Membranes. Data compiled from multiple sources on various plant species.[5][10][11][12]

MGDG Interaction with Photosynthetic Protein Complexes

MGDG is not merely a structural scaffold; it is an integral component of the major photosynthetic complexes, directly influencing their assembly, stability, and function.[6][13]

  • Photosystem II (PSII): X-ray crystallography has identified MGDG molecules as structural components of the PSII complex.[6][12] MGDG is crucial for maintaining the stability of the PSII supercomplex and facilitates efficient energy transfer from the light-harvesting complex II (LHCII) to the PSII core.[14] Reconstitution experiments have demonstrated that increasing MGDG concentration enhances the photochemical activity of PSII.[14]

  • Photosystem I (PSI): MGDG is also found within the PSI complex, where it plays a role in stabilizing the structure.[6][13]

  • Cytochrome b6f Complex: The function of the cytochrome b6f complex, which mediates electron transport between PSII and PSI, is also modulated by MGDG.[6] A reduction in MGDG levels has been shown to inhibit intersystem electron transport, highlighting its role in facilitating the function of this crucial complex.[12]

Key Experimental Protocols

Investigating the function of MGDG requires specialized biochemical techniques. The following sections detail common methodologies for thylakoid isolation, lipid analysis, and functional reconstitution.

Protocol for Thylakoid Membrane Isolation

This protocol is adapted for standard laboratory plant models like spinach or Arabidopsis. For plants rich in polyphenols, the addition of antioxidants and polymers to the grinding buffer is recommended.[15][16]

  • Preparation: All steps should be performed at 4°C or on ice in dim light conditions.[17] Pre-cool all buffers and centrifuges.

  • Homogenization: Harvest fresh leaves and immediately grind them in ice-cold Grinding Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sorbitol, 5 mM MgCl₂, 5 mM EDTA, 10 mM NaF, 1 mg/mL BSA, 2 mM ascorbate).[15][17] Use a blender for large quantities or a mortar and pestle for smaller samples.

  • Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[17]

  • Centrifugation: Centrifuge the filtrate at approximately 4,000 x g for 5-10 minutes. Discard the supernatant.

  • Washing: Gently resuspend the green pellet (crude chloroplasts) in a Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) and centrifuge again at 4,000 x g for 5-10 minutes.[17]

  • Osmotic Lysis: Resuspend the pellet in a hypotonic Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5) to break the chloroplast envelope and release the thylakoids. Incubate on ice for 5 minutes.

  • Thylakoid Collection: Centrifuge at a higher speed (e.g., 7,000 x g for 10 minutes) to pellet the thylakoid membranes.[17] The supernatant, containing stromal proteins, can be discarded.

  • Final Wash & Storage: Wash the thylakoid pellet one more time with a Storage Buffer (e.g., P3 buffer from Agrisera protocol) and resuspend in a minimal volume. Determine chlorophyll (B73375) concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.[17]

Protocol for Thylakoid Lipid Extraction and Analysis

This protocol outlines a standard method for extracting and separating thylakoid lipids.

  • Lipid Extraction:

    • To a known amount of thylakoid sample, add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:2 v/v).

    • Vortex thoroughly to create a single-phase mixture.

    • Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water).

    • Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.

  • Lipid Separation and Identification:

    • Concentrate the extracted lipids under a stream of nitrogen.

    • Spot the lipid extract onto a silica (B1680970) thin-layer chromatography (TLC) plate.

    • Develop the TLC plate in a solvent system designed to separate polar lipids (e.g., a mixture of acetone, toluene, and water).

    • Visualize the separated lipid classes (MGDG, DGDG, SQDG, PG) by staining with iodine vapor or specific reagents. Individual lipid spots can be identified by comparing their migration to known standards.[18]

  • Quantification:

    • Scrape the identified lipid spots from the TLC plate.

    • Perform fatty acid methyl ester (FAME) analysis via gas-liquid chromatography (GLC) to determine the fatty acid composition and quantify each lipid class.[18]

Protocol for In Vitro Reconstitution of Photosynthetic Complexes

This generalized protocol describes the reconstitution of purified membrane proteins into liposomes with a defined lipid composition to study the functional impact of MGDG.[19][20]

  • Protein Purification: Isolate and purify the membrane protein of interest (e.g., PSII core complexes) using established chromatographic techniques.

  • Liposome Preparation:

    • Prepare a lipid mixture from purified thylakoid lipids (or commercially available lipids) with a defined molar ratio (e.g., with and without MGDG).

    • Dry the lipids into a thin film under nitrogen gas.

    • Hydrate the lipid film in a suitable buffer, followed by sonication or extrusion through a polycarbonate membrane to form unilamellar vesicles (liposomes).[20]

  • Reconstitution:

    • Mix the purified protein with the pre-formed liposomes. Detergents are often used to solubilize the protein and facilitate its insertion into the lipid bilayer.[20]

    • Remove the detergent slowly using methods like dialysis, gel filtration, or adsorption with Bio-Beads to allow the protein to correctly integrate into the liposomes, forming proteoliposomes.[20]

  • Functional Assays:

    • Verify successful reconstitution using techniques like freeze-fracture electron microscopy.[14]

    • Measure the activity of the reconstituted protein. For PSII, this could involve measuring oxygen evolution rates or analyzing 77K fluorescence emission spectra to assess energy transfer from antenna complexes.[14]

MGDG Biosynthesis and Research Workflow

MGDG Biosynthesis Pathway

MGDG synthesis occurs in the chloroplast envelope membranes.[13] The final and key step is catalyzed by MGDG synthase (MGD1 in Arabidopsis), which transfers a galactose molecule from UDP-galactose to a diacylglycerol (DAG) backbone.[6][8]

MGDG_Biosynthesis cluster_substrates Substrates UDP_Gal UDP-Galactose MGD1 MGDG Synthase (MGD1) UDP_Gal->MGD1 DAG Diacylglycerol (DAG) DAG->MGD1 MGDG MGDG MGD1->MGDG Product Research_Workflow cluster_Phase1 Phase 1: Biochemical Characterization cluster_Phase2 Phase 2: In Vitro Functional Analysis cluster_Phase3 Phase 3: In Vivo Genetic Analysis A Isolate Thylakoid Membranes B Total Lipid Extraction A->B C Lipid Separation & Quantification (TLC/GLC) B->C E Reconstitute into Liposomes (Control vs. +MGDG) C->E Inform lipid composition D Purify Photosynthetic Complexes (e.g., PSII) D->E F Measure Photochemical Activity (e.g., O₂ Evolution, Fluorescence) E->F H Analyze Photosynthetic Performance (Chlorophyll Fluorescence, Growth Rate) F->H Compare in vitro/ in vivo results G Characterize MGDG-deficient mutants (e.g., mgd1) G->H I Examine Thylakoid Ultrastructure (TEM) G->I

References

Physicochemical Properties of Dilinoleoyl Galactolipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactolipids, particularly monogalactosyldiacylglycerols (MGDG) and digalactosyldiacylglycerols (DGDG), are the most abundant lipids in the photosynthetic membranes of plants and algae.[1][2][3] Structurally, they consist of a glycerol (B35011) backbone esterified with two fatty acids and linked to one or two galactose units at the sn-3 position. Dilinoleoyl galactolipids, which feature two linoleic acid (18:2) chains, are of significant interest due to their potential anti-inflammatory properties, primarily through the modulation of the cyclooxygenase-2 (COX-2) pathway.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties of dilinoleoyl galactolipids, details relevant experimental protocols, and explores their interaction with inflammatory signaling pathways.

Core Physicochemical Properties

Molecular Structure and Weight

The fundamental structures of 1,2-dilinoleoyl-monogalactosyldiacylglycerol (1,2-dilinoleoyl-MGDG) and 1,2-dilinoleoyl-digalactosyldiacylglycerol (1,2-dilinoleoyl-DGDG) are presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )
1,2-dilinoleoyl-MGDGC45H78O10779.1
1,2-dilinoleoyl-DGDGC51H88O15941.2
Solubility

Dilinoleoyl galactolipids are amphiphilic molecules with a polar galactose headgroup and nonpolar linoleic acid tails. Their solubility is therefore dependent on the solvent's polarity.

CompoundSolventSolubility
Hydrogenated MGDG (C16:0, C18:0)Chloroform:Methanol (1:1)10 mg/mL[5]
Hydrogenated DGDG (C16:0, C18:0)Chloroform:Methanol:Water (4:1:0.1)Soluble[6]
1,2-Dilinoleoyl-sn-glycerolAcetonitrileSolution[7]
1,2-Dilinoleoyl-sn-glycerolDMF20 mg/mL
1,2-Dilinoleoyl-sn-glycerolDMSO5 mg/mL
1,2-Dilinoleoyl-sn-glycerolEthanol30 mg/mL
1,2-Dilinoleoyl-sn-glycerolPBS (pH 7.2)0.25 mg/mL
Thermal Properties: Melting and Phase Transition Temperatures

The melting point (Tm), or more accurately, the gel-to-liquid crystalline phase transition temperature, is a key parameter for lipid-based formulations and understanding membrane fluidity. Direct experimental data for dilinoleoyl galactolipids is scarce. However, studies on related compounds provide valuable insights. For instance, the fully saturated 1,2-distearoyl-DGDG exhibits a phase transition at approximately 51°C.[2] The presence of two unsaturated linoleic acid chains in dilinoleoyl galactolipids, with their characteristic kinks, would significantly disrupt the packing of the acyl chains, thereby substantially lowering the phase transition temperature compared to their saturated counterparts.

Aggregation Behavior and Critical Micelle Concentration (CMC)

In aqueous solutions, amphiphilic molecules like dilinoleoyl galactolipids self-assemble into aggregates above a certain concentration known as the Critical Micelle Concentration (CMC). The geometry of these aggregates is influenced by the molecular shape of the lipid.

  • 1,2-dilinoleoyl-MGDG , with its single galactose headgroup, has a more conical shape and tends to form inverted hexagonal (HII) phases in aqueous systems.[2]

  • 1,2-dilinoleoyl-DGDG , with its larger digalactosyl headgroup, has a more cylindrical shape and typically forms lamellar bilayer structures.[2]

Specific CMC values for dilinoleoyl galactolipids are not readily found in the literature. The determination of CMC is crucial for understanding their bioavailability and for the design of drug delivery systems.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of dilinoleoyl galactolipids.

Determination of Melting Point/Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the dilinoleoyl galactolipid (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create an inert atmosphere.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a temperature below the expected transition, followed by a linear heating ramp (e.g., 2-10°C/min) through the transition temperature, and then a cooling ramp.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak represents the phase transition, and the peak's onset temperature is typically taken as the melting point (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1α, TNF-α) NFkB_p38 NF-κB & p38 MAPK Pathways Inflammatory_Stimuli->NFkB_p38 Activates COX2_Gene COX-2 Gene Transcription NFkB_p38->COX2_Gene Induces COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates to mPGES1 mPGES-1 COX2_Enzyme->mPGES1 Produces PGH2 for Other_Synthases Other Prostaglandin Synthases COX2_Enzyme->Other_Synthases Produces PGH2 for Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Substrate PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) mPGES1->PGE2 Inflammation Inflammation PGE2->Inflammation Promotes PGD2_PGJ2 15d-PGJ2 (Anti-inflammatory) Other_Synthases->PGD2_PGJ2 Resolution Resolution of Inflammation PGD2_PGJ2->Resolution Promotes Dilinoleoyl_Galactolipid Dilinoleoyl Galactolipid Dilinoleoyl_Galactolipid->NFkB_p38 Represses Dilinoleoyl_Galactolipid->COX2_Enzyme Enhances Expression Dilinoleoyl_Galactolipid->mPGES1 Represses Dilinoleoyl_Galactolipid->Other_Synthases Shunts towards

References

Whitepaper: The Pivotal Role of Monogalactosyldiacylglycerol (MGDG) in the Stabilization of Photosynthetic Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 6, 2025

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant lipid class in the thylakoid membranes of chloroplasts, comprising over 50% of the total lipid content.[1] Far from being a passive matrix component, MGDG plays a direct and critical role in the structural integrity and functional efficiency of the photosynthetic machinery. Its unique conical shape and propensity to form non-bilayer lipid phases are fundamental to its function. This technical guide provides a detailed examination of the mechanisms by which MGDG stabilizes key photosynthetic protein complexes, including Photosystem II (PSII), Photosystem I (PSI), and the Light-Harvesting Complex II (LHCII). We present quantitative data on its stabilizing effects, detail relevant experimental protocols, and provide visual diagrams of key pathways and workflows to offer a comprehensive resource for professionals in the field.

The Unique Biophysical Properties of MGDG

The functional significance of MGDG stems from its distinct molecular geometry. Unlike bilayer-forming lipids such as digalactosyldiacylglycerol (B1163852) (DGDG) and phosphatidylglycerol (PG), which have a cylindrical shape, MGDG has a smaller headgroup relative to its acyl chains, resulting in a conical shape.[2] This geometry means that in aqueous solutions, MGDG naturally forms inverted hexagonal (HII) phases rather than lamellar bilayers.[3] Within the thylakoid membrane, the high concentration of MGDG creates significant lateral pressure profiles. This intrinsic curvature strain is balanced by the high density of membrane proteins, particularly LHCII, which interacts with MGDG to enable the formation of a stable, lamellar membrane structure.[4]

Stabilization of the Light-Harvesting Complex II (LHCII)

LHCII, the major antenna complex in plants, is crucial for capturing light energy. MGDG is indispensable for its structural stability and organization.

  • Steric Matching and Mechanical Stability : The most significant interaction is the steric matching between the conical shape of MGDG and the hourglass-like shape of the trimeric LHCII complex.[2][5] This complementary geometry allows MGDG molecules to fill voids within the complex, reducing mechanical stress and substantially increasing the stability of LHCII against unfolding.[2][5] Single-molecule force spectroscopy has demonstrated that MGDG significantly increases the mechanical stability of many segments of the LHCII protein compared to other thylakoid lipids.[2][5]

  • Oligomerization : MGDG is required for the ordered oligomerization of LHCII into its functional trimeric state.[3] This trimerization is essential for efficient energy transfer and the formation of the grana stacks in thylakoids.

  • Membrane Integration : The high proportion of LHCII protein is necessary to integrate the non-bilayer-forming MGDG into the flat thylakoid membrane, highlighting a symbiotic structural relationship.[2][4][5]

Stabilization of Photosystem II (PSII)

PSII is a large multi-protein complex responsible for water oxidation and the initial light-induced electron transfer. MGDG is vital for both its structure and function.

  • Dimerization and Assembly : MGDG is essential for the dimerization of the PSII core complex, a crucial step for its functional activity.[3] A severe lack of MGDG leads to the complete loss of PSII activity and disrupted formation of photosystem complexes.[3]

  • Energy Transfer : The presence of MGDG enhances the energetic coupling between LHCII and the PSII core. Increasing the percentage of MGDG in reconstituted proteoliposomes improves the efficiency of energy transfer from LHCII to the PSII reaction center, thereby enlarging the functional antenna cross-section of PSII.[6]

  • Photoprotection : A reduction in MGDG content can impair thylakoid membrane energization, which is critical for photoprotective mechanisms like non-photochemical quenching (NPQ).[3]

Role in Photosystem I (PSI) and Other Complexes

While the role of DGDG is often highlighted in relation to PSI stability, MGDG, as the bulk lipid of the membrane, is fundamental to creating the necessary environment for PSI function.[3] Furthermore, MGDG is involved in stabilizing the protochlorophyllide-LPOR-NADPH ternary complex during chlorophyll (B73375) biosynthesis in etioplasts, demonstrating its importance throughout chloroplast development.[4]

Quantitative Data on MGDG-Mediated Stabilization

The stabilizing effect of MGDG on photosynthetic complexes has been quantified using various biophysical techniques. The table below summarizes key findings from single-molecule force spectroscopy experiments on LHCII.

Parameter Condition Observation Reference
LHCII Unfolding Force Monomeric vs. Trimeric LHCIIStability does not significantly increase upon trimerization alone.[2][5]
LHCII Unfolding Force Trimeric LHCII in DGDG membraneBaseline mechanical stability.[2]
LHCII Unfolding Force Trimeric LHCII in DGDG/MGDG (2:1) membraneMGDG strongly increases the unfolding forces in many segments along the LHCII polypeptide chain.[2][5]
LHCII Unfolding Force Trimeric LHCII in POPG membraneLower mechanical stability compared to membranes containing MGDG.[2][5]
Location of Stabilization MGDG effect on LHCII structureThe strongest stabilizing effects are observed in the periphery of the protein, in both transmembrane and extramembrane domains.[2]

MGDG Biosynthesis Pathway

MGDG is synthesized in the chloroplast envelope by MGDG synthase (MGD) enzymes. In Arabidopsis, MGD1 is the primary enzyme for MGDG synthesis in photosynthetic tissues, located in the inner envelope membrane.[4][7] The diacylglycerol (DAG) substrate for MGDG synthesis is supplied by two main routes: the "prokaryotic" pathway within the plastid and the "eukaryotic" pathway, which recycles lipids from the endoplasmic reticulum.[8]

MGDG_Biosynthesis cluster_prokaryotic Prokaryotic Pathway (Plastid) cluster_eukaryotic Eukaryotic Pathway (ER -> Plastid) cluster_synthesis MGDG Synthesis (Inner Envelope) ATS1 ATS1 ATS2 ATS2 ATS1->ATS2 pPAPs pPAPs ATS2->pPAPs DAG_pro DAG pPAPs->DAG_pro MGD1 MGD1 DAG_pro->MGD1 ER_Lipids ER Phospholipids PLCs_PLDs PLCs, PLDs ER_Lipids->PLCs_PLDs Transport ePAPs ePAPs PLCs_PLDs->ePAPs Transport TGD TGD Complex ePAPs->TGD Transport DAG_eu DAG TGD->DAG_eu Transport DAG_eu->MGD1 MGDG MGDG MGD1->MGDG UDP_Gal UDP-Galactose UDP_Gal->MGD1 Thylakoid Biogenesis Thylakoid Biogenesis MGDG->Thylakoid Biogenesis

MGDG Biosynthesis Pathway in Plant Chloroplasts.

Experimental Protocols

Protocol for Thylakoid Membrane Isolation from Spinach

This protocol is a standard method for obtaining purified thylakoid membranes for subsequent biochemical and biophysical analysis.[9][10][11]

Thylakoid_Isolation start 1. Homogenization desc1 Blend spinach leaves in ice-cold Grinding Buffer (e.g., Tricine, Sorbitol, MgCl2). step2 2. Filtration desc2 Filter homogenate through multiple layers of cheesecloth/miracloth. step3 3. Centrifugation (Low Speed) Pellet Intact Chloroplasts desc3 Centrifuge filtrate at ~1,000 x g for 5 min. Discard supernatant. step4 4. Osmotic Lysis desc4 Resuspend chloroplast pellet in hypotonic Lysis Buffer (e.g., HEPES, MgCl2) to break envelope. step5 5. Centrifugation (High Speed) Pellet Thylakoids desc5 Centrifuge lysate at ~4,000 x g for 10 min. Discard supernatant. step6 6. Wash & Resuspend desc6 Wash pellet with buffer and resuspend in a minimal volume. Determine chlorophyll concentration. end Purified Thylakoids desc1->step2 desc2->step3 desc3->step4 desc4->step5 desc5->step6 desc6->end

Workflow for Thylakoid Membrane Isolation.

Materials:

  • Grinding Buffer: 0.4 M Sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl₂, 5 mM EDTA. Keep at 4°C.

  • Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂. Keep at 4°C.

  • Resuspension Buffer: Same as Grinding Buffer.

  • Spinach leaves, blender, cheesecloth/miracloth, refrigerated centrifuge.

Procedure:

  • Homogenization: Wash ~20g of fresh spinach leaves and remove midribs. Blend in 100 mL of ice-cold Grinding Buffer with short bursts (2-3 times, 5 seconds each) to break cell walls.

  • Filtration: Filter the green homogenate through 4-6 layers of cheesecloth into a chilled beaker to remove large debris.

  • Chloroplast Isolation: Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The dark green pellet contains intact chloroplasts.

  • Osmotic Lysis: Gently resuspend the pellet in 10 mL of ice-cold Lysis Buffer. The hypotonic shock will rupture the chloroplast envelope, releasing the thylakoids. Incubate on ice for 5 minutes.

  • Thylakoid Collection: Centrifuge the lysate at 4,000 x g for 10 minutes at 4°C. The resulting pellet consists of purified thylakoid membranes.

  • Washing and Storage: Discard the supernatant. Wash the pellet by resuspending it in Resuspension Buffer and repeating the centrifugation (Step 5). Resuspend the final pellet in a minimal volume (~1-2 mL) of buffer. Determine the chlorophyll concentration spectrophotometrically. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol for Studying Lipid-Protein Interactions via Spin-Label ESR

Electron Spin Resonance (ESR) spectroscopy using spin-labeled lipid analogues is a powerful technique to probe the dynamics of lipids directly interacting with membrane proteins.[12]

ESR_Workflow start 1. Prepare Spin-Labeled Lipids desc1 Synthesize or purchase lipid analogues (e.g., spin-labeled MGDG, PG) with a nitroxide spin probe. step2 2. Incorporate into Thylakoids desc2 Incubate purified thylakoid membranes with the spin-labeled lipids to allow for their incorporation into the bilayer. step3 3. ESR Spectroscopy desc3 Load the sample into a quartz capillary and acquire the ESR spectrum. Two components are observed: fluid and motionally restricted. step4 4. Spectral Analysis desc4 Use spectral subtraction to separate the two components and calculate the fraction of lipids in direct contact with proteins. end Quantify Motionally Restricted Lipids desc1->step2 desc2->step3 desc3->step4 desc4->end

Workflow for Spin-Label ESR Spectroscopy.

Methodology Overview:

  • Probe Incorporation: Thylakoid membranes, isolated as described above, are incubated with a small mole fraction of a spin-labeled MGDG analogue.

  • ESR Measurement: The sample is placed in the ESR spectrometer. The resulting spectrum is a composite of two populations:

    • Fluid Component: Lipids in the bulk bilayer, showing rapid tumbling and a sharp spectrum.

    • Motionally Restricted Component: Lipids at the protein interface, whose motion is slowed, resulting in a broader spectrum.

  • Spectral Subtraction: The spectrum of the fluid component (obtained from pure lipid vesicles) is subtracted from the composite thylakoid spectrum to isolate the signal from the motionally restricted lipids.

  • Quantification: By integrating the signals, one can determine the fraction of the lipid probe that is motionally restricted, providing a quantitative measure of the lipid-protein interaction boundary.[12] This method can reveal the selectivity of proteins for different lipid types by comparing results from different spin-labeled lipids.[12]

Conclusion and Future Directions

Monogalactosyldiacylglycerol is an indispensable component of photosynthetic membranes, acting as a key structural stabilizer for major protein complexes like LHCII and PSII. Its unique conical geometry facilitates steric matching with proteins, modulates membrane curvature, and ensures the efficient assembly and function of the photosynthetic apparatus. The quantitative data and protocols provided herein serve as a resource for further investigation into these critical lipid-protein interactions.

Future research, potentially leveraging advanced techniques like cryo-electron microscopy (cryo-EM) of complexes in native lipid nanodiscs and solid-state NMR, will further elucidate the specific molecular interactions between MGDG and individual protein subunits. Understanding these relationships in detail is not only fundamental to plant biology but may also offer bio-inspired strategies for the development of artificial photosynthetic systems and novel herbicides.

References

Immunomodulatory role of beta-anomeric glycolipids.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Immunomodulatory Role of Beta-Anomeric Glycolipids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolipids, ubiquitous components of cellular membranes, are increasingly recognized for their critical roles in modulating the immune system. While the immunostimulatory properties of α-anomeric glycolipids are well-established, their β-anomeric counterparts are emerging as nuanced regulators of immune responses, capable of both activating and inhibiting immune pathways. This technical guide provides a comprehensive overview of the immunomodulatory functions of β-anomeric glycolipids, detailing their interactions with key immune receptors, summarizing quantitative data on their effects, outlining experimental methodologies for their study, and visualizing the complex signaling pathways they govern.

Introduction to Beta-Anomeric Glycolipids

Glycolipids are amphipathic molecules composed of a carbohydrate headgroup linked to a lipid backbone. The stereochemistry of the anomeric carbon—the carbon atom of the sugar ring bonded to the lipid moiety—is a critical determinant of the molecule's biological activity. In mammals, glycolipids are typically β-linked, whereas many microbial glycolipids possess an α-linkage.[1] This structural distinction forms a basis for self versus non-self recognition by the immune system. Beta-anomeric glycolipids modulate immunity primarily through two major pathways: presentation by the non-classical MHC-I-like molecule CD1d to Natural Killer T (NKT) cells, and recognition by C-type lectin receptors (CLRs) on myeloid cells. Their roles are complex, implicated in autoimmunity, cancer, and infectious disease, making them attractive targets for therapeutic development.[1][2]

Core Mechanisms of Immunomodulation

CD1d-Mediated Presentation to NKT Cells

Invariant NKT (iNKT) cells are a unique lymphocyte subset that recognizes glycolipid antigens presented by CD1d.[3][4] While the potent activation of iNKT cells is famously triggered by α-anomeric glycolipids like α-galactosylceramide (α-GalCer), β-anomeric glycolipids also engage this pathway, albeit with different outcomes.[1][5]

  • Antigen Processing and Presentation : Like other lipids, exogenous glycolipids are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages into endosomal compartments.[6][7] Here, lysosomal enzymes may process complex glycolipids by cleaving terminal sugars to generate the final antigenic epitope that is loaded onto CD1d molecules.[6][8] The loaded CD1d molecule then traffics to the cell surface for presentation to the iNKT cell T-cell receptor (TCR).[7]

  • TCR Recognition and Induced Fit : Structurally, the TCR of NKT cells is adapted to recognize the "flat" conformation of α-linked sugars. Research has shown that NKT cell TCRs can also bind to β-linked self-glycolipids, such as β-galactosylceramide (β-GalCer) and isoglobotrihexosylceramide (B1236086) (iGb3).[1] This is achieved through a remarkable "induced-fit" mechanism, where the TCR molds the β-linked sugar into a conformation that mimics the more potent α-linked ligands.[1][9] This interaction is generally of lower affinity compared to that with α-anomers, often leading to a more subtle or regulatory immune response.

  • Functional Outcomes : The response to β-glycolipids can vary. For example, CD1d-bound β-glucosylceramide (β-GlcCer) may not directly activate NKT cells and can even inhibit their activation by α-GalCer.[2] This suggests a potential for β-anomeric glycolipids to act as competitive inhibitors or to induce NKT cell anergy, representing a mechanism for maintaining immune tolerance.

CD1d_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell endosome Endosome/ Lysosome processing Processing (e.g., glycosidases) endosome->processing cd1d_complex CD1d-β-Glycolipid Complex tcr NKT Cell TCR cd1d_complex->tcr Antigen Presentation uptake Uptake uptake->endosome Endocytosis loading Loading processing->loading loading->cd1d_complex activation NKT Cell Activation tcr->activation cytokines Cytokine Release (e.g., IL-4, IFN-γ) activation->cytokines extracellular β-Anomeric Glycolipid extracellular->uptake

CD1d-mediated presentation of β-anomeric glycolipids to NKT cells.
Recognition by C-type Lectin Receptors (CLRs)

CLRs are pattern recognition receptors (PRRs) expressed predominantly on myeloid cells that recognize carbohydrate structures. Several CLRs have been identified as receptors for β-anomeric glycolipids, initiating innate immune responses.

  • Mincle (Macrophage-inducible C-type lectin) : Mincle is a key receptor that senses tissue damage and pathogens. It has been shown to recognize the endogenous β-glycolipid, β-glucosylceramide (β-GlcCer), which is exposed by damaged cells.[10] Mincle also binds to mycobacterial glycolipids.[11] Ligand binding to Mincle induces receptor dimerization and signaling through the associated Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), initiating a downstream signaling cascade involving CARD9-Bcl10-MALT1, ultimately activating NF-κB and inducing the production of pro-inflammatory cytokines and chemokines.[10][12]

  • DCAR (Dendritic Cell-Immunoactivating Receptor) : DCAR is another CLR that recognizes pathogen-derived phosphoglycolipids, such as acylated phosphatidyl-myo-inositol mannosides (AcPIMs) from mycobacteria.[13] Structural studies reveal that DCAR has a hydrophobic groove positioned to interact with the lipid portion of its glycolipid ligands, in addition to its carbohydrate-binding site.[12][13]

CLR_Pathway cluster_membrane Myeloid Cell Membrane cluster_cytoplasm Cytoplasm mincle Mincle fcrg FcRγ (ITAM) mincle->fcrg Association syk Syk fcrg->syk ITAM Phosphorylation & Syk Recruitment ligand β-Glucosylceramide (β-GlcCer) ligand->mincle Binding & Dimerization card9 CARD9-Bcl10-MALT1 Complex syk->card9 nfkb NF-κB card9->nfkb nucleus Nucleus nfkb->nucleus Translocation cytokines Pro-inflammatory Cytokines & Chemokines nucleus->cytokines Gene Transcription

Mincle signaling pathway upon recognition of β-glucosylceramide.

Quantitative Data on Immunomodulation

The immunomodulatory effects of β-anomeric glycolipids are often quantified by measuring cytokine production, cell proliferation, and the expression of activation markers. The data, while not exhaustive, indicates a distinct profile compared to α-anomers.

GlycolipidAnomerTarget Cell / ReceptorConcentrationObserved EffectReference
Glucosylceramide (GlcCer)BetaiNKT Cells (via CD1d)Not specifiedDoes not directly activate iNKT cells; may inhibit α-GalCer-induced activation.[2]
Glucosylceramide (GlcCer)BetaMyeloid Cells (Mincle)Not specifiedInduces production of inflammatory cytokines.[10]
Galactosylceramide (GalCer)BetaiNKT Cells (via CD1d)Not specifiedMediates weak self-reactivity through induced-fit mechanism.[1]
iGb3BetaiNKT CellsNot specifiedActivates NKT cells, leading to proliferation and IL-13 production.[14]
βG-iGb3BetaiNKT CellsNot specifiedActivates NKT cells to a similar extent as α-linked terminal sugar iGb3.[14]
Mannosylceramide (ManCer)BetaiNKT CellsNot specifiedDisplays a structural conformation similar to CD1d-α-GalCer complex.[5]

Table 1: Summary of reported immunomodulatory effects of various β-anomeric glycolipids.

Cytokineβ-anomer Responseα-anomer ResponseContextReference
IFN-γ Weak or negligible production.Potent production (Th1 bias).iNKT cell stimulation.[5][15]
IL-4 Variable, can be produced.Potent production (Th2 bias).iNKT cell stimulation.[5][15]
IL-13 Predominant cytokine detected.Not specified as predominant.iNKT cell stimulation by iGb3 analogues.[14]
Inflammatory Cytokines (e.g., TNF-α) Induced via Mincle pathway.Not applicable (Mincle recognizes β-anomers).Myeloid cell activation.[10]

Table 2: Comparative cytokine profiles for β- vs. α-anomeric glycolipid stimulation.

Methodological Overview of Key Experiments

Investigating the immunomodulatory role of β-anomeric glycolipids requires a combination of chemical synthesis, cellular immunology, and in vivo models.

Glycolipid Synthesis and Isolation
  • Total Synthesis : The unambiguous determination of biological activity requires chemically pure compounds. Total synthesis is crucial to avoid confounding effects from impurities in natural isolates.[16][17]

    • Glycosylation : Key steps often involve the stereoselective formation of the β-glycosidic bond. Common methods include using glycosyl donors like galactosyl trichloroacetimidate (B1259523) with a suitable promoter.[18]

    • Lipid Chain Installation : Acylation reactions are used to attach the lipid tails. For instance, palmitoylation at the C6-OH of the sugar can be achieved using an acyl chloride under microwave heating.[18]

    • Purification : Purification is typically performed using chromatographic techniques like semi-preparative HPLC to ensure anomerically pure samples.[19]

  • Extraction from Natural Sources : Glycolipids can be extracted from microorganisms or cells, followed by extensive purification to isolate specific structures.[20]

In Vitro Immunological Assays
  • NKT Cell Activation Assay :

    • Antigen Loading : APCs (e.g., bone marrow-derived dendritic cells or CD1d-transfected cell lines) are incubated with the glycolipid of interest.[15][20]

    • Co-culture : The loaded APCs are co-cultured with a source of NKT cells (e.g., isolated primary NKT cells or iNKT cell hybridomas).

    • Readout : Activation is measured by quantifying cytokine secretion into the supernatant via ELISA or by measuring intracellular cytokine accumulation using flow cytometry.[15][20] Cell proliferation can be assessed using assays like CFSE dilution.

  • CLR Reporter Assay :

    • Cell Line : A reporter cell line (e.g., HEK293T) is engineered to express the CLR of interest (e.g., Mincle) linked to a reporter gene (e.g., luciferase under an NF-κB promoter).

    • Stimulation : The reporter cells are stimulated with the glycolipid.

    • Readout : Receptor activation is quantified by measuring the reporter gene product (e.g., luminescence).[10]

In Vivo Evaluation
  • Mouse Models : The immunomodulatory effects are evaluated in vivo by administering the glycolipid to mice.

    • Cytokine Analysis : Serum cytokine levels are measured at various time points post-administration.

    • Cellular Analysis : Immune cell populations in the spleen, liver, and blood are analyzed by flow cytometry to assess the expansion and activation status of NKT cells, dendritic cells, and other relevant cell types.[21]

    • Challenge Models : The adjuvant potential of a glycolipid can be tested in vaccine challenge models, where the glycolipid is co-administered with an antigen, followed by a pathogen challenge to assess protective immunity.[22][23]

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Glycolipid Synthesis or Isolation purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification apc_loading Load APCs with Glycolipid purification->apc_loading clr_assay CLR Reporter Assay purification->clr_assay administration Administer Glycolipid to Mice purification->administration nkt_assay NKT Cell Co-culture Assay apc_loading->nkt_assay cytokine_elisa Cytokine Quantification (ELISA, Flow Cytometry) nkt_assay->cytokine_elisa serum_cytokines Serum Cytokine Analysis administration->serum_cytokines facs Flow Cytometry of Immune Cells administration->facs challenge Vaccine/Challenge Models administration->challenge

General experimental workflow for evaluating glycolipid immunomodulation.

Conclusion and Future Directions

Beta-anomeric glycolipids are versatile immunomodulators that engage distinct immune receptors to elicit fine-tuned responses. Their ability to interact with both the CD1d-NKT cell axis and myeloid C-type lectin receptors highlights their complex role at the interface of innate and adaptive immunity. Unlike the strong, often Th1/Th2-polarizing activation induced by α-anomers, β-glycolipids can induce more subtle, regulatory, or distinct pro-inflammatory responses depending on the specific receptor engaged.

Future research should focus on a systematic structure-activity relationship (SAR) analysis of synthetic β-glycolipid analogues to dissect the molecular requirements for agonism versus antagonism of NKT cells, and for specific CLR engagement. Elucidating how these pathways are integrated in complex disease models will be critical for harnessing the therapeutic potential of β-anomeric glycolipids as vaccine adjuvants, anti-inflammatory agents, or cancer immunotherapeutics.

References

Synonyms for 1,2-dilinoleoyl-3-O-(beta-d-galactopyranosyl)-sn-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-dilinoleoyl-3-O-(beta-d-galactopyranosyl)-sn-glycerol and its Role in Plant Biology

This guide provides a comprehensive overview of 1,2-dilinoleoyl-3-O-(beta-d-galactopyranosyl)-sn-glycerol, a significant galactolipid in plant biology. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, biochemical properties, and involvement in critical signaling pathways.

Nomenclature and Synonyms

1,2-dilinoleoyl-3-O-(beta-d-galactopyranosyl)-sn-glycerol is a mouthful, and as such, a variety of synonyms and abbreviations are used in scientific literature and chemical databases. Understanding these is crucial for a comprehensive literature search.

Commonly, it is referred to as Monogalactosyldiacylglycerol (MGDG) with the specific acyl chains denoted as MGDG (18:2/18:2), where "18:2" signifies the carbon number and number of double bonds in the linoleoyl fatty acid chains.

Table of Synonyms:

TypeName/Identifier
Systematic IUPAC Name [(2S)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate[1]
Common Abbreviation 18:2-18:2-MGDG[1]
MGDG(18:2/18:2)
Other Chemical Names 1,2-di-(9Z,12Z-octadecadienoyl)-3-(beta-D-galactosyl)-sn-glycerol[1]
1,2-dilinoleoyl-3-O-β-D-galactopyranosyl-sn-glycerol
1,2-(9Z,12Z-octadecadienoyl)-3-O-beta-D-galactosyl-sn-glycerol[1]
Monogalactosyldilinoleoylglycerol
Database Identifiers CHEBI:90506[1]
PubChem CID: 90657255[1]

Biochemical and Biophysical Properties

This galactolipid is a primary constituent of thylakoid membranes in plant chloroplasts, playing a vital role in photosynthesis.[2][3] Thylakoid membranes are predominantly composed of uncharged galactolipids, with MGDG accounting for approximately 50% of the total lipid content.[2][3]

Table of Quantitative Data:

PropertyValue/RangeOrganism/SystemReference
Thylakoid Membrane Composition ~50% MGDG, ~25-30% DGDG, ~5-12% SQDG, ~5-12% PGPlants (general)[2][3]
Fatty Acid Composition of MGDG Varies by species and conditions. Often rich in polyunsaturated fatty acids like linoleic acid (18:2) and α-linolenic acid (18:3).Undaria pinnatifida[4]
IC50 Value (related compound) 21 µM (for 1,2-di-O-α-linolenoyl-3-O-β-galactosyl-sn-glycerol as a superoxide (B77818) generation inhibitor)Differentiated HL-60 cells[5]

Role in Signaling Pathways

1,2-dilinoleoyl-3-O-(beta-d-galactopyranosyl)-sn-glycerol is not just a structural lipid; it is also a key player in plant defense signaling, particularly in the biosynthesis of jasmonic acid and the systemic acquired resistance (SAR) pathway.

Jasmonic Acid (JA) Biosynthesis

The polyunsaturated fatty acids, such as linoleic acid, esterified to the glycerol (B35011) backbone of MGDG serve as precursors for the synthesis of jasmonic acid, a critical hormone in plant defense against herbivores and certain pathogens. An increased MGDG to DGDG (digalactosyldiacylglycerol) ratio has been shown to be a primary cause of JA overproduction.[6][7]

Jasmonic_Acid_Biosynthesis MGDG MGDG (1,2-dilinoleoyl-3-O-β-D-galactosyl-sn-glycerol) Linoleic_Acid Linoleic Acid (18:2) MGDG->Linoleic_Acid Lipase HPOT 13-Hydroperoxyoctadecatrienoic acid (13-HPOT) Linoleic_Acid->HPOT LOX Lipoxygenase Lipoxygenase (LOX) OPDA 12-oxophytodienoic acid (OPDA) HPOT->OPDA AOS, AOC AOS Allene Oxide Synthase (AOS) AOC Allene Oxide Cyclase (AOC) JA Jasmonic Acid (JA) OPDA->JA Reduction & β-oxidation Systemic_Acquired_Resistance Pathogen_Infection Pathogen Infection NO_Production Nitric Oxide (NO) Production Pathogen_Infection->NO_Production MGDG_Metabolism MGDG Metabolism NO_Production->MGDG_Metabolism AzA_G3P_Biosynthesis Azelaic Acid (AzA) & Glycerol-3-Phosphate (G3P) Biosynthesis MGDG_Metabolism->AzA_G3P_Biosynthesis Long_Distance_Signaling Long-Distance Signaling AzA_G3P_Biosynthesis->Long_Distance_Signaling SAR_Induction Systemic Acquired Resistance (SAR) Induction Long_Distance_Signaling->SAR_Induction Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Biological_Study Biological Investigation Plant_Material Plant Material (e.g., leaves) Lipid_Extraction Lipid Extraction Plant_Material->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) (Qualitative) Lipid_Extraction->TLC HPLC High-Performance Liquid Chromatography (HPLC) (Quantitative) Lipid_Extraction->HPLC Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Lipid_Extraction->Signaling_Pathway_Analysis MS Mass Spectrometry (MS) (Structural Elucidation) HPLC->MS Functional_Assays Functional Assays (e.g., Pathogen resistance, Herbivory assays) Signaling_Pathway_Analysis->Functional_Assays

References

Methodological & Application

Application Note & Protocol: Chemical Synthesis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, representative chemical synthesis protocol for 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a complex glycolipid with significant potential in biomedical research and drug delivery applications. The synthesis strategy is based on established methodologies for the preparation of analogous glycerogalactolipids and involves a multi-step process including the protection of functional groups, stereoselective glycosylation, and regioselective acylation. This protocol is intended to serve as a comprehensive guide for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a member of the galactosyldiacylglycerol (DGDG) family of lipids. These molecules are integral components of photosynthetic membranes in plants and cyanobacteria.[1][2] Structurally, they consist of a glycerol (B35011) backbone esterified with two fatty acid chains (in this case, linoleic acid) and glycosidically linked to a galactose moiety at the sn-3 position. The amphiphilic nature of these molecules, with a hydrophilic galactose headgroup and hydrophobic lipid tails, makes them interesting candidates for the formation of liposomes and other drug delivery systems.[3] The galactose residue can also act as a ligand for specific receptors, enabling targeted drug delivery.[3]

While this compound can be isolated from natural sources, chemical synthesis offers the advantage of producing structurally defined, high-purity material, which is crucial for pharmaceutical applications.[2] The protocol outlined below describes a convergent synthetic route to prepare the target molecule.

Overall Synthetic Scheme

The synthesis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol can be achieved through a multi-step process. The key steps include the preparation of a protected glycosyl donor and a glycerol acceptor, followed by a Koenigs-Knorr glycosylation, deprotection, and final acylation with linoleic acid.

G Gal D-Galactose AcGal Pentaacetyl-β-D-galactose Gal->AcGal Ac₂O, NaOAc BrGal Acetobromogalactose (1) AcGal->BrGal HBr, AcOH GlycosylGly Protected Glycosylglycerol (3) BrGal->GlycosylGly Ag₂CO₃, CH₂Cl₂ Gly rac-Glycerol IsoGly 1,2-O-Isopropylidene-rac-glycerol (2) Gly->IsoGly Acetone (B3395972), p-TsOH IsoGly->GlycosylGly DeprotectGly 3-O-(2,3,4,6-Tetra-O-acetyl-β-D- galactopyranosyl)-rac-glycerol (4) GlycosylGly->DeprotectGly AcOH, H₂O AcylGly Protected Final Product (5) DeprotectGly->AcylGly Linoleoyl Chloride, Pyridine (B92270) FinalProduct 1,2-O-Dilinoleoyl-3-O-β-D- galactopyranosyl-rac-glycerol (6) AcylGly->FinalProduct MeONa, MeOH (Zemplén)

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Linoleic acid and D-galactose are commercially available.

Reagent/MaterialSupplierGrade
D-GalactoseSigma-Aldrich≥99%
Acetic Anhydride (B1165640)Alfa AesarACS Grade
Sodium Acetate (B1210297)Fisher ScientificAnhydrous, ≥99%
Hydrogen Bromide in Acetic Acid (33%)Sigma-AldrichTechnical Grade
rac-GlycerolVWR Chemicals≥99.5%
AcetoneEMD MilliporeACS Grade
p-Toluenesulfonic acid monohydrateAcros Organics98.5%
Silver (I) CarbonateStrem Chemicals99%
Dichloromethane (B109758) (anhydrous)Sigma-Aldrich≥99.8%
Linoleoyl ChlorideNu-Chek Prep>99%
Pyridine (anhydrous)Acros Organics99.8%
Sodium Methoxide (B1231860) (0.5 M in Methanol)Sigma-AldrichReagent Grade
Silica (B1680970) Gel for Column ChromatographySorbent Technologies60 Å, 230-400 mesh
Step-by-Step Synthesis Protocol

Step 1: Preparation of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromogalactose, 1)

This two-part step prepares the glycosyl donor. First, D-galactose is per-acetylated, and then the anomeric acetate is replaced with a bromide.

  • Part A: Per-acetylation of D-Galactose

    • Suspend D-galactose (1.0 eq) in acetic anhydride (5.0 eq).

    • Add anhydrous sodium acetate (0.5 eq) as a catalyst.

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Pour the cooled reaction mixture into ice water and stir vigorously until the excess acetic anhydride has hydrolyzed.

    • Collect the solid precipitate (pentaacetyl-β-D-galactose) by filtration, wash with cold water, and dry under vacuum.

  • Part B: Bromination

    • Dissolve the dried pentaacetyl-β-D-galactose in a minimal amount of dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of hydrogen bromide in acetic acid (33 wt. %, 1.5 eq) dropwise with stirring.

    • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

    • Dilute the mixture with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield acetobromogalactose (1) as a syrup, which is used immediately in the next step.

Step 2: Preparation of 1,2-O-Isopropylidene-rac-glycerol (2)

This step prepares the glycerol acceptor with a free hydroxyl group at the C3 position.

  • To a solution of rac-glycerol (1.0 eq) in anhydrous acetone (10 volumes), add p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain 1,2-O-isopropylidene-rac-glycerol (2).

Step 3: Glycosylation - Synthesis of 3-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1,2-O-isopropylidene-rac-glycerol (3)

This is the key bond-forming step, creating the β-glycosidic linkage via the Koenigs-Knorr reaction.

G start_materials Acetobromogalactose (1) 1,2-O-Isopropylidene-rac-glycerol (2) reaction Dissolve in anhydrous CH₂Cl₂ Add Ag₂CO₃ start_materials->reaction stirring Stir in dark at RT for 24h reaction->stirring filtration Filter through Celite stirring->filtration workup Wash with Na₂S₂O₃ (aq) and Brine filtration->workup purification Dry (Na₂SO₄), Concentrate Silica Gel Chromatography workup->purification product Protected Glycosylglycerol (3) purification->product

Caption: Workflow for the Koenigs-Knorr glycosylation step.

  • Dissolve 1,2-O-isopropylidene-rac-glycerol (2) (1.2 eq) and freshly prepared acetobromogalactose (1) (1.0 eq) in anhydrous dichloromethane.

  • Add silver (I) carbonate (1.5 eq) to the solution.

  • Stir the reaction mixture vigorously in the dark at room temperature for 24 hours.

  • Monitor the reaction by TLC (e.g., 3:2 Hexanes:Ethyl Acetate).

  • Upon completion, filter the mixture through a pad of Celite, washing with dichloromethane.

  • Combine the filtrates and wash with a 10% sodium thiosulfate (B1220275) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield compound (3).

Step 4: Hydrolysis of the Isopropylidene Group - Synthesis of 3-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerol (4)

  • Dissolve the protected glycosylglycerol (3) in a mixture of acetic acid and water (4:1 v/v).

  • Heat the solution at 80°C for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and co-evaporate with toluene (B28343) under reduced pressure to remove acetic acid and water.

  • Purify the residue by silica gel chromatography to afford the diol (4).

Step 5: Acylation with Linoleoyl Chloride - Synthesis of 1,2-O-Dilinoleoyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-rac-glycerol (5)

  • Dissolve the diol (4) (1.0 eq) in anhydrous pyridine and cool to 0°C.

  • Slowly add linoleoyl chloride (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding cold water.

  • Extract the product with diethyl ether.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the fully protected product (5).

Step 6: Deacetylation - Synthesis of 1,2-O-Dilinoleoyl-3-O-β-D-galactopyranosyl-rac-glycerol (6)

This final deprotection step yields the target compound using Zemplén deacetylation.

  • Dissolve the protected compound (5) in a mixture of anhydrous dichloromethane and methanol.

  • Add a catalytic amount of 0.5 M sodium methoxide in methanol.

  • Stir the reaction at room temperature for 4 hours, monitoring by TLC.

  • Neutralize the reaction with Amberlite IR-120 (H+) resin until the pH is neutral.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography (using a gradient of chloroform (B151607) to chloroform/methanol) to yield 1,2-O-Dilinoleoyl-3-O-β-D-galactopyranosyl-rac-glycerol (6) as a colorless oil.

Data Presentation

The following table summarizes the expected yields and key parameters for each step of the synthesis. Note that yields are representative and may vary based on experimental conditions and scale.

StepProductStarting Material(s)Key ReagentsTypical Yield (%)
1Acetobromogalactose (1)D-GalactoseAc₂O, HBr/AcOH85-90
21,2-O-Isopropylidene-rac-glycerol (2)rac-GlycerolAcetone, p-TsOH75-85
3Protected Glycosylglycerol (3)(1) and (2)Ag₂CO₃60-70
4Diol Intermediate (4)Protected Glycosylglycerol (3)Acetic Acid, Water80-90
5Protected Final Product (5)Diol Intermediate (4)Linoleoyl Chloride, Pyridine70-80
6Final Product (6) Protected Final Product (5)Sodium Methoxide85-95

Characterization of Final Product (6):

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR & ¹³C NMR: Spectra should confirm the presence of the galactose moiety, the glycerol backbone, and the two linoleoyl chains, including the characteristic signals for the olefinic protons.

  • Mass Spectrometry (HRMS): Calculated for C₄₅H₇₈O₁₀, [M+Na]⁺; found should be within ±5 ppm.

  • Purity (HPLC): ≥95%.

Signaling Pathway Context

While this document focuses on the chemical synthesis, it is important to understand the biological context. In biological systems, galactolipids are synthesized via enzymatic pathways. The final step, the conversion of monogalactosyldiacylglycerol (B12364196) (MGDG) to DGDG, is catalyzed by DGDG synthases.

G UDP_Gal UDP-Galactose MGDG Monogalactosyldiacylglycerol (MGDG) UDP_Gal->MGDG DAG Diacylglycerol (DAG) DAG->MGDG DGDG Digalactosyldiacylglycerol (DGDG) MGDG->DGDG MGD1 MGD1 Synthase MGDG->MGD1 DGD1 DGD1 Synthase DGDG->DGD1 MGD1->MGDG DGD1->DGDG UDP_Gal2 UDP-Galactose UDP_Gal2->DGDG

Caption: Simplified biological synthesis pathway of galactolipids.

References

Preparation of Monogalactosyldiacylglycerol (MGDG)-Containing Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling spherical vesicles composed of one or more lipid bilayers, and have been extensively investigated as drug delivery carriers. Their ability to encapsulate both hydrophilic and lipophilic drugs, coupled with their biocompatibility and biodegradability, makes them an attractive platform for improving the therapeutic index of a wide range of pharmacologically active agents. This document provides detailed application notes and protocols for the preparation of liposomes incorporating Monogalactosyldiacylglycerol (MGDG), a fusogenic lipid, to enhance drug delivery.

MGDG is a non-bilayer forming lipid that can induce membrane fusion, a property that can be harnessed to facilitate the direct delivery of encapsulated drugs into the cytoplasm of target cells, potentially bypassing endosomal sequestration and degradation. The inclusion of MGDG in liposomal formulations can significantly impact their physicochemical properties and biological activity. These notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of MGDG-containing liposomes.

Data Presentation: Physicochemical Properties of Liposomes

The physicochemical characteristics of liposomes are critical determinants of their stability, drug-loading capacity, and in vivo performance. The following tables summarize key quantitative data for liposomal formulations. Note that the specific values for MGDG-containing liposomes will vary depending on the precise lipid composition, drug, and preparation method. The provided data are representative examples from the literature for various liposomal formulations and should be used as a general guide. Experimental determination of these parameters for your specific MGDG-containing formulation is essential.

Table 1: Effect of Lipid Composition on Physicochemical Properties of Liposomes

Lipid Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DSPC:Cholesterol (55:45)108 ± 150.20 ± 0.04+30.1 ± 1.2[1]
DSPC:Cholesterol (65:35)88 ± 140.21 ± 0.02-36.7 ± 3.3[1]
Egg PC:DOPE:Cholesterol189 - 206< 0.3-[2]
DPPC:Cholesterol:DSPE-mPEG(2000) (57:38:5)60 - 80--[3]

Table 2: Encapsulation Efficiency and Drug Loading of Various Liposomal Formulations

DrugLiposome (B1194612) CompositionEncapsulation Efficiency (%)Drug Loading (%)Reference
Doxorubicin-64.10 ± 0.88-[4]
Gemcitabine--9.4 - 10.3[5]
5-Fluorouracil-12 - 15-[4]
Ibuprofen (lipophilic)-~90-[4]
Cisplatin-8.31 ± 0.4-[6]

Experimental Protocols

Preparation of MGDG-Containing Liposomes by Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a widely used technique for liposome formulation.

Materials:

  • Phosphatidylcholine (PC) (e.g., soy PC, egg PC, or synthetic PC)

  • Monogalactosyldiacylglycerol (MGDG)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol (B129727)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, HEPES-buffered saline)

Protocol:

  • Lipid Dissolution: Dissolve the desired lipids (e.g., PC, MGDG, and Cholesterol in a specific molar ratio) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: To ensure complete removal of residual solvent, further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours.

  • Hydration: Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The temperature of the buffer should be above the Tc of the lipids.

  • Vesicle Formation: Agitate the flask by gentle rotation or vortexing to facilitate the formation of multilamellar vesicles (MLVs). This process typically takes 30-60 minutes.

Liposome Size Reduction: Extrusion and Sonication

To obtain unilamellar vesicles with a defined size distribution, the prepared MLVs can be subjected to extrusion or sonication.

a) Extrusion

Materials:

  • Liposome extruder

  • Polycarbonate membranes with desired pore sizes (e.g., 100 nm, 200 nm)

  • Gas-tight syringes

Protocol:

  • Assemble the extruder with the desired polycarbonate membrane according to the manufacturer's instructions.

  • Load the MLV suspension into one of the syringes.

  • Pass the liposome suspension through the membrane by pushing the plunger of the syringe.

  • Repeat the extrusion process for a defined number of passes (typically 11-21 times) to ensure a homogenous population of unilamellar vesicles.

b) Sonication

Materials:

  • Probe sonicator or bath sonicator

Protocol:

  • Place the MLV suspension in a suitable container (e.g., a glass vial).

  • If using a probe sonicator, immerse the tip of the sonicator into the suspension.

  • Sonicate the suspension in short bursts with intermittent cooling on an ice bath to prevent lipid degradation due to excessive heat.

  • Continue sonication until the suspension becomes clear, indicating the formation of small unilamellar vesicles (SUVs).

Drug Loading into MGDG-Containing Liposomes

The method of drug loading depends on the physicochemical properties of the drug.

a) Passive Loading of Lipophilic Drugs

Lipophilic drugs are incorporated into the lipid bilayer during the formation of liposomes.

Protocol:

  • Co-dissolve the lipophilic drug with the lipids in the organic solvent mixture during the lipid dissolution step of the thin-film hydration method (Protocol 1, step 1).

  • Proceed with the subsequent steps of thin-film formation, hydration, and size reduction as described above. The drug will be entrapped within the lipid bilayer.[7]

b) Passive Loading of Hydrophilic Drugs

Hydrophilic drugs are encapsulated in the aqueous core of the liposomes.

Protocol:

  • Prepare the thin lipid film as described in Protocol 1 (steps 1-3).

  • Dissolve the hydrophilic drug in the hydration buffer.

  • Hydrate the lipid film with the drug-containing buffer (Protocol 1, steps 4-5).[8]

  • The unencapsulated drug can be removed by methods such as dialysis, gel filtration, or centrifugation.

c) Active (Remote) Loading of Hydrophilic Drugs

Active loading utilizes a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the pre-formed liposomes. This method can achieve high encapsulation efficiencies.[9]

Protocol:

  • Prepare empty liposomes using a buffer that creates a gradient upon exchange with the external medium (e.g., an acidic buffer like citrate (B86180) buffer).

  • Remove the external buffer and replace it with a buffer of a different pH (e.g., a neutral or basic buffer) to establish a pH gradient across the liposome membrane.

  • Add the ionizable hydrophilic drug to the external medium. The un-ionized form of the drug will diffuse across the lipid bilayer.

  • Once inside the liposome, the drug will become ionized due to the internal pH and get trapped.[10]

Characterization of MGDG-Containing Liposomes

a) Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the liposomes.

b) Determination of Encapsulation Efficiency (EE)

Method: Separation of free drug from encapsulated drug followed by quantification.

Protocol:

  • Separation: Separate the unencapsulated drug from the liposomes using techniques like:

    • Centrifugation: Pellet the liposomes, and the supernatant will contain the free drug.

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a column that separates molecules based on size. The liposomes will elute first, followed by the smaller, free drug molecules.[11]

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

  • Quantification:

    • Quantify the amount of drug in the liposomal fraction after disrupting the vesicles with a suitable solvent (e.g., methanol or Triton X-100).

    • Alternatively, quantify the amount of free drug in the supernatant or dialysate.

    • Use a suitable analytical method for drug quantification, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][]

  • Calculation:

    • Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study

Method: Dialysis Method

Protocol:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.[14]

  • Plot the cumulative percentage of drug released versus time.

In Vitro Cytotoxicity Assay

Method: MTT Assay

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded MGDG-containing liposomes, free drug, and empty liposomes (as controls).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells.[12][15]

Mandatory Visualizations

Experimental Workflow for Preparation and Characterization of MGDG-Containing Liposomes

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_loading Drug Loading cluster_characterization Characterization prep1 1. Lipid Dissolution (PC, MGDG, Cholesterol in Organic Solvent) prep2 2. Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. MLV Formation prep3->prep4 sizing1 Extrusion or Sonication prep4->sizing1 loading1 Passive Loading (Hydrophilic/Lipophilic Drug) sizing1->loading1 During Hydration or Co-dissolution loading2 Active Loading (Ion/pH Gradient) sizing1->loading2 Post-formation char1 Particle Size & Zeta Potential (DLS) loading1->char1 loading2->char1 char2 Encapsulation Efficiency (Separation + Quantification) char1->char2 char3 In Vitro Drug Release (Dialysis) char2->char3 char4 In Vitro Cytotoxicity (MTT Assay) char3->char4 cellular_uptake cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) lipo MGDG-Containing Liposome (Drug-Loaded) fusion Membrane Fusion lipo->fusion Fusogenic Pathway endocytosis Endocytosis lipo->endocytosis Endocytic Pathway cell_membrane Cell Membrane drug_release Direct Cytosolic Drug Release fusion->drug_release endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome Degradation endosomal_escape Endosomal Escape endosome->endosomal_escape endosomal_escape->drug_release

References

Application Notes and Protocols for Using Monogalactosyldiacylglycerol (MGDG) in Model Membrane Biophysics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MGDG in Model Membranes

Monogalactosyldiacylglycerol (MGDG) is a major lipid component of photosynthetic thylakoid membranes in plants and cyanobacteria, making it one of the most abundant lipids in the biosphere.[1][2] Its unique molecular structure, characterized by a small galactose headgroup and typically polyunsaturated acyl chains, imparts a conical shape. This molecular geometry prevents MGDG from forming stable bilayer structures on its own, instead favoring the formation of inverted hexagonal (HII) phases.[1][2] This intrinsic curvature property makes MGDG a critical modulator of membrane biophysical properties. In model membrane studies, the inclusion of MGDG is instrumental for investigating phenomena such as membrane curvature, fusion, lipid domain formation, and the interaction of proteins with curved or strained membrane environments. Understanding these effects is crucial for drug development, particularly for targeting membrane-associated proteins and processes.

Applications of MGDG in Model Membrane Studies

The unique biophysical properties of MGDG make it a valuable tool for a variety of applications in membrane biophysics research:

  • Induction of Membrane Curvature and Strain: The conical shape of MGDG introduces negative spontaneous curvature to lipid bilayers, leading to membrane bending and the formation of non-lamellar structures. This is essential for studying processes that involve membrane remodeling, such as vesicle budding, fusion, and fission.

  • Modulation of Membrane Fluidity: The presence of MGDG can significantly alter the packing of lipids within a bilayer, influencing its fluidity. This is particularly relevant for understanding how changes in lipid composition can affect the function of embedded membrane proteins.

  • Investigation of Protein-Lipid Interactions: Many peripheral and integral membrane proteins preferentially bind to or are activated by specific lipid environments. MGDG-containing model membranes provide a platform to study how membrane curvature and lipid packing influence protein binding, conformation, and function.[3][4]

  • Formation of Lipid Domains: MGDG can segregate into specific domains within a heterogeneous lipid bilayer, influencing the lateral organization of the membrane. These domains can serve as platforms for the recruitment and assembly of protein complexes.

  • Drug Delivery Systems: The ability of MGDG to form non-lamellar phases can be exploited in the design of lipid-based drug delivery systems, such as liposomes with altered stability and release characteristics.

Quantitative Data on MGDG-Containing Model Membranes

The following tables summarize key quantitative data from biophysical studies on model membranes containing MGDG.

ParameterLipid CompositionMethodValueReference(s)
Spontaneous Curvature MGDG (from wheat flour)X-ray Diffraction-0.35 nm⁻¹[5]
Breakthrough Force MGDG monolayer on DSPEAtomic Force MicroscopySizable (not quantified)[6]
Laurdan Generalized Polarization (GP) MGDG phase at 30°CFluorescence Spectroscopy~ -0.1[7]
Laurdan Generalized Polarization (GP) MGDG phase at 10°CFluorescence Spectroscopy~ 0.1[7]

Table 1: Biophysical Properties of MGDG-Containing Membranes.

Initial Surface Pressure (πi, mN/m)Change in Surface Pressure (Δπ, mN/m) upon MGD1 interactionRate of Adsorption (k, s⁻¹) of MGD1
MGDG Monolayer
5~18~2.5 x 10⁻⁴
10~15~5 x 10⁻⁴
15~12~9 x 10⁻⁴
20~10~17.6 x 10⁻⁴
MGDG:DGDG (68:32) Monolayer
5~12~3 x 10⁻⁴
10~10~4 x 10⁻⁴
15~8~9.2 x 10⁻⁴
20~6~6 x 10⁻⁴

Table 2: Interaction of MGDG Synthase 1 (MGD1) with MGDG-Containing Monolayers. Data extracted from Sarkis et al. (2014).[3]

Experimental Protocols

Protocol 1: Preparation of MGDG-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) containing MGDG using the thin-film hydration method followed by extrusion.

Materials:

  • MGDG and other desired lipids (e.g., DOPC, DGDG) in chloroform (B151607) or chloroform/methanol

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen or Argon gas stream

  • Vacuum desiccator

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Water bath or heating block

  • Mini-extruder

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, add the desired amounts of lipids from their stock solutions to achieve the target molar ratio.

    • Evaporate the organic solvent using a gentle stream of nitrogen or argon gas while rotating the flask to form a thin, even lipid film on the inner surface.

    • To ensure complete removal of the solvent, place the flask in a vacuum desiccator for at least 2 hours.

  • Hydration:

    • Add the desired volume of hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture.

    • Hydrate the lipid film by rotating the flask in a water bath set to the same temperature for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the lipid mixture's Tm.

    • Draw the MLV suspension into a syringe and place it into one of the extruder's syringe holders.

    • Place an empty syringe in the other holder.

    • Force the MLV suspension through the membrane by pushing the plunger of the filled syringe.

    • Repeat the extrusion process an odd number of times (e.g., 11 or 21 times) to ensure a homogenous population of LUVs. The final collection should be from the opposite side of the initial loading.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, it is advisable to use a buffer containing a cryoprotectant and store at -80°C.

G cluster_prep Liposome (B1194612) Preparation Workflow start Start: Lipids in Organic Solvent film 1. Lipid Film Formation (Rotary Evaporation) start->film hydration 2. Hydration with Buffer (Formation of MLVs) film->hydration extrusion 3. Extrusion (Formation of LUVs) hydration->extrusion end End: MGDG-containing LUVs extrusion->end

Liposome Preparation Workflow
Protocol 2: Membrane Fluidity Measurement using Laurdan Fluorescence Spectroscopy

This protocol outlines the use of the fluorescent probe Laurdan to measure changes in membrane fluidity in MGDG-containing liposomes. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains. This is quantified by the Generalized Polarization (GP) value.[7][8][9]

Materials:

  • MGDG-containing liposomes (prepared as in Protocol 1)

  • Laurdan stock solution (in DMSO or ethanol)

  • Buffer used for liposome preparation

  • Fluorometer with excitation and emission monochromators or filters

  • Cuvette or microplate reader

Procedure:

  • Probe Labeling:

    • To a suspension of liposomes, add the Laurdan stock solution to a final probe-to-lipid molar ratio of 1:500 to 1:1000.

    • Incubate the mixture in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the liposome membranes.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Measure the fluorescence emission intensity at two wavelengths: 440 nm (characteristic of the ordered, gel phase) and 490 nm (characteristic of the disordered, liquid-crystalline phase).

    • Record the intensities (I₄₄₀ and I₄₉₀).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following equation: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

    • GP values range from +1 (highly ordered) to -1 (highly disordered).[6]

  • Data Interpretation:

    • Compare the GP values of liposomes with and without MGDG, or as a function of MGDG concentration, to assess the effect of MGDG on membrane fluidity. A lower GP value indicates increased membrane fluidity.

G cluster_fluidity Membrane Fluidity Assay Logic start MGDG-Liposome Sample labeling Label with Laurdan start->labeling excitation Excite at 350 nm labeling->excitation emission Measure Emission at 440 nm and 490 nm excitation->emission calculation Calculate GP Value emission->calculation interpretation Interpret Fluidity calculation->interpretation

Membrane Fluidity Assay Workflow
Protocol 3: Atomic Force Microscopy (AFM) of MGDG-Containing Supported Lipid Bilayers

This protocol describes the formation of a supported lipid bilayer (SLB) containing MGDG on a mica substrate for imaging with Atomic Force Microscopy (AFM).

Materials:

  • MGDG-containing LUVs (prepared as in Protocol 1, using a buffer suitable for AFM, e.g., Tris or HEPES with divalent cations like Ca²⁺ or Mg²⁺)

  • Freshly cleaved mica discs

  • AFM instrument with a liquid cell

  • AFM cantilevers suitable for imaging in liquid

Procedure:

  • Substrate Preparation:

    • Cleave a mica disc using adhesive tape to obtain a fresh, atomically flat surface.

    • Mount the mica disc onto an AFM sample puck.

  • SLB Formation:

    • Pipette a small volume (e.g., 50-100 µL) of the MGDG-containing LUV suspension onto the freshly cleaved mica surface.

    • The presence of divalent cations in the buffer facilitates vesicle fusion and SLB formation.

    • Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture to allow the vesicles to rupture and form a continuous bilayer.

  • Rinsing:

    • Gently rinse the surface with buffer to remove any unfused vesicles. This can be done by carefully exchanging the buffer in the liquid cell multiple times without exposing the SLB to air.

  • AFM Imaging:

    • Mount the sample in the AFM and fill the liquid cell with buffer.

    • Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., tapping mode or contact mode in liquid).

    • Image the topography and phase (or friction) of the SLB to observe features such as lipid domains, defects, and the overall morphology of the bilayer.

G cluster_afm AFM Imaging Workflow start Start: MGDG-LUVs incubation Incubate LUVs on Mica (Vesicle Fusion) start->incubation mica Freshly Cleaved Mica mica->incubation rinsing Rinse to Remove Unfused Vesicles incubation->rinsing imaging AFM Imaging in Liquid rinsing->imaging end End: Topographical Image imaging->end

AFM Imaging Workflow

Signaling Pathway and Regulatory Interactions

The biosynthesis of MGDG is a key step in the production of galactolipids in chloroplasts. The enzyme MGD1 synthase, located in the inner envelope membrane, catalyzes the transfer of galactose from UDP-galactose to diacylglycerol (DAG) to form MGDG. The product, MGDG, can then be converted to digalactosyldiacylglycerol (B1163852) (DGDG) by DGDG synthases in the outer envelope membrane. Interestingly, the activity and localization of MGD1 are influenced by the lipid environment. MGD1 shows a high affinity for its product, MGDG, which helps to retain the enzyme at the membrane.[3] In contrast, DGDG has been shown to have an inhibitory effect on MGD1 binding, suggesting a feedback regulation mechanism.[3] Anionic lipids such as phosphatidylglycerol (PG) and phosphatidic acid (PA) can enhance the binding of MGD1 to the membrane.

G UDP_Gal UDP-Galactose MGD1 MGD1 Synthase UDP_Gal->MGD1 DAG Diacylglycerol (DAG) DAG->MGD1 MGDG MGDG MGD1->MGDG Catalyzes MGDG->MGD1 Enhances Binding DGDG_Synthase DGDG Synthase MGDG->DGDG_Synthase DGDG DGDG DGDG_Synthase->DGDG Catalyzes DGDG->MGD1 Inhibits Binding PG_PA Anionic Lipids (PG, PA) PG_PA->MGD1 Enhances Binding

Galactolipid Biosynthesis and Regulation

References

In Vivo Formulation Guide for Water-Insoluble Galactolipids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactolipids, a class of glycolipids characterized by a galactose sugar moiety, are abundant in plant chloroplast membranes and have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and anti-tumor activities.[1] A prominent example is alpha-galactosylceramide (B1228890) (α-GalCer), a potent immunostimulatory agent that activates invariant Natural Killer T (iNKT) cells.[2] However, the therapeutic development of many galactolipids is hampered by their poor water solubility, which poses a significant challenge for in vivo administration and achieving adequate bioavailability.

These application notes provide a comprehensive guide to formulating water-insoluble galactolipids for in vivo research. We will focus on lipid-based nanoparticle strategies, using α-GalCer as a primary example, and provide detailed protocols for formulation, characterization, and in vivo administration.

Physicochemical Properties and Solubility Profile of Galactolipids

Galactolipids are amphiphilic molecules, possessing a hydrophilic galactose head group and a hydrophobic diacylglycerol or ceramide tail.[3] Their overall solubility is dictated by the balance of these two moieties.

  • Monogalactosyldiacylglycerol (MGDG): With a single galactose unit, MGDG has a cone-like molecular shape and is considered a "non-bilayer forming lipid." In aqueous environments, it tends to form inverted micellar (hexagonal II) phases.[4]

  • Digalactosyldiacylglycerol (DGDG): The presence of a second galactose molecule gives DGDG a more cylindrical shape, making it a "bilayer-forming lipid" capable of forming stable lamellar structures.[4]

  • α-Galactosylceramide (α-GalCer): This glycosphingolipid is practically insoluble in water.

Due to their hydrophobic nature, formulating galactolipids for in vivo use necessitates strategies to enhance their dispersion and stability in aqueous physiological environments. A starting point for developing a suitable formulation is to assess the solubility of the specific galactolipid in a range of pharmaceutically acceptable excipients.

Table 1: Solubility Profile of a Representative Galactolipid (MGDG)

Solvent/ExcipientSolubilityReference
Chloroform (B151607):Methanol (1:1)10 mg/mL[5]
WaterInsolubleImplied by numerous sources
Medium-Chain Triglycerides (e.g., Miglyol 812)Screening recommended
Surfactants (e.g., Labrasol®, Cremophor® EL, Tween® 80)Screening recommended[6]
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)Screening recommended

Formulation Strategies for In Vivo Delivery

Lipid-based drug delivery systems (LBDDS) are a highly effective approach to formulate water-insoluble compounds like galactolipids. These systems can protect the galactolipid from degradation, improve its pharmacokinetic profile, and facilitate targeted delivery.[6]

Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers. They can encapsulate both hydrophilic and lipophilic molecules. For galactolipids, they are typically incorporated into the lipid bilayer.

Lipid Nanoparticles (LNPs) and Lipopolyplexes

LNPs are a broad category of nanoparticles made from lipids. For charged molecules like mRNA, they can be formulated into lipopolyplexes, which are complexes of the lipid carrier and the nucleic acid. Galactolipids like α-GalCer can be incorporated into these formulations to act as an adjuvant.[7][8]

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This approach is particularly suitable for oral delivery.

Table 2: Comparison of Formulation Strategies for α-Galactosylceramide

Formulation TypeComposition ExampleParticle Size (nm)Zeta Potential (mV)Administration RouteReference
LipopolyplexLipid film: 16% MVL5, 82% DOPE, 2% DSPE-PEG. Rehydrated with PbAE/mRNA polyplex. α-GalCer included in the lipid film.132.3 ± 3.78+33.6Intravenous[7][8]
Cationic LiposomesFluorescently labelled cationic lipids incorporating α-GalCer.Not specifiedNot specifiedOral Gavage[9]
NanoparticlesPoly-lactic acid based nanoparticles conjugated with biotinylated α-GalCer via streptavidin.Not specifiedNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Preparation of α-Galactosylceramide-Containing Lipopolyplexes for Intravenous Injection

This protocol is adapted from a method for codelivering mRNA and α-GalCer.[7][8]

Materials:

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Multivalent cationic lipid (e.g., MVL5)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG)

  • α-Galactosylceramide (α-GalCer)

  • Chloroform

  • Poly(β-amino ester) (PbAE)

  • mRNA (e.g., encoding a specific antigen)

  • Nuclease-free water

Procedure:

  • Lipid Film Preparation:

    • Dissolve DOPE, MVL5, DSPE-PEG, and α-GalCer in chloroform in a round-bottom flask at the desired molar ratios (e.g., 82% DOPE, 16% MVL5, 2% DSPE-PEG). The amount of α-GalCer should be calculated based on the desired final concentration.

    • Remove the chloroform using a rotary evaporator under partial vacuum to form a thin lipid film on the wall of the flask.

    • Dry the film further under high vacuum for at least 1 hour to remove any residual solvent.

  • Polyplex Formation:

    • Separately, prepare the PbAE/mRNA polyplex by mixing the PbAE polymer with the mRNA solution in nuclease-free water at a specific weight-to-weight ratio (e.g., 20:1). Incubate at room temperature for 15-30 minutes.

  • Lipopolyplex Hydration:

    • Rehydrate the lipid film with the pre-formed PbAE/mRNA polyplex solution.

    • Vortex the flask vigorously until the lipid film is fully dispersed, forming the lipopolyplex suspension.

  • Characterization:

    • Determine the particle size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge and stability of the nanoparticles.

    • The morphology of the lipopolyplexes can be visualized using Transmission Electron Microscopy (TEM).

    • The encapsulation efficiency of α-GalCer can be determined indirectly by stimulating iNKT cells in vitro and measuring cytokine release.[7][8]

Protocol 2: In Vivo Administration of α-GalCer Lipopolyplexes in Mice

This protocol is a general guideline for intravenous administration in a murine model.

Materials:

  • α-GalCer-containing lipopolyplex suspension

  • Phosphate-buffered saline (PBS), sterile

  • 27-30 gauge needles and syringes

  • Mouse restraint device

Procedure:

  • Dose Preparation:

    • Dilute the lipopolyplex suspension in sterile PBS to the desired final concentration. A typical dose for α-GalCer in mice is in the range of 0.5 - 2 µg per mouse.[7][8][10] The final injection volume is typically 100-200 µL.

  • Administration:

    • Warm the lipopolyplex suspension to room temperature before injection.

    • Gently restrain the mouse.

    • Administer the formulation via intravenous injection into the tail vein.

  • Post-Administration Monitoring and Analysis:

    • Monitor the mice for any adverse reactions.

    • At predetermined time points (e.g., 6 hours, 24 hours, 7 days), collect blood and/or tissues (e.g., spleen, liver) for analysis.[7][8]

    • Analyze cytokine levels (e.g., IFN-γ, IL-4) in the serum by ELISA.

    • Analyze immune cell populations (e.g., activation of iNKT cells, dendritic cells, CD8+ T cells) in the spleen or other tissues by flow cytometry.[7][8]

Visualization of Pathways and Workflows

Signaling Pathway of α-Galactosylceramide

The primary mechanism of action for α-GalCer involves its presentation by the CD1d molecule on antigen-presenting cells (APCs) to the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells. This interaction triggers the activation of iNKT cells and the subsequent release of a cascade of cytokines, which in turn activates other immune cells.[2]

G cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT Invariant NKT Cell cluster_downstream Downstream Effects aGalCer α-Galactosylceramide CD1d CD1d aGalCer->CD1d Loading aGalCer_CD1d α-GalCer-CD1d Complex CD1d->aGalCer_CD1d TCR T-Cell Receptor (TCR) aGalCer_CD1d->TCR Presentation & Binding Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Other_Cells Activation of other immune cells (DC, NK, B cells) Cytokines->Other_Cells

α-GalCer signaling pathway.
Experimental Workflow for In Vivo Formulation of Galactolipids

The following diagram illustrates a typical workflow for the development and in vivo testing of a galactolipid formulation.

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation Solubility Solubility Screening Excipient Excipient Selection Solubility->Excipient Formulation Formulation Preparation (e.g., Thin-film hydration) Excipient->Formulation Optimization Formulation Optimization Formulation->Optimization Size Particle Size & PDI (DLS) Optimization->Size Zeta Zeta Potential Optimization->Zeta Morphology Morphology (TEM) Optimization->Morphology EE Encapsulation Efficiency Optimization->EE Dose Dose Preparation EE->Dose Admin Administration (e.g., IV injection) Dose->Admin Analysis Pharmacodynamic/Pharmacokinetic Analysis Admin->Analysis

Experimental workflow for galactolipid formulation.

Representative Pharmacokinetic Data

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a formulated drug. The following table provides representative pharmacokinetic data for a cyclosporine self-emulsifying galactolipid formulation compared to a commercial formulation (Neoral®) in humans. While not a galactolipid active pharmaceutical ingredient, this data illustrates the in vivo performance of a galactolipid-containing formulation.

Table 3: Representative Pharmacokinetic Parameters of a Cyclosporine Self-Emulsifying Galactolipid Formulation

FormulationTlag (h)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Galactolipid FormulationIdentical to Neoral®Identical to Neoral®94% of Neoral®84% of Neoral®84[8]
Neoral®----100[8]

Tlag: lag time before absorption; Tmax: time to reach maximum plasma concentration; Cmax: maximum plasma concentration; AUC: area under the plasma concentration-time curve.

Conclusion

The successful in vivo application of water-insoluble galactolipids hinges on the selection of an appropriate formulation strategy. Lipid-based delivery systems, such as liposomes and nanoparticles, offer a versatile and effective platform for enhancing the solubility, stability, and bioavailability of these promising therapeutic agents. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate their own galactolipid formulations for preclinical research. Careful characterization of the formulation's physicochemical properties and a well-designed in vivo study are critical for advancing our understanding of the therapeutic potential of galactolipids.

References

Application Notes and Protocols for LC-MS/MS Analysis of MGDG Molecular Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monogalactosyldiacylglycerols (MGDGs) are the most abundant lipid class in the thylakoid membranes of chloroplasts in plants and algae, playing a crucial role in photosynthesis.[1][2][3] The diverse molecular species of MGDG, characterized by different fatty acid compositions, are involved in maintaining the structural integrity of photosynthetic membranes and modulating their function under various environmental conditions. Accurate and detailed analysis of MGDG molecular species is therefore essential for understanding plant physiology, stress responses, and for the development of novel therapeutic agents that may target lipid metabolic pathways. This document provides a comprehensive guide to the analysis of MGDG molecular species using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful and sensitive analytical technique for lipidomics.

Experimental Protocols

Lipid Extraction from Plant Tissues

A robust lipid extraction method is critical for accurate MGDG analysis. The following protocol is a modification of established methods designed to minimize enzymatic degradation and maximize the recovery of polar lipids.[4]

Materials:

  • Plant tissue (e.g., leaves, algae)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Procedure:

  • Sample Collection and Quenching: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Solvent Extraction: Transfer the powdered tissue to a glass centrifuge tube. Add 4 mL of a pre-chilled chloroform:methanol (1:2, v/v) solution per gram of tissue. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1 mL of chloroform per 4 mL of the initial solvent mixture and vortex. Then, add 1.5 mL of 0.9% NaCl solution per 4 mL of the initial solvent mixture and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of acetonitrile:isopropanol (1:1, v/v).

LC-MS/MS Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar lipids like MGDGs, as it provides good retention and separation of different lipid classes.[5][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended.

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of B, increasing to separate the different lipid classes, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 - 50°C.

  • Injection Volume: 1 - 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

  • Precursor Ion: MGDG molecular species are typically detected as ammonium adducts [M+NH₄]⁺.[7]

  • Product Ion: The characteristic fragmentation of MGDG involves the neutral loss of the dehydrated galactose headgroup (179 m/z).[7][8]

  • Collision Energy (CE) and Declustering Potential (DP): These parameters need to be optimized for each specific instrument and MGDG species. Typical CE values range from 20 to 40 eV, and DP values from 50 to 100 V.[9][10]

Data Presentation

The following tables summarize the quantitative data of MGDG molecular species identified in various plant and algal species. The notation (C:N) indicates the total number of carbon atoms and double bonds in the two fatty acyl chains.

Table 1: MGDG Molecular Species in Lettuce (Lactuca sativa) [7]

MGDG Species (C:N)Precursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z) [M+H-179]⁺
34:3762.5583.5
34:2764.5585.5
34:1766.5587.5
36:6786.5607.5
36:5788.5609.5
36:4790.5611.5
36:3792.5613.5
36:2794.5615.5

Table 2: MGDG Molecular Species in Green Algae (Scenedesmus costatus) [11]

MGDG Species (Fatty Acid Composition)Relative Abundance (%)
18:3/16:4Most abundant
18:3/16:3Present
18:1/16:0Precursor

Table 3: MGDG Molecular Species in Arabidopsis (Arabidopsis thaliana) [12]

MGDG Species (C:N)Wild Type (Relative Abundance %)ssi2 Mutant (Relative Abundance %)
34:6 (18:3/16:3)~45~20
36:6 (18:3/18:3)~35~5
34:3 (18:3/16:0)~5~40
36:5 (18:3/18:2)~5~10

Visualizations

MGDG Biosynthesis Pathway

The synthesis of MGDG in plants primarily occurs in the chloroplast envelope and involves two main pathways for the supply of the diacylglycerol (DAG) backbone: the prokaryotic and eukaryotic pathways.[1][13][14]

MGDG_Biosynthesis cluster_plastid Plastid cluster_envelope Envelope cluster_er Endoplasmic Reticulum MGD1 MGD1 MGDG MGDG MGD1->MGDG Catalyzes UDP_Gal UDP-Galactose UDP_Gal->MGD1 Substrate DAG_prok DAG (Prokaryotic) DAG_prok->MGD1 Substrate DAG_euk DAG (Eukaryotic) DAG_euk->MGD1 Substrate cluster_envelope cluster_envelope DAG_euk->cluster_envelope Transport Fatty_Acids Fatty Acid Synthesis Fatty_Acids->DAG_prok PC Phosphatidylcholine (PC) PC->DAG_euk Precursor

Caption: Simplified pathway of MGDG biosynthesis in plant cells.

Experimental Workflow for MGDG Analysis

The overall workflow for the analysis of MGDG molecular species involves several key steps from sample preparation to data analysis.

MGDG_Workflow Sample_Prep 1. Sample Preparation (Harvesting, Quenching, Homogenization) Lipid_Extraction 2. Lipid Extraction (Chloroform:Methanol) Sample_Prep->Lipid_Extraction LC_Separation 3. LC Separation (HILIC) Lipid_Extraction->LC_Separation MS_Detection 4. MS/MS Detection (ESI+, Neutral Loss Scan) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Identification, Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis of MGDG.

References

Application Notes: Galactolipids in Targeted Nanocarrier Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactolipids are increasingly being utilized as targeting moieties in the development of advanced nanocarrier systems for site-specific drug delivery.[1] This approach leverages the specific interaction between galactose or N-acetylgalactosamine (GalNAc) residues on the nanocarrier surface and the asialoglycoprotein receptor (ASGPR), which is predominantly and densely expressed on the surface of hepatocytes.[2][3][4] This high-affinity binding facilitates receptor-mediated endocytosis, primarily through a clathrin-dependent pathway, enabling the efficient internalization of the nanocarrier and its therapeutic payload into liver cells.[5][6] Consequently, galactolipid-functionalized nanocarriers, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, represent a promising strategy for treating a variety of hepatic diseases, including liver cancer and genetic disorders, by enhancing therapeutic efficacy and minimizing off-target side effects.[3][7][8]

Quantitative Data Summary

The physicochemical properties, binding affinity, and in vivo performance of galactolipid-targeted nanocarriers are critical parameters for their design and evaluation.

Table 1: Physicochemical Properties of Targeted Nanocarriers

Nanocarrier TypeTargeting LigandParticle Size (nm)Zeta Potential (mV)Ligand DensityReference
Nanostructured Lipid Carriers (NLC)RXP470.1 (MMP-12 inhibitor)60 - 65-5 to -10~105 moieties/particle[9]
Iron Oxide NanoparticlesFolate (FA)Not SpecifiedNot Specified2.3 x 10¹⁸ - 2.5 x 10¹⁸ / g[10]
Virus-Like Particles (VLP)GalNAc variants~30Not SpecifiedNot Specified[2]

Table 2: Binding Affinity and Cellular Uptake Data

Ligand/SystemReceptorCell LineKey FindingReference
Asialoorosomucoid (ASOR)ASGPRHepG2High-efficiency substrate for ASGPR endocytosis (Ki = 1.7 x 10⁻⁹ M).[2]
Galactose-modified NanocarriersASGPRHepG2Enhanced uptake mediated by ASGPRs, facilitating internalization via clathrin-mediated endocytosis.[3][3]
Polystyrene Nanoparticles (40 nm)Not ApplicableJ774A.1 (Macrophage)Uptake occurs via macropinocytosis/phagocytosis and clathrin-mediated endocytosis.[11][11]
Polystyrene Nanoparticles (40 nm)Not ApplicableA549 (Epithelial)Uptake occurs via caveolin-mediated and clathrin-mediated endocytosis.[11][11]

Table 3: In Vivo Biodistribution of Targeted Nanocarriers

Nanocarrier SystemAnimal ModelPrimary Accumulation SiteImaging TechniqueKey FindingReference
ASGPR-targeted VLPsMiceLiver (Hepatocytes)Not SpecifiedTargeted particles showed ~2x greater accumulation in hepatocytes compared to non-targeted particles.[2][2]
Radiolabelled NLCsRatLiver, Intestine, Brown FatSPECTNLCs remained stable in vivo and showed significant uptake in the liver.[12][13][12][13]
DiD-loaded NLCsApoE-/- MiceAtherosclerotic Lesions, Liver, SpleenFluorescence ImagingNLCs presented prolonged blood circulation and accumulation in lesions, liver, and spleen.[9][14][9][14]

Visualized Pathways and Workflows

Targeting and Cellular Uptake Pathway

The specific recognition of galactolipids by the ASGPR on hepatocytes triggers a well-defined internalization process.

G cluster_1 Hepatocyte NC Galactolipid-Nanocarrier ASGPR ASGPR NC->ASGPR 1. Binding Pit Clathrin-Coated Pit ASGPR->Pit 2. Internalization Membrane Endosome Early Endosome Pit->Endosome 3. Vesicle Trafficking Lysosome Lysosome / Late Endosome Endosome->Lysosome 4. Maturation Release Drug Release Lysosome->Release 5. Payload Release G cluster_formulation Formulation cluster_characterization Characterization A 1. Prepare Lipid/Polymer Mixture with Galactolipid B 2. Nanoparticle Assembly (e.g., Thin-Film Hydration) A->B C 3. Size Homogenization (e.g., Extrusion) B->C D 4. Purification (e.g., Dialysis) C->D E Size & Zeta Potential (DLS) D->E Final Product F Morphology (TEM) D->F Final Product G Drug Loading & Ligand Density D->G Final Product H Colloidal Stability D->H Final Product G A 1. Label Nanocarrier (Fluorescent or Radioactive) B 2. Administer to Animal Model (e.g., Intravenous Injection) A->B C 3. In Vivo Imaging at Multiple Time Points B->C D 4. Euthanasia and Organ Harvest C->D E 5. Ex Vivo Imaging of Organs D->E F 6. Quantify Signal in Target vs. Off-Target Tissues E->F G 7. Data Analysis & Biodistribution Profile F->G

References

Application Notes and Protocols for the Extraction and Purification of Monogalactosyldiacylglycerol (MGDG) from Chlorella vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorella vulgaris, a species of green microalga, is a rich source of various bioactive compounds, including galactolipids. Monogalactosyldiacylglycerol (MGDG) is a major polar lipid found in the photosynthetic membranes of Chlorella[1]. MGDG and its constituent polyunsaturated fatty acids (PUFAs) have garnered significant interest in the pharmaceutical and nutraceutical industries due to their potential anti-inflammatory, anti-tumor, and antiviral properties[2][3]. This document provides detailed protocols for the extraction and purification of MGDG from Chlorella vulgaris, data on extraction efficiency, and visual workflows to guide researchers in obtaining high-purity MGDG for further investigation and application.

Data Presentation

Table 1: Comparison of Total Lipid Extraction Yields from Chlorella vulgaris using Different Solvent Systems and Methods
Extraction MethodSolvent SystemSolvent Ratio (v/v)Biomass to Solvent RatioTemperature (°C)Total Lipid Yield (% of dry biomass)Reference
Ultrasound-assistedChloroform (B151607):Methanol (B129727)2:1-Room Temperature19%[4]
Ultrasound-assistedChloroform:Methanol1:2-Room Temperature38.57 ± 1.51%[5]
Ultrasound-assistedHexane (B92381):Methanol1:2-Room Temperature25.33 ± 0.58%[5]
Conventional SolventEthanol:Petroleum Ether2:11 g : 200 mL47-5028%[6]
Microwave-assistedMethanol1:10 (g:mL)-80~11%[7]
Microwave-assistedEthanol1:10 (g:mL)-80~9%[7]
Supercritical CO2 (SCCO2)CO2--401.81%[8]
Microwave + SCCO2CO2--404.73%[8]
Table 2: MGDG Content in Chlorella Species
Microalgae SpeciesConditionMGDG Content (% of total polar lipids)Dominant MGDG Molecular SpeciesReference
Chlorella vulgarisStationary Phase32%18:3/16:3, 18:4/18:4[2]
Chlorella sorokiniana GT1Nitrogen-Sufficient--[9]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Chlorella vulgaris

This protocol is based on an efficient ultrasound-assisted solvent extraction method.

1. Biomass Preparation:

  • Harvest Chlorella vulgaris biomass from culture by centrifugation.
  • Wash the biomass with distilled water to remove salts and media components.
  • Lyophilize (freeze-dry) the biomass to a constant weight.
  • Grind the dried biomass into a fine powder to increase the surface area for extraction.

2. Ultrasound-Assisted Solvent Extraction:

  • Weigh a known amount of dried Chlorella vulgaris powder (e.g., 10 g).
  • Add a mixture of chloroform and methanol (2:1, v/v) to the biomass. A biomass to solvent ratio of 1:20 (g:mL) is recommended.
  • Place the mixture in an ultrasonic bath and sonicate for 20-30 minutes.[4] This step aids in disrupting the rigid cell walls of Chlorella vulgaris.
  • After sonication, stir the mixture for 2-4 hours at room temperature.

3. Phase Separation and Lipid Recovery:

  • Add 0.25 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
  • Centrifuge the mixture to separate the layers.
  • Carefully collect the lower chloroform phase, which contains the total lipids.
  • Evaporate the solvent from the collected chloroform phase using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to obtain the crude lipid extract.
  • Store the crude lipid extract under nitrogen at -20°C until further purification.

Protocol 2: Purification of MGDG using Column Chromatography and HPLC

This protocol outlines a two-step purification process to isolate MGDG from the crude lipid extract.

1. Silica (B1680970) Gel Column Chromatography (Fractionation):

  • Prepare a silica gel 60 column packed in chloroform.
  • Dissolve the crude lipid extract in a minimal amount of chloroform.
  • Load the dissolved extract onto the column.
  • Elute the column with a stepwise gradient of solvents to separate lipid classes.
  • Step 1 (Neutral Lipids): Elute with chloroform to remove neutral lipids like triacylglycerols and pigments.
  • Step 2 (MGDG): Elute with acetone (B3395972) to collect the MGDG fraction.[10][11]
  • Step 3 (DGDG and Phospholipids): Elute with methanol to remove more polar lipids like digalactosyldiacylglycerol (B1163852) (DGDG) and phospholipids.
  • Collect the fractions and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of acetone:acetic acid:water (100:2:1, v/v/v).[10][11] MGDG can be visualized with iodine vapor or specific stains.
  • Pool the MGDG-rich fractions and evaporate the solvent.

2. High-Performance Liquid Chromatography (HPLC) (High-Purity Isolation):

  • Further purify the MGDG fraction using a normal-phase HPLC system.[12][13]
  • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of hexane and isopropanol (B130326) can be used to resolve different lipid classes.[13]
  • Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing lipids like MGDG.[12][13]
  • Inject the MGDG fraction obtained from column chromatography.
  • Collect the peak corresponding to MGDG based on the retention time of a commercial MGDG standard.
  • Evaporate the solvent from the collected HPLC fraction to obtain purified MGDG.

3. Purity Analysis:

  • The purity of the isolated MGDG can be confirmed using analytical HPLC and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][12]

Mandatory Visualization

Extraction_Purification_Workflow cluster_extraction Lipid Extraction cluster_purification MGDG Purification cluster_analysis Analysis Biomass Chlorella vulgaris Biomass Drying Drying & Grinding Biomass->Drying Extraction Ultrasound-assisted Solvent Extraction (Chloroform:Methanol) Drying->Extraction Separation Phase Separation Extraction->Separation Crude_Extract Crude Lipid Extract Separation->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom MGDG_Fraction MGDG-rich Fraction Column_Chrom->MGDG_Fraction HPLC Normal-Phase HPLC MGDG_Fraction->HPLC Pure_MGDG Purified MGDG HPLC->Pure_MGDG Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_MGDG->Analysis

Caption: Workflow for MGDG extraction and purification from Chlorella vulgaris.

Purification_Process_Logic cluster_ColumnChrom Column Chromatography Separation cluster_HPLC HPLC Purification Crude_Extract Crude Lipid Extract Step1_Elution Elution with Chloroform Crude_Extract->Step1_Elution Neutral_Lipids Neutral Lipids & Pigments Step1_Elution->Neutral_Lipids Removes Step2_Elution Elution with Acetone Step1_Elution->Step2_Elution MGDG_Fraction MGDG Fraction Step2_Elution->MGDG_Fraction Collects Step3_Elution Elution with Methanol Step2_Elution->Step3_Elution HPLC_Injection Injection into HPLC MGDG_Fraction->HPLC_Injection Polar_Lipids DGDG & Phospholipids Step3_Elution->Polar_Lipids Removes Peak_Collection MGDG Peak Collection HPLC_Injection->Peak_Collection Purified_MGDG High-Purity MGDG Peak_Collection->Purified_MGDG Yields

References

Handling and storage conditions for galactolipid standards.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide detailed procedures for the proper handling, storage, and use of galactolipid standards, including Monogalactosyldiacylglycerol (MGDG), Digalactosyldiacylglycerol (DGDG), and Sulfoquinovosyldiacylglycerol (SQDG). Adherence to these protocols is crucial for ensuring the integrity and stability of the standards, leading to accurate and reproducible experimental results.

Introduction to Galactolipid Standards

Galactolipids are the most abundant class of lipids in photosynthetic membranes of plants, algae, and cyanobacteria, where they play critical structural and functional roles.[1] MGDG, DGDG, and SQDG are key components of these membranes. In research and development, high-purity standards of these galactolipids are essential for:

  • Quantitative Lipidomics: Accurate quantification of galactolipid species in complex biological samples using techniques like mass spectrometry.

  • Biochemical Assays: Studying the activity of enzymes involved in galactolipid metabolism.

  • Biophysical Studies: Investigating the properties of biological membranes and lipid-protein interactions.

  • Drug Development: Exploring the anti-inflammatory and other therapeutic properties of galactolipids.[1]

Storage and Stability of Galactolipid Standards

Proper storage is critical to prevent degradation from hydrolysis, oxidation, and enzymatic activity. The following table summarizes the recommended storage conditions for solid and dissolved galactolipid standards.

StandardFormStorage TemperatureRecommended DurationKey Considerations
MGDG Solid/Powder-20°C3 months to ≥ 4 years[2][3][4]Stability varies by source (natural vs. synthetic) and fatty acid composition (saturated vs. unsaturated). Store in a desiccated environment.
In Solvent-20°CNot specified, but short-term storage is common practice.Use a tightly sealed glass vial with minimal headspace. Protect from light.[3][5]
DGDG Solid/Powder-20°C3 yearsStore in a desiccated, dark environment.
In Solvent-80°C6 months[4]For long-term storage of solutions.
In Solvent-20°C1 month[4]For short-term storage of solutions.
SQDG Solid/Powder-20°CNot specified, but long-term stability is expected under these conditions.Must be stored in a desiccated environment.[6]
In Solvent-20°CNot specified, but stable for routine experimental use.Store in a tightly sealed glass vial.[6]

General Recommendations:

  • Desiccation: Store solid standards in a desiccator or with a desiccant to prevent hydrolysis.

  • Light Protection: Galactolipids, especially those with polyunsaturated fatty acids, can be light-sensitive.[3] Store standards in amber vials or in the dark.[5]

  • Inert Atmosphere: For highly unsaturated galactolipids, flushing the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidation.

  • Original Containers: Whenever possible, store standards in their original, unopened containers until use.[7]

Protocols for Handling and Preparation of Standard Solutions

Protocol for Reconstitution of Lyophilized Galactolipid Standards

This protocol outlines the steps for reconstituting a lyophilized (powder) galactolipid standard to create a stock solution.

Materials:

  • Vial of lyophilized galactolipid standard (MGDG, DGDG, or SQDG)

  • High-purity solvent (e.g., chloroform/methanol, 2:1 v/v)

  • Glass syringe or calibrated pipette

  • Vortex mixer

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Equilibration: Allow the sealed vial of the lyophilized standard to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.[6][8]

  • Pre-dissolution Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 1000 x g for 1 minute) to ensure that all the powder is at the bottom of the vial.[8][9]

  • Solvent Addition: Carefully open the vial and add the required volume of the appropriate solvent (e.g., chloroform/methanol 2:1, v/v) to achieve the desired stock solution concentration (e.g., 1 mg/mL).[6]

  • Dissolution: Tightly cap the vial and vortex for 30-60 seconds to ensure the lipid is completely dissolved.[6] Gentle agitation may be required for some standards.[8]

  • Transfer and Storage: Transfer the stock solution to a clean, amber glass vial with a PTFE-lined cap. Flush with an inert gas if necessary, seal tightly, and store at the recommended temperature (-20°C or -80°C).[4][6]

Protocol for Preparation of Working Standard Solutions

Procedure:

  • Thawing Stock Solution: If the stock solution is frozen, allow it to thaw completely and reach room temperature.

  • Vortexing: Vortex the stock solution briefly to ensure homogeneity before taking an aliquot.

  • Dilution: Using a calibrated glass syringe or pipette, transfer the required volume of the stock solution to a clean vial. Dilute with the appropriate solvent to achieve the final concentration needed for your experimental calibration curve.

  • Immediate Use: It is recommended to prepare working solutions fresh on the day of analysis. If short-term storage is necessary, keep them at 2-8°C and protect them from light.

Experimental Workflow and Methodologies

Workflow for Quantitative Analysis by LC-MS/MS

The following workflow is a general guideline for the quantification of galactolipids in a biological sample using a standard.

cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Galactolipid Standard Curve (from stock solution) LC_MS LC-MS/MS Analysis Standard_Prep->LC_MS Sample_Extraction Extract Lipids from Biological Sample Internal_Standard Spike with Internal Standard Sample_Extraction->Internal_Standard Internal_Standard->LC_MS Peak_Integration Peak Integration and Quantification LC_MS->Peak_Integration Concentration_Calc Calculate Endogenous Galactolipid Concentration Peak_Integration->Concentration_Calc

Caption: Workflow for quantitative analysis of galactolipids.

Example LC-MS/MS Methodology for SQDG Analysis

This method is adapted for the analysis of SQDG species.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[6]

    • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) acetate.[6]

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium acetate.[6]

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to separate the different lipid species.

  • Mass Spectrometry (MS/MS) Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring for the neutral loss of the sulfoquinovose head group or specific fatty acyl chains.[6]

Galactolipid Metabolic Pathways

Galactolipids are central to the biogenesis and function of chloroplast membranes. Their synthesis and degradation are tightly regulated, especially in response to environmental stress.

Galactolipid Biosynthesis in Response to Phosphate Starvation

Under phosphate-limiting conditions, plants increase the synthesis of DGDG to replace phospholipids (B1166683) in extraplastidial membranes, thereby conserving phosphate. This involves a specific pathway activated by stress.

Galactolipid Biosynthesis Under Phosphate (Pi) Starvation cluster_er Endoplasmic Reticulum (ER) cluster_plastid Chloroplast PC Phosphatidylcholine (PC) DAG_E Diacylglycerol (DAG) (Eukaryotic) PC->DAG_E Phospholipase C/D MGD1 MGD1 (Normal Conditions) DAG_E->MGD1 MGD2_3 MGD2/3 (Pi Starvation) DAG_E->MGD2_3 DAG_P Diacylglycerol (DAG) (Prokaryotic) DAG_P->MGD1 DAG_P->MGD2_3 MGDG MGDG DGD1 DGD1 (Normal Conditions) MGDG->DGD1 UDP-Gal DGD2 DGD2 (Pi Starvation) MGDG->DGD2 DGDG DGDG Membrane_remodeling Membrane Remodeling (Phospholipid Replacement) DGDG->Membrane_remodeling MGD1->MGDG UDP-Gal DGD1->DGDG MGD2_3->MGDG DGD2->DGDG Pi_starvation Phosphate Starvation Pi_starvation->MGD2_3 Pi_starvation->DGD2

Caption: Galactolipid synthesis pathways under normal and phosphate-starvation conditions.

Enzymatic Degradation of Galactolipids

The breakdown of galactolipids is a catabolic process that releases free fatty acids, glycerol, and galactose, which can be recycled by the cell. This process involves a series of enzymatic steps.

MGDG MGDG (Monogalactosyldiacylglycerol) Galactolipase Galactolipase (sn-1/sn-2) MGDG->Galactolipase DGDG DGDG (Digalactosyldiacylglycerol) DGDG->Galactolipase LysoMGDG Lyso-MGDG LysoMGDG->Galactolipase releases FFA LysoDGDG Lyso-DGDG LysoDGDG->Galactolipase releases FFA Galactosylglycerol Galactosylglycerol Beta_Galactosidase β-Galactosidase Galactosylglycerol->Beta_Galactosidase releases Galactose Digalactosylglycerol Digalactosylglycerol Alpha_Galactosidase α-Galactosidase Digalactosylglycerol->Alpha_Galactosidase releases Galactose Glycerol Glycerol FFA Free Fatty Acids Galactose Galactose Galactolipase->LysoMGDG releases FFA Galactolipase->LysoDGDG releases FFA Galactolipase->Galactosylglycerol Galactolipase->Digalactosylglycerol Alpha_Galactosidase->Galactosylglycerol Beta_Galactosidase->Glycerol

Caption: Enzymatic degradation pathway of MGDG and DGDG.

References

Application Notes and Protocols for the NMR Characterization of Synthetic Monogalactosyldiacylglycerol (MGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monogalactosyldiacylglycerol (MGDG) is a crucial glycerolipid found predominantly in the thylakoid membranes of plants and cyanobacteria, playing a vital role in photosynthesis.[1][2] Synthetic MGDG and its analogues are of increasing interest in drug development and various biomedical applications due to their diverse biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetically derived MGDG. This document provides detailed application notes and protocols for the comprehensive NMR characterization of synthetic MGDG.

Data Presentation: NMR Chemical Shifts

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a representative synthetic MGDG, 1,2-dipalmitoyl-3-O-β-D-galactopyranosyl-sn-glycerol, in CDCl₃. Chemical shifts can vary slightly depending on the solvent, concentration, and the specific fatty acid chains attached to the glycerol (B35011) backbone.

Table 1: ¹H NMR Chemical Shift Assignments for Synthetic MGDG

Assignment Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Glycerol Backbone
sn-1a~4.43dd11.9, 2.9
sn-1b~4.22dd11.9, 7.0
sn-2~5.25m
sn-3a~3.95dd10.7, 5.5
sn-3b~3.69dd10.7, 6.0
Galactose Headgroup
H-1' (Anomeric)~4.37d7.8
H-2'~3.55dd9.8, 7.8
H-3'~3.65dd9.8, 3.4
H-4'~3.92br d3.4
H-5'~3.52t6.4
H-6'a~3.79dd11.2, 6.4
H-6'b~3.75dd11.2, 6.4
Fatty Acyl Chains (Palmitoyl)
α-CH₂~2.32t7.5
β-CH₂~1.62p7.4
(CH₂)n~1.25br s
ω-CH₃~0.88t7.0

Table 2: ¹³C NMR Chemical Shift Assignments for Synthetic MGDG

Assignment Carbon Chemical Shift (ppm)
Glycerol Backbone
sn-1~62.5
sn-2~70.9
sn-3~68.9
Galactose Headgroup
C-1' (Anomeric)~104.1
C-2'~71.8
C-3'~73.8
C-4'~69.5
C-5'~75.0
C-6'~61.9
Fatty Acyl Chains (Palmitoyl)
C=O~173.3, ~173.0
α-CH₂~34.2, ~34.0
β-CH₂~24.9
(CH₂)n~29.1 - 29.7
ω-1 CH₂~31.9
ω CH₃~14.1

Experimental Protocols

Protocol 1: Chemical Synthesis of MGDG (Illustrative Example)

This protocol provides a general workflow for the chemical synthesis of MGDG, which can be adapted based on the desired fatty acid composition.

cluster_protection Galactose Protection cluster_glycerol Glycerol Backbone Preparation cluster_coupling Glycosylation cluster_acylation Acylation cluster_deprotection Deprotection Galactose Galactose Peracetylated_Galactose Peracetylated Galactose Galactose->Peracetylated_Galactose Ac₂O, Pyridine Glycosyl_Bromide Glycosyl Bromide Peracetylated_Galactose->Glycosyl_Bromide HBr, AcOH Glycosylated_Glycerol Glycosylated Glycerol Glycosyl_Bromide->Glycosylated_Glycerol AgOTf, CH₂Cl₂ Glycerol Glycerol Solketal Solketal Glycerol->Solketal Acetone, H⁺ sn-3-OH_Protected_Glycerol sn-3-OH Protected Glycerol Solketal->sn-3-OH_Protected_Glycerol Trityl-Cl, Pyridine sn-3-OH_Protected_Glycerol->Glycosylated_Glycerol AgOTf, CH₂Cl₂ Acylated_MGDG_Precursor Fully Protected MGDG Glycosylated_Glycerol->Acylated_MGDG_Precursor Fatty Acid, DCC, DMAP Synthetic_MGDG Crude Synthetic MGDG Acylated_MGDG_Precursor->Synthetic_MGDG 1. TFA 2. NaOMe, MeOH Purified_MGDG Purified Synthetic MGDG Synthetic_MGDG->Purified_MGDG Silica (B1680970) Gel Chromatography

Caption: Chemical Synthesis Workflow for MGDG.

Methodology:

  • Protection of Galactose: The hydroxyl groups of D-galactose are protected, typically by acetylation with acetic anhydride (B1165640) in pyridine, followed by conversion to a glycosyl bromide using HBr in acetic acid.

  • Preparation of Glycerol Backbone: A suitable protected glycerol derivative, such as solketal, is prepared to allow for regioselective functionalization. The primary hydroxyl at the sn-3 position is often protected with a bulky group like trityl.

  • Glycosylation: The glycosyl bromide is coupled with the protected glycerol derivative in the presence of a promoter, such as silver triflate (AgOTf), to form the β-glycosidic linkage.

  • Acylation: The free hydroxyl groups at the sn-1 and sn-2 positions of the glycerol backbone are acylated with the desired fatty acids using standard esterification methods (e.g., DCC/DMAP).

  • Deprotection: All protecting groups are removed. Acetyl groups are typically removed under basic conditions (e.g., sodium methoxide (B1231860) in methanol), and the trityl group is removed under acidic conditions (e.g., trifluoroacetic acid).

  • Purification: The final MGDG product is purified by silica gel column chromatography.

Protocol 2: NMR Sample Preparation

A well-prepared NMR sample is critical for obtaining high-quality spectra.

Start Start: Purified Synthetic MGDG Dissolve Dissolve 5-10 mg MGDG in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) Start->Dissolve Vortex Vortex briefly to ensure complete dissolution Dissolve->Vortex Filter Filter through a glass wool plug into a clean, dry 5 mm NMR tube Vortex->Filter Cap Cap the NMR tube securely Filter->Cap Label Label the tube with sample information Cap->Label End Ready for NMR analysis Label->End

Caption: NMR Sample Preparation Workflow.

Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of purified synthetic MGDG for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the MGDG is soluble. Chloroform-d (CDCl₃) is a common choice. For improved solubility, a mixture such as CDCl₃:CD₃OD (2:1, v/v) can be used.

  • Dissolution: Dissolve the weighed MGDG in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample name, solvent, and concentration.

Protocol 3: NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 400-600 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

  • Spectral Width: 16 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 100-150 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

  • Spectral Width: 240 ppm

  • Temperature: 298 K

2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

Signaling Pathways and Logical Relationships

MGDG is a central molecule in the biosynthesis of other important galactolipids in plants. The following diagram illustrates the core biosynthetic pathway.

cluster_prokaryotic Prokaryotic Pathway (Plastid) cluster_eukaryotic Eukaryotic Pathway (ER -> Plastid) cluster_MGDG_synthesis MGDG Synthesis (Plastid Envelope) cluster_DGDG_synthesis Further Metabolism G3P_p Glycerol-3-Phosphate LPA_p Lysophosphatidic Acid G3P_p->LPA_p ATS1 PA_p Phosphatidic Acid LPA_p->PA_p ATS2 DAG_p Diacylglycerol PA_p->DAG_p PAP MGD_Synthase MGDG Synthase (MGD1, MGD2, MGD3) DAG_p->MGD_Synthase DAG_e Diacylglycerol (from ER) DAG_e->MGD_Synthase MGDG MGDG DGDG DGDG MGDG->DGDG UDP-Galactose DGD_Synthase DGDG Synthase (DGD1, DGD2) MGDG->DGD_Synthase UDP_Gal UDP-Galactose UDP_Gal->MGD_Synthase MGD_Synthase->MGDG

Caption: MGDG Biosynthesis Pathways in Plants.[3][4][5]

This diagram illustrates the two primary pathways for the synthesis of the diacylglycerol (DAG) precursor for MGDG synthesis in plants.[3][5] The "prokaryotic pathway" occurs entirely within the plastid, while the "eukaryotic pathway" involves the import of DAG from the endoplasmic reticulum.[3][5] MGDG synthase enzymes then catalyze the transfer of galactose from UDP-galactose to DAG to form MGDG.[6] MGDG can then be further converted to digalactosyldiacylglycerol (B1163852) (DGDG).[7]

References

Troubleshooting & Optimization

How to improve solubility of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively working with 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol (DGDG).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DGDG) and what are its basic properties?

This compound is a glycolipid, which is an amphiphilic molecule consisting of a hydrophilic beta-D-galactose headgroup and two hydrophobic linoleoyl fatty acid chains attached to a glycerol (B35011) backbone. This structure gives it surfactant-like properties. It is found in sources such as the flowers of Magnolia denudata.[1][2] Due to the presence of unsaturated linoleoyl chains, it is susceptible to oxidation.[3]

Q2: In which solvents is DGDG soluble?

DGDG is soluble in a range of organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol (B129727), and Ethanol.[1][4] It is considered to have very low solubility in water.

Q3: How should I store DGDG to prevent degradation?

Due to its unsaturated fatty acid chains, DGDG is prone to oxidation.[3] For long-term storage, it is recommended to store the compound as a powder at -20°C under an inert atmosphere like argon or nitrogen.[3] If in solution, it should be stored in a tightly sealed vial at -20°C, and for unsaturated glycolipids, storage in a dry organic solvent is preferable to prevent hydrolysis.[1][3] It is best to prepare solutions fresh, but if stored, they may be usable for up to two weeks at -20°C.[1] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial to prevent condensation.[1][3]

Troubleshooting Guides

Issue 1: DGDG is difficult to dissolve.
  • Possible Cause: Inappropriate solvent selection.

    • Solution: The solubility of glycolipids is influenced by both the lipid and carbohydrate components. A mixture of chloroform and methanol (e.g., 2:1 v/v) is often effective for a wide range of glycolipids.[3] For preparing a stock solution, DMSO is also a good choice.[1][4]

  • Possible Cause: The compound has formed aggregates.

    • Solution: Sonication in a bath sonicator can help break up aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also be effective, but use caution with unsaturated lipids like DGDG to minimize degradation.[3][4]

Issue 2: The DGDG solution is cloudy or shows precipitation when diluted in an aqueous buffer.
  • Possible Cause: DGDG has very low water solubility and will precipitate out of organic solutions when diluted into an aqueous phase.

    • Solution 1: Use of Co-solvents: Ensure the final concentration of the organic solvent (e.g., DMSO) is high enough to maintain solubility, but low enough to be compatible with your experimental system (typically <0.5% for cell-based assays).[5]

    • Solution 2: Sonication and Warming: Stock solutions of lipids that precipitate upon dilution in aqueous media can often be redissolved by sonication and/or gentle warming.[3] Ensure the precipitate has completely redissolved before use.

    • Solution 3: Formation of Micelles or Liposomes: For aqueous applications, it is often necessary to formulate DGDG into micelles or liposomes. This encapsulates the hydrophobic portions of the molecule, allowing for stable dispersion in aqueous solutions.[6]

Issue 3: Unexpected experimental results or apparent compound inactivity.
  • Possible Cause: Degradation of DGDG.

    • Solution: Review storage and handling procedures.[3] Unsaturated lipids are sensitive to oxidation. Ensure the compound was stored under an inert atmosphere and protected from light. Prepare solutions fresh whenever possible.

  • Possible Cause: The compound is not sufficiently soluble in the assay medium.

    • Solution: Confirm that the compound is fully dissolved in your experimental medium. If precipitation is observed, consider the solubilization strategies outlined in "Issue 2".

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityData TypeSource(s)
ChloroformSolubleQualitative[4]
DichloromethaneSolubleQualitative[4]
Ethyl AcetateSolubleQualitative[4]
DMSOSolubleQualitative[1][4]
AcetoneSolubleQualitative[4]
PyridineSolubleQualitative[1]
MethanolSolubleQualitative[1]
EthanolSolubleQualitative[1]
Chloroform:Methanol (2:1 v/v)Effective for dissolutionQualitative[3]
WaterInsoluble (practically)Qualitative-

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of DGDG in an organic solvent such as DMSO or a chloroform:methanol mixture.

  • Equilibration: Allow the vial of DGDG to come to room temperature before opening to prevent moisture condensation.[1]

  • Weighing: Weigh the desired amount of DGDG powder in a suitable glass vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired concentration.

  • Dissolution: Vortex the vial gently until the compound is fully dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.[3] Gentle warming to 37°C can also be applied.[4]

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C.[1]

G Protocol 1: Stock Solution Preparation Workflow cluster_start Start cluster_steps Procedure cluster_end End start_node Start equilibration Equilibrate DGDG to Room Temperature start_node->equilibration Begin weighing Weigh DGDG equilibration->weighing solvent_addition Add Organic Solvent weighing->solvent_addition dissolution Vortex / Sonicate (Warm if needed) solvent_addition->dissolution end_node Stock Solution (Store at -20°C) dissolution->end_node Complete

Protocol 1: Stock Solution Preparation Workflow
Protocol 2: Preparation of an Aqueous Dispersion using Sonication

This protocol is for creating a dispersion of DGDG in an aqueous buffer for assays where a co-solvent is not desirable.

  • Prepare a Stock Solution: Make a concentrated stock solution of DGDG in a suitable organic solvent (e.g., chloroform or DMSO) as described in Protocol 1.

  • Solvent Evaporation (if using a volatile solvent): If using a volatile solvent like chloroform, dispense the required amount of the stock solution into a glass vial and evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film.

  • Hydration: Add the desired aqueous buffer to the lipid film (or directly to the measured volume of a DMSO stock solution). The temperature of the buffer should be above the transition temperature of the lipid. For many lipids, gentle warming to 37-50°C is sufficient.

  • Dispersion: Vortex the mixture vigorously. The solution will likely appear cloudy.

  • Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes, or until the solution becomes translucent.[7][8] Monitor the temperature to avoid overheating and potential degradation. The clarity of the solution is indicative of the formation of small unilamellar vesicles (SUVs) or micelles.[9]

  • Use: Use the resulting dispersion immediately for your experiment.

G Protocol 2: Aqueous Dispersion Workflow cluster_start Start cluster_procedure Procedure cluster_end End start_node Start with DGDG Stock Solution evaporation Evaporate Solvent (if applicable) start_node->evaporation hydration Add Aqueous Buffer (Warm if needed) evaporation->hydration dispersion Vortex Vigorously hydration->dispersion sonication Bath Sonication (5-10 min) dispersion->sonication end_node Aqueous Dispersion (Use Immediately) sonication->end_node

Protocol 2: Aqueous Dispersion Workflow
Logical Relationship for Improving Solubility

The choice of method to improve the solubility of DGDG depends on the experimental requirements, particularly the final desired solvent system (organic or aqueous).

G Decision Tree for DGDG Solubilization cluster_start Initial State cluster_decision Decision Point cluster_organic Organic Solvent System cluster_aqueous Aqueous Solvent System cluster_end Final State start_node Insoluble DGDG decision Desired Final Solvent? start_node->decision organic_solvent Use Organic Solvent (DMSO, Chloroform:Methanol) decision->organic_solvent Organic aqueous_method Choose Method decision->aqueous_method Aqueous sonicate_organic Sonication / Warming if needed organic_solvent->sonicate_organic end_node Solubilized DGDG sonicate_organic->end_node co_solvent Co-solvent approach (e.g., DMSO <0.5%) aqueous_method->co_solvent Low Concentration micelle_liposome Formulate as Micelles or Liposomes aqueous_method->micelle_liposome Higher Concentration co_solvent->end_node micelle_liposome->end_node

Decision Tree for DGDG Solubilization

References

Technical Support Center: Troubleshooting MGDG Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Monogalactosyldiacylglycerol (MGDG) in aqueous solutions. Find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is MGDG and why is it prone to aggregation in aqueous solutions?

Monogalactosyldiacylglycerol (MGDG) is a neutral glycolipid and a major lipid component of photosynthetic membranes in plants.[1] Due to its conical molecular shape, MGDG does not readily form stable bilayer vesicles (liposomes) on its own in aqueous environments. Instead, it has a high propensity to self-assemble into non-lamellar, inverted hexagonal (H-II) phases, which can lead to aggregation and precipitation.[1][2]

Q2: What is the difference between MGDG aggregation and micelle formation?

While both involve the self-assembly of lipid molecules in an aqueous solution, the resulting structures are different. Micelles are typically spherical structures formed by surfactants with a single hydrophobic tail. MGDG, with its two acyl chains and small headgroup, has a cone-like geometry that favors the formation of inverted hexagonal phases (H-II), which are aggregates of water-filled lipid cylinders arranged in a hexagonal lattice, rather than spherical micelles.[1][3] Therefore, the concept of a Critical Micelle Concentration (CMC) is not directly applicable to MGDG in the same way it is for traditional surfactants.[4][5][6] Instead, its aggregation is better described as a concentration-dependent phase transition.[7][8][9]

Q3: How can I prevent MGDG from aggregating in my experiments?

Preventing MGDG aggregation typically involves co-formulating it with bilayer-forming lipids, such as Digalactosyldiacylglycerol (B1163852) (DGDG) or phosphatidylcholine (PC).[2][10] These lipids have a more cylindrical shape and can stabilize MGDG within a lamellar bilayer structure, preventing the formation of the aggregation-prone hexagonal phase. Controlling environmental factors like temperature, pH, and ionic strength is also crucial.[11][12]

Q4: What is the ideal DGDG to MGDG ratio to ensure stable vesicle formation?

An increased ratio of DGDG to MGDG generally enhances the stability of the lipid bilayer.[10] While the optimal ratio can depend on the specific experimental conditions, a common starting point is a molar ratio that mimics biological membranes, such as a DGDG:MGDG ratio of approximately 1:2. However, if aggregation is observed, increasing the proportion of DGDG is a recommended strategy.[2][13]

Q5: How can I characterize MGDG aggregation in my sample?

Dynamic Light Scattering (DLS) is a powerful technique to monitor the size distribution of particles in your solution and detect the presence of large aggregates.[14][15][16] An increase in the average particle size or the polydispersity index (PDI) can indicate aggregation. Visual inspection for turbidity or precipitation is also a simple first step.[13] For a more detailed analysis of the lipid phases, techniques like X-ray diffraction can be employed.[1]

Troubleshooting Guide

Issue 1: My MGDG solution appears cloudy or has visible precipitates.

This is a common sign of MGDG aggregation and the formation of large, non-lamellar structures.

Possible CauseTroubleshooting Steps
High MGDG Concentration MGDG has exceeded its solubility limit as a monomer or in a stable vesicular form. Reduce the overall MGDG concentration in your formulation.
Inappropriate Lipid Composition The proportion of bilayer-stabilizing lipids (e.g., DGDG, PC) is too low. Increase the molar ratio of the stabilizing lipid to MGDG.[2][10]
Suboptimal pH The pH of the buffer can influence the headgroup interactions and stability.[8][17][18] Experiment with a range of pH values (e.g., 6.5-8.0) to find the optimal condition for your specific lipid mixture.
High Ionic Strength The presence of cations, especially divalent cations like Mg²⁺, can promote the aggregation of galactolipid vesicles.[3] Try reducing the salt concentration in your buffer or using a buffer with monovalent ions.
Temperature Effects The phase behavior of lipids is temperature-dependent.[12] Ensure your working temperature is above the gel-to-liquid crystalline phase transition temperature (Tc) of all lipids in your mixture.[18]

Experimental Protocols & Methodologies

Protocol 1: Preparation of MGDG-Containing Vesicles by Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) containing MGDG.

Materials:

  • MGDG and other lipids (e.g., DGDG, PC) in chloroform

  • Glass test tubes or round-bottom flask

  • Nitrogen or argon gas stream

  • Vacuum desiccator

  • Aqueous buffer (e.g., HEPES, PBS)

  • Probe or bath sonicator

Procedure:

  • Lipid Film Preparation:

    • In a glass vial, mix the desired amounts of MGDG and other lipids dissolved in chloroform.

    • Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial.[19]

    • To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 2 hours.[20]

  • Hydration:

    • Add the desired aqueous buffer to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids.[20]

    • Vortex the mixture for several minutes to hydrate (B1144303) the lipid film. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the vial containing the MLV suspension in a bath sonicator, or place the tip of a probe sonicator into the suspension.[21][22]

    • Sonicate the suspension until the solution becomes clear or translucent, which typically indicates the formation of SUVs. This can take several minutes. Be mindful of potential heating of the sample with probe sonicators and use pulsed sonication in an ice bath if necessary.[23]

    • Troubleshooting: If the solution does not clarify, it may indicate that the lipid concentration is too high or the lipid composition is not suitable for stable vesicle formation. Consider diluting the sample or increasing the proportion of bilayer-forming lipids.[19]

Protocol 2: Preparation of MGDG-Containing Vesicles by Extrusion

This method produces large unilamellar vesicles (LUVs) with a more defined size distribution.

Materials:

  • Hydrated MLV suspension (from Protocol 1, steps 1 & 2)

  • Mini-extruder device

  • Polycarbonate membranes with desired pore size (e.g., 100 nm)

  • Syringes

Procedure:

  • Assemble the Extruder:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size according to the manufacturer's instructions.[14][24]

  • Extrusion:

    • Ensure the MLV suspension and the extruder are maintained at a temperature above the Tc of the lipids.[18][20]

    • Load the MLV suspension into one of the syringes and attach it to the extruder.

    • Gently push the suspension through the membrane to the second syringe.

    • Repeat this extrusion process 10-20 times. The suspension should become progressively clearer.[24]

  • Collection and Storage:

    • Collect the final LUV suspension.

    • Store the vesicles at an appropriate temperature. For many lipid compositions, storage at 4°C is suitable, but vesicles should generally be used within a few days as they may not be stable for long periods.[14]

    • Troubleshooting: If extrusion is difficult or the membrane clogs, the initial MLVs may be too large. Consider a pre-extrusion step through a larger pore size membrane (e.g., 400 nm) or performing several freeze-thaw cycles on the MLV suspension before extrusion.[20]

Data Presentation & Analysis

Table 1: Factors Influencing MGDG Aggregation in Aqueous Solutions
ParameterEffect on MGDG AggregationRecommendations for Stable Dispersions
MGDG Concentration Increasing MGDG concentration promotes the formation of non-lamellar phases and aggregation.[7][8][9]Use the lowest concentration of MGDG that is effective for your application.
DGDG:MGDG Ratio Increasing the DGDG:MGDG ratio stabilizes the bilayer and reduces aggregation.[10]Start with a molar ratio of at least 1:2 (DGDG:MGDG) and increase the DGDG proportion if instability is observed.[2]
Anionic Lipids (e.g., PG, SQDG) The inclusion of charged lipids can inhibit aggregation due to electrostatic repulsion.[3]Introduce a small mole percentage (e.g., 5-10%) of an anionic lipid to your formulation to enhance stability.
pH Can affect headgroup interactions and overall vesicle stability.[8][17][18]Empirically determine the optimal pH for your lipid mixture, typically in the range of 6.5-8.0.
Ionic Strength (Cations) Cations, particularly divalent ones (e.g., Mg²⁺), can shield surface charges and promote aggregation.[3]Use low ionic strength buffers and avoid high concentrations of divalent cations.
Temperature Lipid phase behavior is temperature-dependent.[12]Work above the gel-to-liquid crystalline phase transition temperature (Tc) of all lipids in the mixture.[18]
Interpreting Dynamic Light Scattering (DLS) Data for MGDG-Containing Samples

DLS measures the fluctuations in scattered light intensity to determine the size distribution of particles in a solution.[14][16]

  • Z-average Diameter: This is the intensity-weighted mean hydrodynamic diameter. A significant increase in the Z-average over time or with changes in conditions suggests aggregation.[25][26]

  • Polydispersity Index (PDI): This value indicates the breadth of the size distribution. A PDI below 0.2 is generally considered monodisperse. An increasing PDI often accompanies aggregation.

  • Size Distribution Histogram: This graph shows the distribution of particle sizes by intensity, volume, or number. The appearance of larger particle populations or a shift of the entire distribution to larger sizes is a clear indicator of aggregation.[27][28]

Special Considerations for MGDG: Since MGDG can form non-spherical hexagonal phases, DLS results should be interpreted with caution. The hydrodynamic diameter calculated by DLS assumes spherical particles. Therefore, the reported size for non-spherical aggregates may not reflect their actual dimensions but will still be a reliable indicator of aggregation. If you observe very large, polydisperse, or unstable readings, it is highly likely that MGDG is forming large, non-lamellar aggregates.[25]

Visualizations

MGDG_Vesicle_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_sizing Vesicle Sizing mix_lipids 1. Mix Lipids in Organic Solvent evaporate 2. Evaporate Solvent (Nitrogen Stream) mix_lipids->evaporate vacuum 3. Dry Under Vacuum evaporate->vacuum add_buffer 4. Add Aqueous Buffer (above Tc) vacuum->add_buffer vortex 5. Vortex to Form MLVs add_buffer->vortex sonication Sonication (SUVs) vortex->sonication extrusion Extrusion (LUVs) vortex->extrusion final_vesicles Stable Vesicle Suspension sonication->final_vesicles extrusion->final_vesicles

Caption: Workflow for preparing MGDG-containing vesicles.

Troubleshooting_MGDG_Aggregation cluster_checks Initial Checks cluster_actions Corrective Actions start Observation: Cloudy Solution / Precipitate check_concentration Is MGDG concentration too high? start->check_concentration check_ratio Is DGDG:MGDG ratio adequate? check_concentration->check_ratio No reduce_conc Decrease MGDG concentration check_concentration->reduce_conc Yes check_buffer Is buffer pH and ionic strength optimal? check_ratio->check_buffer Yes increase_dgdg Increase DGDG:MGDG ratio check_ratio->increase_dgdg No adjust_buffer Modify buffer pH or reduce salt concentration check_buffer->adjust_buffer No add_anionic Add anionic lipid (e.g., PG) check_buffer->add_anionic If still unstable solution_stable Solution is Clear and Stable reduce_conc->solution_stable increase_dgdg->solution_stable adjust_buffer->solution_stable add_anionic->solution_stable

Caption: Troubleshooting logic for MGDG aggregation.

References

Technical Support Center: Optimizing MGDG in Immune Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Monogalactosyldiacylglycerol (MGDG) in immune cell activation assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why am I observing high levels of cell death or toxicity in my cultures after adding MGDG?

A1: High cell death can result from several factors related to MGDG concentration and preparation.

  • Incorrect MGDG Concentration: MGDG can have a dose-dependent effect on cell viability. While lower concentrations (e.g., 0.1 to 5 µg/mL) have been shown to stimulate T-cell proliferation, concentrations greater than 5 µg/mL can be inhibitory or cytotoxic.[1]

  • Solvent Toxicity: The solvent used to dissolve MGDG (e.g., DMSO, ethanol) may be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your specific cell type (typically <0.5%).

  • MGDG Aggregation: MGDG is a lipid and can form aggregates in aqueous culture media if not properly prepared. These aggregates can be detrimental to cells. Sonication or vortexing of the MGDG solution before adding it to the culture may be necessary to ensure a uniform suspension.

  • Cell Health: Pre-existing poor cell health, contamination (especially mycoplasma), or high cell passage numbers can make cells more susceptible to stress from experimental manipulations.[2][3][4]

Q2: My cytokine release levels (e.g., IFN-γ, IL-4) are lower than expected after MGDG stimulation. What is the issue?

A2: Suboptimal cytokine release is a common issue that can often be traced back to the experimental setup.

  • Suboptimal MGDG Concentration: The concentration of MGDG may be too low to induce a strong response. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

  • Incubation Time: Cytokine production is time-dependent. Activation markers can appear within hours, but robust cytokine secretion may require longer incubation periods (e.g., 24-72 hours).[5][6] The kinetics of cytokine detection can also vary, with some cytokines like IL-2 reaching an early maximum and then declining.[6]

  • Cell Type and Purity: MGDG primarily activates invariant Natural Killer T (iNKT) cells, which are a rare cell population.[7][8] If you are using peripheral blood mononuclear cells (PBMCs), the low frequency of iNKT cells may result in a weak overall cytokine signal. Using purified iNKT cells or cell lines can yield a more robust response.

  • Presence of Antigen-Presenting Cells (APCs): iNKT cell activation by MGDG is dependent on the presentation of this glycolipid by the CD1d molecule, which is expressed on APCs like dendritic cells and macrophages.[7][9] Insufficient numbers or activation of APCs in your culture will lead to poor iNKT cell stimulation.

Q3: I am not observing any T-cell proliferation in my assay.

A3: A lack of proliferation can point to issues with cell stimulation, culture conditions, or the assay itself.

  • Inadequate Co-stimulation: T-cell activation often requires a primary signal (TCR engagement) and a co-stimulatory signal.[10] While MGDG provides the primary signal for iNKT cells, the overall culture environment and presence of other activated immune cells can influence proliferation.

  • Assay Duration: Proliferation assays, such as those using CFSE, require sufficient time for cells to divide. This can take up to five days or longer.[5][11] Ensure your assay endpoint is appropriate for detecting cell division.

  • Cell Density: The initial seeding density of cells is a critical parameter.[12] Too low a density may prevent the necessary cell-to-cell interactions for activation, while too high a density can lead to nutrient depletion and cell death.

Troubleshooting Workflow

Start Unexpected Results (Low Activation / High Toxicity) CheckViability Assess Cell Viability (e.g., Trypan Blue, MTT) Start->CheckViability ViabilityIssue High Cell Death? CheckViability->ViabilityIssue ToxicityTroubleshoot Troubleshoot Toxicity: 1. Titrate MGDG Concentration 2. Check Solvent Concentration 3. Ensure MGDG is Solubilized 4. Test for Mycoplasma ViabilityIssue->ToxicityTroubleshoot Yes ActivationIssue Low Activation? ViabilityIssue->ActivationIssue No End Problem Resolved ToxicityTroubleshoot->End ActivationTroubleshoot Optimize Assay Parameters: 1. Perform MGDG Dose-Response 2. Optimize Incubation Time 3. Verify Presence of APCs 4. Check Cell Density ActivationIssue->ActivationTroubleshoot Yes ActivationIssue->End No ActivationTroubleshoot->End

Caption: A logical workflow for troubleshooting common issues in MGDG assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for MGDG in immune cell activation assays?

A1: The optimal concentration of MGDG is highly dependent on the cell type, assay duration, and specific endpoint being measured. A thorough dose-response experiment is always recommended. However, based on published data, a general range can be suggested.

Concentration RangeObserved EffectCell TypeCitation
10⁻⁵ - 5 µg/mLStimulation of proliferationMurine Splenocytes[1]
> 5 µg/mLInhibition of proliferationMurine Splenocytes[1]
1 - 20 µg/mLPre-treatment for anti-inflammatory activityHuman Articular Chondrocytes[13]

Q2: Which immune cells are primarily activated by MGDG?

A2: MGDG is a glycolipid antigen known to specifically activate invariant Natural Killer T (iNKT) cells.[7][8] iNKT cells are a unique subset of T lymphocytes that recognize lipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[7][8][9] While iNKT cells are the primary target, their subsequent activation and release of a wide array of cytokines can lead to the downstream activation of other immune cells, including NK cells, B cells, and conventional T cells, effectively bridging the innate and adaptive immune responses.[8]

Q3: What is the signaling mechanism of MGDG-mediated immune activation?

A3: The activation of iNKT cells by MGDG follows a specific signaling pathway:

  • Uptake and Processing: Antigen-presenting cells (APCs), such as dendritic cells or macrophages, take up exogenous MGDG.

  • CD1d Presentation: Inside the APC, MGDG is loaded onto a CD1d molecule and the MGDG-CD1d complex is transported to the cell surface.

  • TCR Recognition: The semi-invariant T-cell receptor (TCR) on the surface of an iNKT cell recognizes and binds to the MGDG-CD1d complex on the APC.[7][9]

  • Signal Transduction: This binding event, along with co-stimulatory signals from cytokines (like IL-12) released by the APC, triggers a downstream signaling cascade within the iNKT cell.[8][9] This involves the second messenger diacylglycerol (DAG) and activation of pathways like NF-κB, leading to rapid cytokine production and effector functions.[14]

MGDG-iNKT Cell Activation Pathway

cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC MGDG Uptake & Processing CD1d MGDG loaded on CD1d APC->CD1d Loading TCR T-Cell Receptor (TCR) CD1d->TCR Presentation & Recognition Signaling Downstream Signaling (DAG, NF-κB) TCR->Signaling Activation Cytokine Release (IFN-γ, IL-4) Signaling->Activation

Caption: MGDG is presented by APCs via CD1d to activate iNKT cells.

Experimental Protocols

Protocol 1: MGDG Preparation for Cell Culture
  • Dissolution: Dissolve MGDG powder in a sterile, cell culture-grade solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Sonication (Optional but Recommended): To prevent aggregation, sonicate the stock solution in a water bath sonicator for 5-10 minutes until the solution is clear.

  • Dilution: Immediately before use, dilute the MGDG stock solution in pre-warmed complete culture medium to the desired final concentrations. Vortex gently to mix.

  • Final Solvent Check: Ensure the final concentration of the solvent in the culture does not exceed a non-toxic level (e.g., <0.5% for DMSO).

Protocol 2: iNKT Cell Activation and Cytokine Release Assay

This protocol provides a general method for stimulating human PBMCs to measure cytokine release.

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[15] Resuspend cells in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine at a density of 1-2 x 10⁶ cells/mL.[12]

  • Plating: Seed 100-200 µL of the cell suspension into each well of a 96-well round-bottom plate.

  • Stimulation: Prepare serial dilutions of MGDG in complete medium. Add the MGDG solutions to the appropriate wells. Include a "vehicle control" (medium with solvent only) and a "positive control" (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).[5][10]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-72 hours. The optimal time should be determined empirically.[12]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.

  • Cytokine Analysis: Analyze the supernatants for cytokine concentrations (e.g., IFN-γ, IL-4, TNF-α) using a suitable method such as ELISA or a multiplex bead-based assay (e.g., Luminex).[16]

Protocol 3: T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines the steps for measuring MGDG-induced lymphocyte proliferation.

  • Cell Preparation: Isolate PBMCs or purified T cells as described in Protocol 2.

  • CFSE Staining: Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE dye to a final concentration of 1-5 µM (titration is recommended).[11] Incubate for 10 minutes at 37°C, protected from light.

  • Quenching: Stop the staining reaction by adding 5 volumes of cold complete medium.[11] Incubate on ice for 5 minutes.

  • Washing: Wash the cells 2-3 times with complete medium to remove excess CFSE.

  • Culture Setup: Resuspend the CFSE-labeled cells in complete medium and set up the culture as described in Protocol 2 (steps 2 and 3).

  • Incubation: Incubate the plate for 4-7 days to allow for cell division.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies for cell surface markers (e.g., CD3, CD4) if desired. Analyze the cells on a flow cytometer. Proliferating cells will show a sequential halving of CFSE fluorescence intensity with each cell division.

References

Technical Support Center: Glycosylation in Galactolipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges encountered during the glycosylation step of galactolipid synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to common experimental hurdles.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions.

Problem IDQuestionPotential CausesSuggested Solutions
GLYCO-001 Why is the yield of my galactolipid product (MGDG or DGDG) consistently low in my in vitro assay? 1. Suboptimal Enzyme Activity: The galactosyltransferase (e.g., MGD1, DGD1) may not be functioning optimally. 2. Enzyme Instability: Membrane-bound enzymes like galactosyltransferases can be unstable once solubilized. 3. Incorrect Substrate Concentration: The concentration of UDP-galactose or the diacylglycerol (DAG)/MGDG acceptor may be limiting. 4. Inhibitor Presence: Contaminants from the enzyme preparation or reagents may be inhibiting the reaction.1. Optimize Reaction Conditions: Ensure the presence of essential cofactors, such as Mn²⁺, at an optimal concentration. The lipid environment is also crucial; the inclusion of phosphatidic acid (PA) can significantly enhance MGD1 activity. 2. Improve Enzyme Stability: For purified enzymes, especially membrane proteins, include detergents like Triton X-100 or supplement with serum albumin to prevent aggregation and loss of activity[1]. 3. Determine Optimal Substrate Concentrations: Perform substrate titration experiments to find the optimal concentrations for your specific enzyme and conditions. 4. Purify Enzyme and Reagents: Ensure high purity of your enzyme preparation and all reaction components.
GLYCO-002 I am observing unexpected byproducts in my reaction, such as trigalactosyldiacylglycerol (TGDG) or free diacylglycerol (DAG). Why is this happening? 1. Galactolipid:galactolipid galactosyltransferase (GGGT) Activity: Chloroplast envelope preparations contain a GGGT that can catalyze the transfer of a galactose moiety from one MGDG molecule to another, producing DGDG and DAG. This activity can also lead to the formation of higher oligogalactolipids like TGDG, especially in the absence of UDP-galactose[2][3][4]. 2. Non-specific Enzyme Activity: The enzyme preparation may have contaminating activities.1. Control for GGGT Activity: If using chloroplast extracts, be aware of this alternative pathway. To specifically measure UDP-galactose dependent synthesis, ensure an adequate supply of UDP-galactose. The presence of DAG as a byproduct is a strong indicator of GGGT activity[3]. 2. Use Highly Purified Enzyme: If possible, use a purified recombinant galactosyltransferase to minimize side reactions from contaminating enzymes.
GLYCO-003 My purified recombinant galactosyltransferase (e.g., MGD1) is aggregating and has low activity. How can I improve this? 1. Improper Solubilization: As membrane-associated proteins, galactosyltransferases require detergents for proper solubilization and folding. 2. Incorrect Buffer Conditions: The pH, ionic strength, and additives in the purification and storage buffers are critical for protein stability. 3. Oxidation of Cysteine Residues: MGDG synthase activity can be sensitive to oxidation.1. Optimize Detergent Use: Use detergents such as Triton X-100 during solubilization and purification to maintain the protein in a soluble and active state[1]. 2. Buffer Optimization: Screen different buffer conditions (pH, salt concentration) and consider adding stabilizing agents like glycerol. 3. Maintain a Reducing Environment: Include reducing agents like dithiothreitol (B142953) (DTT) in your buffers to prevent oxidation and maintain enzyme activity[5].
GLYCO-004 The galactosyltransferase does not seem to be utilizing my specific diacylglycerol (DAG) acceptor substrate efficiently. What could be the issue? 1. Substrate Specificity: Galactosyltransferases exhibit specificity for the fatty acid composition of their DAG acceptors. The prokaryotic and eukaryotic pathways of DAG synthesis produce molecules with different fatty acid chains, and the enzymes may have a preference[6]. 2. Incorrect Presentation of the Acceptor: The lipid acceptor needs to be presented to the enzyme in an appropriate form, typically in mixed micelles with a detergent.1. Test Different Acceptor Substrates: If possible, test DAG species with different fatty acid compositions to find the preferred substrate for your enzyme. 2. Optimize Micelle Formation: Ensure that the DAG acceptor is properly incorporated into mixed micelles with a suitable detergent (e.g., Triton X-100) to make it accessible to the enzyme.

Frequently Asked Questions (FAQs)

Here are answers to some common questions regarding the glycosylation step in galactolipid synthesis.

Q1: What are the key enzymes involved in the glycosylation of galactolipids?

A1: The primary enzymes are Monogalactosyldiacylglycerol (B12364196) (MGDG) synthases and Digalactosyldiacylglycerol (B1163852) (DGDG) synthases. In Arabidopsis thaliana, there are three MGDG synthases (MGD1, MGD2, and MGD3) and two DGDG synthases (DGD1 and DGD2). MGD1 and DGD1 are responsible for the bulk of galactolipid synthesis in chloroplasts under normal conditions.

Q2: Where in the cell does the glycosylation of galactolipids occur?

A2: The synthesis of MGDG by MGDG synthases takes place on the inner envelope membrane of the chloroplast. The subsequent conversion of MGDG to DGDG by DGDG synthases occurs on the outer envelope membrane of the chloroplast[7].

Q3: What are the necessary substrates for the in vitro synthesis of MGDG and DGDG?

A3: For MGDG synthesis, you need a diacylglycerol (DAG) acceptor and UDP-galactose as the sugar donor. For DGDG synthesis, the substrates are MGDG and UDP-galactose.

Q4: How does phosphate (B84403) starvation affect galactolipid synthesis?

A4: Under phosphate-limiting conditions, plants increase the synthesis of DGDG to substitute for phospholipids (B1166683) in cellular membranes. This response involves the upregulation of specific MGDG and DGDG synthase isoforms, such as MGD2, MGD3, and DGD2 in Arabidopsis[2][8].

Q5: What is the role of phosphatidic acid (PA) in galactolipid synthesis?

A5: Phosphatidic acid is a key signaling lipid and a precursor for DAG synthesis. Additionally, PA has been shown to act as an allosteric activator of MGD1, enhancing its activity. The presence of PA in the membrane environment can therefore stimulate the production of MGDG.

Experimental Protocols

Protocol 1: In Vitro Activity Assay for DGDG Synthase (DGD2)

This protocol is adapted from a standard assay for recombinant DGD2 protein.

Materials:

  • Recombinant DGD2 protein extract (e.g., from E. coli expression)

  • Tricine-KOH buffer (7.5 mM, pH 7.2)

  • MgCl₂ (15 mM)

  • Dithiothreitol (DTT) (1.5 mM)

  • Sodium deoxycholate (3.75 mM)

  • MGDG (non-radioactive, 50 nmol)

  • UDP-[U-¹⁴C]galactose (288 pmol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a total volume of 200 µL containing:

    • 7.5 mM Tricine-KOH, pH 7.2

    • 15 mM MgCl₂

    • 1.5 mM DTT

    • 3.75 mM sodium deoxycholate

    • An appropriate amount of E. coli protein extract containing recombinant DGD2 (e.g., 0.66 mg)

    • 50 nmol non-radioactive MGDG

  • Initiate the reaction by adding 288 pmol of UDP-[U-¹⁴C]galactose.

  • Incubate the reaction at the optimal temperature for your enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).

  • Extract the lipids.

  • Separate the extracted lipids using thin-layer chromatography (TLC).

  • Visualize the lipid spots (e.g., with iodine vapor).

  • Scrape the DGDG spot from the TLC plate.

  • Quantify the radioactivity of the scraped DGDG spot using a scintillation counter to determine the enzyme activity[9].

Protocol 2: Purification of Recombinant His-tagged MGD1 from E. coli

This is a general protocol for the purification of His-tagged membrane-associated proteins.

Materials:

  • E. coli cell pellet expressing His-tagged MGD1

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail)

  • Buffer with detergent for solubilization (e.g., Lysis buffer with 1% Triton X-100)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., Lysis buffer with 20-40 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250-500 mM imidazole)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Resuspend the E. coli cell pellet in lysis buffer.

  • Lyse the cells (e.g., by sonication or cell disruptor).

  • Centrifuge to pellet the cell debris and membranes.

  • Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% Triton X-100) and incubate to solubilize the membrane proteins.

  • Centrifuge at high speed to pellet the insoluble material.

  • Load the supernatant containing the solubilized His-tagged MGD1 onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged MGD1 with elution buffer.

  • (Optional but recommended) Further purify the eluted protein using size-exclusion chromatography to remove aggregates and other contaminants.

  • Analyze the purity of the final protein sample by SDS-PAGE.

Quantitative Data Summary

ParameterEnzymeValue/ConditionReference
pH Optimum DGDG Synthase (DGD2)~7.2-8.0[9]
Cofactor Requirement GalactosyltransferasesAbsolute requirement for Mn²⁺[1]
Activator MGDG Synthase (MGD1)Phosphatidic Acid (PA)Endogenous Activator
Reducing Agent for Activity MGDG Synthase (MGD1)Dithiothreitol (DTT)[5]
Detergent for Solubilization Membrane-bound GalactosyltransferasesTriton X-100 (e.g., 1%)[1]

Visualizations

Signaling and Biosynthetic Pathway

Galactolipid_Synthesis_Pathway ER Endoplasmic Reticulum (Eukaryotic Pathway) DAG Diacylglycerol (DAG) ER->DAG Plastid Plastid (Prokaryotic Pathway) Plastid->DAG MGD1 MGD1 DAG->MGD1 Acceptor PA Phosphatidic Acid (PA) PA->MGD1 Activates UDP_Gal UDP-Galactose UDP_Gal->MGD1 DGD1 DGD1 UDP_Gal->DGD1 Galactose Donor MGDG MGDG MGD1->MGDG Inner_Membrane Inner Chloroplast Envelope MGDG->DGD1 Acceptor DGDG DGDG DGD1->DGDG Outer_Membrane Outer Chloroplast Envelope Phosphate_Starvation Phosphate Starvation MGD2_3_DGD2 MGD2/3, DGD2 Upregulation Phosphate_Starvation->MGD2_3_DGD2

Caption: Simplified pathway of galactolipid synthesis in the chloroplast envelope.

Experimental Workflow: In Vitro Galactolipid Synthesis and Analysis

Experimental_Workflow start Start: Prepare Reaction Mix (Buffer, Cofactors, Acceptor Lipid) add_enzyme Add Galactosyltransferase (e.g., MGD1 or DGD1) start->add_enzyme add_sugar Initiate with Radiolabeled UDP-[14C]Galactose add_enzyme->add_sugar incubate Incubate at Optimal Temperature and Time add_sugar->incubate stop_reaction Stop Reaction & Extract Lipids incubate->stop_reaction tlc Separate Lipids by TLC stop_reaction->tlc analyze Quantify Radioactivity in Product Spot tlc->analyze end End: Determine Enzyme Activity analyze->end

Caption: Workflow for an in vitro galactosyltransferase activity assay.

Logical Relationship: Troubleshooting Low Product Yield

Troubleshooting_Yield problem Problem: Low Galactolipid Yield cause1 Cause 1: Suboptimal Enzyme Activity problem->cause1 cause2 Cause 2: Enzyme Instability problem->cause2 cause3 Cause 3: Incorrect Substrate Levels problem->cause3 solution1a Solution: Optimize Cofactors (Mn2+) cause1->solution1a solution1b Solution: Add Activators (PA for MGD1) cause1->solution1b solution2a Solution: Use Detergents (Triton X-100) cause2->solution2a solution2b Solution: Add Reducing Agents (DTT) cause2->solution2b solution3 Solution: Perform Substrate Titration cause3->solution3

Caption: Troubleshooting logic for low galactolipid yield in vitro.

References

Technical Support Center: Long-Term Stability of MGDG in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the long-term stability of Monogalactosyldiacylglycerol (MGDG) in various solvent systems. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your MGDG samples during storage and experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for MGDG in solution?

A1: MGDG is susceptible to three primary degradation pathways in solution:

  • Hydrolysis: The ester bonds linking the fatty acids to the glycerol (B35011) backbone can be cleaved, releasing free fatty acids and monogalactosylglycerol. This process is accelerated by the presence of water and acidic or basic conditions.

  • Oxidation: The polyunsaturated fatty acid (PUFA) chains of MGDG are prone to oxidation, especially at the bis-allylic positions. This process is initiated by factors such as heat, light, and the presence of metal ions, leading to the formation of hydroperoxides and secondary oxidation products.

  • Transesterification: In the presence of alcohols like methanol (B129727) or ethanol, the fatty acids of MGDG can be transesterified to form fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), respectively. This reaction is often catalyzed by acids or bases.

Q2: What is the recommended solvent for long-term storage of MGDG?

A2: For long-term storage, MGDG, especially with unsaturated fatty acid chains, should be dissolved in a high-purity, anhydrous organic solvent.[1] A common choice is a mixture of chloroform (B151607) and methanol (e.g., 2:1, v/v).[1] It is crucial to use solvents with low water content to minimize hydrolysis.

Q3: What is the optimal temperature for storing MGDG solutions?

A3: To minimize degradation, MGDG solutions should be stored at low temperatures, ideally at -20°C or below.[1] For unsaturated MGDG, storage at -80°C is recommended for extended periods.[1]

Q4: How can I prevent the oxidation of MGDG during storage?

A4: To prevent oxidation, it is critical to store unsaturated MGDG solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[1][2] Additionally, storing samples in the dark or in amber vials can prevent light-induced oxidation. The use of antioxidants can also be considered, but their compatibility with downstream applications must be evaluated.

Q5: My MGDG sample is difficult to dissolve. What should I do?

A5: If MGDG is difficult to dissolve, gentle warming and sonication in a bath sonicator can aid dissolution.[1] However, prolonged or excessive heating should be avoided, especially for unsaturated MGDG, as it can accelerate degradation. Ensure the chosen solvent is appropriate for the specific MGDG species.

II. Troubleshooting Guides

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my chromatogram after storing my MGDG solution. Degradation of MGDG: The new peaks could be hydrolysis products (free fatty acids, monogalactosylglycerol), oxidation products, or transesterification products (FAMEs/FAEEs).Analyze the degradation products using techniques like HPLC-MS to identify them.Review your storage conditions: ensure the solvent is anhydrous, the temperature is sufficiently low (-20°C or below), and the sample is stored under an inert atmosphere and protected from light.[1]Prepare fresh MGDG solutions more frequently.
The concentration of my MGDG standard solution has decreased over time. Hydrolysis or Oxidation: The MGDG molecule is no longer intact, leading to a lower measured concentration of the parent molecule.Implement stricter storage protocols as outlined above.For quantitative applications, use freshly prepared standard solutions or perform a stability study to determine an acceptable storage duration.
My MGDG solution has become cloudy or a precipitate has formed. Low Solubility: The concentration of MGDG may exceed its solubility in the chosen solvent, especially at low temperatures. Aggregation: MGDG molecules can self-aggregate, particularly if the solvent polarity is not optimal.Gently warm the solution and sonicate to redissolve the precipitate.[1]Consider diluting the stock solution to a lower concentration.Ensure the solvent system is appropriate for your specific MGDG. A chloroform:methanol mixture is generally effective.[1]
I observe variability in my experimental results using stored MGDG solutions. Inconsistent Sample Integrity: Degradation of MGDG can lead to the presence of bioactive degradation products that may interfere with your experiments.[1]Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[1]Always vortex the solution gently before use to ensure homogeneity.Perform a quality control check (e.g., by TLC or HPLC) on your MGDG solution before critical experiments.

III. Data on MGDG Stability

While comprehensive quantitative data on the long-term stability of MGDG in various solvents is limited in publicly available literature, some general principles and observations can be summarized.

Oxidative Stability:

MGDG containing polyunsaturated fatty acids is susceptible to oxidation. The rate of oxidation is dependent on factors such as the degree of unsaturation, temperature, light exposure, and the presence of oxygen.

Table 1: General Recommendations for MGDG Storage to Ensure Long-Term Stability

Parameter Recommendation for Saturated MGDG Recommendation for Unsaturated MGDG
Storage Form Dry powder or in a suitable organic solvent.In a suitable organic solvent. Not stable as a dry powder due to hygroscopicity and susceptibility to oxidation.[1]
Solvent High-purity chloroform:methanol (e.g., 2:1 v/v).High-purity, anhydrous chloroform:methanol (e.g., 2:1 v/v).[1]
Temperature -20°C or below.[1]-20°C for short-term, -80°C for long-term storage.[1]
Atmosphere Standard atmosphere.Inert atmosphere (argon or nitrogen).[1][2]
Light Protected from light (amber vials or stored in the dark).Protected from light (amber vials or stored in the dark).
Container Glass vial with a Teflon-lined cap.[1]Glass vial with a Teflon-lined cap.[1]

IV. Experimental Protocols

Protocol 1: Preparation of MGDG Stock Solution for Long-Term Storage

Materials:

  • MGDG (as a solid)

  • High-purity, anhydrous chloroform

  • High-purity, anhydrous methanol

  • Glass vial with a Teflon-lined cap

  • Argon or nitrogen gas source

  • Syringe and needle

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Allow the container of solid MGDG to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of MGDG and transfer it to a clean, dry glass vial.

  • Prepare the desired solvent mixture (e.g., chloroform:methanol 2:1, v/v).

  • Add the solvent to the vial to achieve the desired concentration.

  • Cap the vial and vortex gently until the MGDG is dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.

  • Purge the headspace of the vial with a gentle stream of argon or nitrogen gas for 1-2 minutes to displace oxygen.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the vial at the appropriate temperature (-20°C or -80°C) in the dark.

Protocol 2: Assessment of MGDG Stability by Thin-Layer Chromatography (TLC)

Materials:

  • Stored MGDG solution

  • Freshly prepared MGDG standard solution

  • TLC plate (silica gel 60)

  • TLC developing chamber

  • Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Visualization reagent (e.g., primuline (B81338) spray or iodine vapor)

  • UV lamp

Procedure:

  • Spot a small amount of the stored MGDG solution and the fresh MGDG standard solution onto the baseline of a TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber saturated with the developing solvent.

  • Allow the solvent front to migrate up the plate until it is near the top.

  • Remove the plate from the chamber and allow it to dry completely.

  • Visualize the spots using a suitable visualization reagent. For example, spray with a primuline solution and view under UV light, or place in a chamber with iodine crystals.

  • Compare the chromatogram of the stored sample to the fresh standard. The appearance of additional spots in the stored sample lane indicates the presence of degradation products. The intensity of the main MGDG spot can also be qualitatively compared.

V. Visualizations

MGDG_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_transesterification Transesterification MGDG MGDG (Monogalactosyldiacylglycerol) FFA Free Fatty Acids MGDG->FFA + H2O MGG Monogalactosylglycerol MGDG->MGG + H2O Hydroperoxides Lipid Hydroperoxides MGDG->Hydroperoxides + O2 (light, heat, metal ions) FAMEs Fatty Acid Methyl Esters (in Methanol) MGDG->FAMEs + Methanol (acid/base catalyst) FAEEs Fatty Acid Ethyl Esters (in Ethanol) MGDG->FAEEs + Ethanol (acid/base catalyst) Secondary_Oxidation_Products Aldehydes, Ketones, etc. Hydroperoxides->Secondary_Oxidation_Products

Caption: Major degradation pathways of MGDG in solvent systems.

MGDG_Stability_Workflow start Start: Pure MGDG prep Prepare Stock Solution (Anhydrous Solvent, Inert Gas) start->prep store Store at Low Temperature (-20°C or -80°C, Dark) prep->store qc_initial Initial Quality Control (TLC, HPLC-MS) store->qc_initial use Use in Experiment qc_initial->use Pass troubleshoot Troubleshoot: - Check storage conditions - Prepare fresh solution qc_initial->troubleshoot Fail qc_periodic Periodic Stability Check (e.g., weekly/monthly) use->qc_periodic end End of Experiment use->end degradation_check Degradation Observed? qc_periodic->degradation_check degradation_check->use No degradation_check->troubleshoot Yes

Caption: Recommended workflow for handling and assessing the stability of MGDG solutions.

References

Improving yield and purity in MGDG chemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chemical synthesis of Monogalactosyldiacylglycerol (MGDG), focusing on improving both yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of MGDG, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Causes Solutions
1. Low to No Product Formation (Low Yield) - Inactive Glycosyl Donor: The activating group on the galactose donor (e.g., trichloroacetimidate (B1259523), halide) may have degraded due to moisture or improper storage. - Inefficient Activation: The promoter/catalyst (e.g., Lewis acid like TMSOTf) may be old, inactive, or used in insufficient amounts. - Poor Nucleophilicity of Diacylglycerol (DAG): Steric hindrance around the hydroxyl group of the DAG acceptor can slow down the reaction. - Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, causing decomposition of reactants or products. - Inappropriate Solvent: The solvent may not be suitable for dissolving reactants or may interfere with the reaction mechanism.- Use a freshly prepared or properly stored glycosyl donor. - Use a fresh, anhydrous activator and consider increasing the molar equivalents. - Ensure the DAG acceptor is of high purity. If steric hindrance is an issue, a more reactive glycosyl donor or different promoter may be needed. - Optimize the reaction temperature. Start at a low temperature (e.g., -78°C) and slowly warm to room temperature. - Use anhydrous, non-participating solvents like dichloromethane (B109758) (DCM) or toluene.
2. Formation of Multiple Products (Low Purity) - Anomeric Mixture (α and β isomers): The reaction conditions may not be sufficiently stereoselective. The choice of protecting group on the C2-hydroxyl of the galactose donor is critical. - Acyl Migration: Protecting groups on the diacylglycerol or the final MGDG product can migrate under acidic or basic conditions, leading to isomeric impurities. - Side Reactions: The glycosyl donor may react with itself (self-condensation) or decompose. The diacylglycerol may undergo side reactions if not properly protected. - Incomplete Deprotection: Residual protecting groups on the final product will lead to a mixture of compounds.- To favor the desired β-glycosidic bond, use a participating protecting group (e.g., acetyl, benzoyl) at the C2 position of the galactose donor. For the α-anomer, a non-participating group (e.g., benzyl) is preferred. - Use mild reaction and purification conditions to prevent acyl migration. Avoid strong acids or bases. - Slowly add the glycosyl donor to the reaction mixture containing the acceptor and promoter to minimize self-condensation. Ensure all reactants are pure. - Monitor the deprotection reaction closely by TLC or HPLC to ensure it goes to completion. The choice of deprotection conditions should be orthogonal to the stability of the glycosidic bond and acyl groups.
3. Difficulty in Purifying the Final Product - Co-elution of Product and Byproducts: The polarity of the desired MGDG and certain impurities may be very similar, making separation by column chromatography challenging. - Product Instability on Silica (B1680970) Gel: The slightly acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds or acyl migration.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is often effective. Refer to the table below for suggested solvent systems. - If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
4. Incomplete Reaction - Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. - Deactivation of Catalyst/Promoter: The catalyst may have been quenched by moisture or other impurities in the reaction mixture.- Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. - Ensure all glassware is oven-dried and reagents are anhydrous. Use molecular sieves to maintain anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Which glycosylation method is best for MGDG synthesis?

A1: The choice of glycosylation method depends on the desired stereochemistry and the specific diacylglycerol acceptor.

  • Trichloroacetimidate Method: This is a popular and versatile method that often gives good yields under mild conditions. It can be tuned to favor either the α or β anomer based on the solvent and temperature.

  • Koenigs-Knorr Reaction: A classical method using glycosyl halides, it is reliable but often requires the use of heavy metal salts (e.g., silver salts), which can be expensive and difficult to remove.

  • Helferich Modification: This method uses glycosyl acetates as donors and can be a good alternative, though it may require harsher conditions.

Q2: What is the role of protecting groups in MGDG synthesis?

A2: Protecting groups are essential for achieving high yield and purity.

  • On the Galactose Donor: They prevent unwanted side reactions at the hydroxyl groups. The protecting group at the C2 position is crucial for controlling the stereochemical outcome of the glycosylation. A participating group (e.g., acetyl) at C2 will lead to the formation of a 1,2-trans-glycoside (β-MGDG). A non-participating group (e.g., benzyl) is used to obtain the 1,2-cis-glycoside (α-MGDG).

  • On the Diacylglycerol Acceptor: While the hydroxyl group at the sn-3 position must be free to react, protecting other reactive functionalities on the acyl chains (if any) might be necessary.

Q3: How can I monitor the progress of my MGDG synthesis reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system will show the consumption of the starting materials (diacylglycerol and glycosyl donor) and the appearance of the product spot. The spots can be visualized using a general stain like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or a sugar-specific stain.

Q4: What are the typical storage conditions for the synthesized MGDG?

A4: MGDG is susceptible to hydrolysis and oxidation, especially if it contains unsaturated fatty acids. It should be stored as a solid or in an inert solvent (e.g., chloroform, methanol) at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for MGDG synthesis. Please note that optimal conditions may vary depending on the specific substrates and laboratory setup.

Table 1: Comparison of Glycosylation Methods for MGDG Synthesis

Method Glycosyl Donor Promoter/Catalyst Typical Solvent Typical Temperature Reported Yield (%) Anomeric Selectivity (α:β)
TrichloroacetimidateGalactose-trichloroacetimidateTMSOTf, BF₃·OEt₂DCM, Toluene-40°C to RT60-85Varies with conditions
Koenigs-KnorrAcetobromo-α-D-galactoseAg₂CO₃, AgOTfDCM, TolueneRT50-70Typically favors β
HelferichPentaacetyl-β-D-galactoseSnCl₄, ZnCl₂DCMRT to 40°C40-60Varies

Table 2: Common Protecting Groups for Galactose Donors and Deprotection Conditions

Protecting Group Protection Reagent Typical Deprotection Conditions Notes
Acetyl (Ac)Acetic Anhydride, Pyridine (B92270)Zemplén deacetylation (catalytic NaOMe in MeOH)C2-acetyl is a participating group, favoring β-glycosylation.
Benzoyl (Bz)Benzoyl Chloride, PyridineNaOMe in MeOHC2-benzoyl is also a participating group.
Benzyl (Bn)Benzyl Bromide, NaHCatalytic Hydrogenation (H₂, Pd/C)Non-participating group, used for α-glycosylation.
Silyl Ethers (e.g., TBDMS)TBDMSCl, ImidazoleTBAF, Acetic AcidOften used for selective protection of primary hydroxyls.

Experimental Protocols

General Procedure for MGDG Synthesis via the Trichloroacetimidate Method
  • Preparation of the Glycosyl Donor: Prepare the peracetylated galactose trichloroacetimidate from galactose pentaacetate and trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Glycosylation Reaction:

    • Dissolve the diacylglycerol acceptor (1.0 eq) and the galactose trichloroacetimidate donor (1.2-1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

    • Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to the desired temperature (e.g., -40°C).

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.3 eq) dropwise.

    • Allow the reaction to warm to room temperature slowly and stir for 2-16 hours, monitoring the progress by TLC.

    • Quench the reaction by adding a few drops of pyridine or triethylamine.

    • Filter the reaction mixture, and concentrate the filtrate under reduced pressure.

  • Purification of Protected MGDG: Purify the crude product by silica gel column chromatography using a solvent gradient of hexane/ethyl acetate.

  • Deprotection:

    • Dissolve the purified, protected MGDG in a mixture of anhydrous DCM and methanol.

    • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) solution in methanol.

    • Stir at room temperature and monitor the reaction by TLC until all protecting groups are removed.

    • Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H⁺).

    • Filter and concentrate the solution to yield the final MGDG product.

  • Final Purification: If necessary, further purify the deprotected MGDG by column chromatography.

Purification by Silica Gel Column Chromatography
  • Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Collect fractions and analyze them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified MGDG.

Visualizations

MGDG_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Deprotection Galactose_Donor Protected Galactose (e.g., Trichloroacetimidate) Glycosylation Glycosylation Galactose_Donor->Glycosylation DAG Diacylglycerol (Acceptor) DAG->Glycosylation Protected_MGDG Protected MGDG Glycosylation->Protected_MGDG Purification1 Column Chromatography Protected_MGDG->Purification1 Deprotection Deprotection Purification1->Deprotection Final_MGDG Pure MGDG Deprotection->Final_MGDG

Caption: General workflow for the chemical synthesis of MGDG.

Troubleshooting_Yield Start Low Yield of MGDG Check_Donor Is the glycosyl donor active? Start->Check_Donor Check_Catalyst Is the catalyst/promoter active? Check_Donor->Check_Catalyst Yes Solution_Donor Use fresh, properly stored donor. Check_Donor->Solution_Donor No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous catalyst. Check_Catalyst->Solution_Catalyst No Solution_Conditions Optimize temperature and solvent. Ensure anhydrous conditions. Check_Conditions->Solution_Conditions No

Caption: Decision tree for troubleshooting low yield in MGDG synthesis.

Technical Support Center: Managing Non-Lamellar Phases in MGDG-Based Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monogalactosyldiacylglycerol (MGDG)-based liposomes. Our goal is to help you overcome common challenges related to the formation of non-lamellar phases and ensure the stability and integrity of your liposomal formulations.

Troubleshooting Guides

Issue 1: Liposome (B1194612) aggregation and turbidity observed during or after preparation.

Possible Cause: High concentrations of MGDG can induce the formation of non-lamellar (hexagonal II) phases, leading to liposome fusion and aggregation.

Solutions:

  • Optimize Lipid Composition: MGDG has a natural tendency to form inverted hexagonal lipid phases rather than bilayers.[1] To stabilize the lamellar phase, it is crucial to incorporate bilayer-forming lipids.

    • Incorporate DGDG: Digalactosyldiacylglycerol (DGDG) is a bilayer-forming lipid that can counteract the effects of MGDG. An increased DGDG/MGDG ratio enhances the stability of the lipid bilayer.[2]

    • Use Helper Lipids: Phosphatidylcholine (PC) is a commonly used helper lipid that promotes bilayer formation. Studies have shown that liposome aggregation and turbidity can occur at MGDG concentrations of 35 mol% or higher in PC-based liposomes.[3]

  • Control Hydration Temperature: The temperature during the hydration of the lipid film should be above the phase transition temperature (Tm) of all lipid components to ensure proper liposome formation.[4]

  • Maintain Optimal pH: The pH of the hydration buffer should be kept in a range that ensures the stability of the lipids. For many phospholipid-based formulations, a pH range of 5.5 to 7.5 is generally recommended to maintain consistent size and surface charge.[5] Extreme pH values can lead to hydrolysis of phospholipids (B1166683) and affect formulation stability.[5]

  • Monitor Ionic Strength: High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[5] If aggregation is observed, consider reducing the salt concentration.

Quantitative Data on Lipid Ratios for Stable Liposome Formation:

Lipid Composition (molar ratio)ObservationReference
PC with < 35 mol% MGDGStable liposome formation[3]
PC with ≥ 35 mol% MGDGLiposome aggregation and turbidity[3]
High DGDG/MGDG ratioEnhanced lipid bilayer stability[2]
Issue 2: Poor encapsulation efficiency or leakage of encapsulated material.

Possible Cause: The formation of non-lamellar phases can disrupt the integrity of the liposomal bilayer, leading to the leakage of encapsulated contents. The presence of MGDG has been shown to increase leakage, especially during physical stress like freezing.[6]

Solutions:

  • Incorporate Cholesterol: Cholesterol can modulate the fluidity and mechanical strength of the lipid bilayer, which can help to stabilize the membrane and reduce leakage.[7] It can decrease the order of phospholipids in the gel phase and increase order in the liquid crystalline phase.[1] Adding cholesterol can also shift the phase transition temperature of phospholipids.[1]

  • Optimize the DGDG/MGDG Ratio: A higher ratio of DGDG to MGDG can improve the stability of the bilayer and reduce leakage.[2]

  • Extrusion: Following hydration, extruding the liposome suspension through polycarbonate membranes of a defined pore size can produce more uniform, unilamellar vesicles with improved stability.

  • pH Gradient Loading: For ionizable drugs, using a pH gradient loading method can significantly improve encapsulation efficiency and retention compared to passive loading.

Experimental Protocol: Thin-Film Hydration with Extrusion for MGDG-Based Liposomes

  • Lipid Film Preparation:

    • Dissolve MGDG, DGDG, PC, and cholesterol in the desired molar ratio in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further, dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • This process will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.

    • Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the lipid mixture's phase transition temperature.

  • Purification:

    • Remove any unencapsulated material by methods such as size exclusion chromatography or dialysis.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic property of MGDG that makes it prone to forming non-lamellar phases?

A1: MGDG has a conical molecular shape due to its small headgroup relative to its acyl chains. This geometry favors the formation of inverted structures, such as the hexagonal II (HII) phase, rather than the planar bilayer structure of lamellar phases.

Q2: How does temperature affect the stability of MGDG-based liposomes?

A2: Temperature plays a critical role in the phase behavior of lipids. Increasing the temperature can promote the transition from a lamellar (bilayer) phase to a non-lamellar (hexagonal) phase.[8] Therefore, it is crucial to carefully control the temperature during preparation and storage to maintain the desired lamellar structure. For liposomes containing MGDG, temperatures approaching the lamellar-to-hexagonal phase transition temperature (TH) can lead to a massive enhancement in leakage.[8]

Q3: Can pH influence the formation of non-lamellar phases in MGDG liposomes?

A3: Yes, pH can influence the stability of liposomes. While MGDG itself is a neutral glycolipid, the overall stability of the liposomal formulation, which often includes ionizable phospholipids, can be pH-dependent. Acidic conditions can lead to a decrease in liposome stability by as much as 50%.[9] Maintaining a neutral pH is generally recommended for optimal stability.[9] Lowering the pH can also decrease the bilayer to hexagonal phase transition temperature in some lipid mixtures.[10]

Q4: What is the role of cholesterol in managing non-lamellar phases?

A4: Cholesterol acts as a "fluidity buffer" in lipid membranes. At temperatures below the phase transition temperature, it increases membrane fluidity, and at temperatures above, it decreases fluidity.[11] By inserting into the lipid bilayer, cholesterol can increase the mechanical stability of the membrane and inhibit the formation of non-lamellar phases.[7][12] It can also help to stabilize the hexagonal II phase under certain conditions by filling voids in the lipid structure.[12]

Q5: What are the recommended analytical techniques to characterize the phase behavior of MGDG-based liposomes?

A5: Several techniques can be used to characterize the phase of your liposomes:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperature (Tm) of the lipid mixture.[13]

  • X-ray Diffraction (XRD), especially Small-Angle X-ray Scattering (SAXS): To identify the lipid phase (lamellar, hexagonal, cubic).[13]

  • 31P Nuclear Magnetic Resonance (31P-NMR) Spectroscopy: The lineshape of the 31P-NMR spectrum is characteristic of the lipid phase.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of the liposome structure and lamellarity.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_stability Stability Assessment prep_start Start: Define Lipid Composition (MGDG, DGDG, PC, Cholesterol) film_formation 1. Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration 2. Hydration with Aqueous Buffer (Above Tm) film_formation->hydration extrusion 3. Extrusion for Size Homogenization (e.g., 100 nm filter) hydration->extrusion purification 4. Purification (e.g., Size Exclusion Chromatography) extrusion->purification dls Size and Polydispersity (Dynamic Light Scattering) purification->dls zeta Surface Charge (Zeta Potential) purification->zeta phase_id Phase Identification (SAXS / 31P-NMR) purification->phase_id encapsulation Encapsulation Efficiency purification->encapsulation storage_stability Storage Stability (Monitor Size and Leakage Over Time) purification->storage_stability

Caption: Experimental workflow for preparing and characterizing MGDG-based liposomes.

troubleshooting_flowchart start Issue: Liposome Aggregation or Phase Separation check_mgdg Is MGDG concentration > 35 mol%? start->check_mgdg reduce_mgdg Solution: Decrease MGDG mol% and/or increase DGDG/PC ratio check_mgdg->reduce_mgdg Yes check_temp Was hydration temperature above Tm? check_mgdg->check_temp No end Stable Liposomes reduce_mgdg->end increase_temp Solution: Increase hydration and extrusion temperature check_temp->increase_temp No check_ph Is buffer pH neutral (6.5-7.5)? check_temp->check_ph Yes increase_temp->end adjust_ph Solution: Adjust buffer pH to neutral range check_ph->adjust_ph No check_chol Is cholesterol included? check_ph->check_chol Yes adjust_ph->end add_chol Solution: Incorporate cholesterol (e.g., up to 30 mol%) check_chol->add_chol No check_chol->end Yes add_chol->end

Caption: Troubleshooting decision tree for MGDG-based liposome aggregation.

References

Technical Support Center: Optimizing MGDG Injection Formulations for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monogalactosyldiacylglycerol (MGDG) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and administration of MGDG injection formulations.

Frequently Asked Questions (FAQs)

Q1: What is MGDG and why is it of interest for in vivo studies?

A1: Monogalactosyldiacylglycerol (MGDG) is a type of galactolipid, a class of glycolipids where the sugar group is galactose.[1] It is a major component of plant chloroplast membranes.[1] In vivo studies have demonstrated its dose-dependent anti-inflammatory properties, making it a compound of interest for therapeutic research.[2][3]

Q2: What are the main challenges in formulating MGDG for in vivo injection?

A2: MGDG is a lipophilic molecule with poor water solubility. The primary challenges are to develop a formulation that is biocompatible, stable, and allows for systemic administration without causing precipitation or aggregation of the compound. Key formulation goals include ensuring the solution is sterile, pyrogen-free, and isotonic with physiological fluids.[4][5]

Q3: What are the recommended formulation strategies for in vivo MGDG studies?

A3: Due to its lipophilic nature, lipid-based drug delivery systems are the most suitable approach for MGDG. The two main recommended strategies are:

  • Liposomes: These are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate hydrophobic molecules like MGDG within the lipid membrane.[6]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (typically under 500 nm), where MGDG can be dissolved in the oil phase.[7][8]

Both systems can improve the solubility and stability of MGDG in an aqueous medium suitable for injection.

Q4: What are suitable biocompatible solvents for preparing an MGDG stock solution?

A4: A concentrated stock solution of MGDG in an organic solvent is often the first step in preparing a final formulation. It is crucial to use a solvent that is biocompatible and can be safely administered in small quantities in the final formulation. Commonly used solvents for poorly water-soluble drugs include:

  • Ethanol: Generally considered safe for in vivo use at low concentrations.

  • Dimethyl sulfoxide (B87167) (DMSO): A powerful solvent, but its concentration in the final injection volume should be kept to a minimum (ideally <0.5%) to avoid toxicity.[9]

  • Polyethylene glycol 400 (PEG 400): A water-miscible polymer often used as a co-solvent in parenteral formulations.

It is recommended to determine the solubility of your specific MGDG preparation in these solvents to identify the most suitable one for your needs.

Troubleshooting Guide: MGDG Formulation and Administration

This guide provides solutions to common problems you may encounter during your experiments.

Issue 1: MGDG Precipitation During Formulation

Q: My MGDG is precipitating when I try to create an aqueous formulation. What can I do?

A: MGDG precipitation is a common issue due to its low water solubility. Here is a systematic approach to troubleshoot this problem:

Troubleshooting Workflow for MGDG Precipitation

G start Precipitation Observed check_stock Is MGDG fully dissolved in the organic stock solution? start->check_stock dissolve_stock Action: Ensure complete dissolution of MGDG stock. Consider gentle warming or bath sonication. check_stock->dissolve_stock No check_dilution Are you experiencing 'dilution shock'? check_stock->check_dilution Yes dissolve_stock->check_stock slow_addition Action: Add the MGDG stock solution dropwise to the vigorously stirring aqueous phase. check_dilution->slow_addition Yes check_lipid_ratio Is the MGDG to carrier lipid ratio too high? check_dilution->check_lipid_ratio No slow_addition->check_lipid_ratio adjust_ratio Action: Decrease the molar ratio of MGDG. Increase the proportion of carrier lipids (e.g., phospholipids). check_lipid_ratio->adjust_ratio Yes check_solvent Is the final concentration of organic solvent too low? check_lipid_ratio->check_solvent No adjust_ratio->check_solvent adjust_solvent Action: Consider a formulation with a slightly higher percentage of a biocompatible co-solvent (e.g., ethanol, PEG 400). check_solvent->adjust_solvent Yes end Stable Formulation Achieved check_solvent->end No adjust_solvent->end

Caption: Troubleshooting workflow for MGDG precipitation.

Issue 2: Instability of the Final Formulation

Q: My MGDG liposome (B1194612)/nanoemulsion formulation is not stable and shows aggregation or phase separation over time. How can I improve its stability?

A: The stability of lipid-based formulations is critical for reproducible in vivo results.

Potential Cause Solution
Oxidation of Unsaturated Fatty Acids MGDG often contains unsaturated fatty acid chains that are prone to oxidation. Prepare formulations using deoxygenated buffers and handle under an inert gas (e.g., argon or nitrogen). Store the final formulation protected from light and at a low temperature (2-8°C).[2]
Inappropriate pH The pH of the formulation can affect the stability of the lipids and MGDG. For intravenous injection, the pH should ideally be close to physiological pH (7.4). Use a biocompatible buffer (e.g., phosphate-buffered saline) to maintain a stable pH.[4]
High MGDG Concentration MGDG is a non-bilayer forming lipid. At high concentrations in a lipid bilayer, it can induce instability. Try reducing the molar percentage of MGDG in your liposome formulation.
Insufficient Homogenization For nanoemulsions, incomplete homogenization can lead to larger droplet sizes that are less stable. Ensure sufficient processing time and pressure during high-pressure homogenization or microfluidization.[10]
Issue 3: Handling and Storage of MGDG

Q: What are the best practices for handling and storing MGDG to ensure its integrity?

A: Proper handling and storage are essential to prevent degradation of MGDG.

MGDG Handling and Storage Workflow

G start Receiving MGDG Sample storage_form Store as a dry powder or in organic solvent? start->storage_form dry_storage Saturated MGDG: Store as a lyophilized powder at -20°C. storage_form->dry_storage Saturated solution_storage Unsaturated MGDG: Dissolve in organic solvent (e.g., Chloroform:Methanol), store at -20°C or below under inert gas (Ar or N2). storage_form->solution_storage Unsaturated aliquot Aliquot into single-use glass vials with Teflon-lined caps (B75204) to avoid freeze-thaw cycles. dry_storage->aliquot solution_storage->aliquot usage For Use: Equilibrate vial to room temperature before opening. Use glass or Teflon equipment for handling. aliquot->usage end MGDG ready for formulation usage->end

Caption: Recommended workflow for MGDG handling and storage.

Experimental Protocols

The following are detailed methodologies for the preparation of MGDG formulations. These should be considered as starting points and may require optimization for your specific MGDG sample and experimental needs.

Protocol 1: Preparation of MGDG-Containing Liposomes by Thin-Film Hydration

This method is a widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (LUVs).[6][11]

Workflow for MGDG Liposome Preparation

G cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Sizing (Optional but Recommended) cluster_3 Step 4: Characterization dissolve Dissolve MGDG and carrier lipids (e.g., Phosphatidylcholine, Cholesterol) in an organic solvent (e.g., Chloroform:Methanol) in a round-bottom flask. evaporate Evaporate the solvent using a rotary evaporator to form a thin lipid film. dissolve->evaporate dry Dry the film under vacuum for at least 2 hours to remove residual solvent. evaporate->dry hydrate Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation above the lipid transition temperature. dry->hydrate extrude Downsize the MLVs to LUVs by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). hydrate->extrude characterize Characterize liposomes for size, polydispersity index (PDI), zeta potential, and MGDG encapsulation efficiency. extrude->characterize G start Prepare MGDG Formulation animal_prep Prepare Mouse: Properly restrain the animal. start->animal_prep route_selection Select Injection Route animal_prep->route_selection iv_injection Intravenous (IV) Injection: - Warm tail to dilate vein. - Inject slowly into the lateral tail vein. route_selection->iv_injection IV ip_injection Intraperitoneal (IP) Injection: - Locate the lower right or left abdominal quadrant. - Insert needle at a 10-20 degree angle to avoid organs. route_selection->ip_injection IP monitoring Post-Injection Monitoring: Observe for any adverse reactions. iv_injection->monitoring ip_injection->monitoring end Experiment Proceeds monitoring->end G cytokines Inflammatory Stimuli (e.g., IL-1α, TNFα) p38 p38 MAPK Pathway cytokines->p38 nfkb NF-κB Pathway cytokines->nfkb mgdg MGDG mgdg->p38 Inhibits mgdg->nfkb Inhibits pro_inflammatory Pro-inflammatory Gene Expression (e.g., IL-6, IL-8) p38->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation

References

Technical Support Center: Best Practices for Handling Hygroscopic Lipid Powders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling hygroscopic lipid powders. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and stability of your materials and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What makes a lipid powder "hygroscopic"?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1] Lipid powders, particularly those with unsaturated fatty acid chains or short fatty acid chains (≤C10), are prone to this phenomenon. The presence of polar functional groups in the lipid molecules attracts and binds water molecules from the air.[2] This can lead to physical and chemical changes in the powder.[3]

Q2: Why is it critical to properly handle hygroscopic lipid powders?

A2: Improper handling of hygroscopic lipid powders can lead to a variety of issues that can compromise your experiments:

  • Physical Changes: Moisture absorption can cause caking, clumping, and reduced flowability, making accurate weighing and dispensing difficult.[1][4]

  • Chemical Degradation: The presence of water can lead to hydrolysis of ester bonds in lipids, resulting in the formation of free fatty acids and lysolipids.[5] It can also accelerate oxidation, especially in unsaturated lipids.[6][7]

  • Reduced Efficacy: Degradation of the lipid can impact its intended function, whether in a formulation or a biological assay.[3]

  • Inconsistent Results: Variability in the moisture content of your lipid powder can lead to poor reproducibility between experiments.

Q3: What are the ideal storage conditions for hygroscopic lipid powders?

A3: To maintain the stability of hygroscopic lipid powders, it is crucial to store them under controlled conditions. Saturated lipids are generally more stable as powders than unsaturated lipids.[8] Unsaturated lipids are extremely hygroscopic and can quickly become gummy when exposed to moisture.[6][8]

Lipid Type Storage Temperature Atmosphere Container
Saturated Lipid Powders ≤ -16°C[6]Inert gas (e.g., argon, nitrogen) is recommendedGlass container with a Teflon-lined closure[6][8]
Unsaturated Lipid Powders Should be dissolved in a suitable organic solvent and stored at -20°C ± 4°C[6]Inert gas (e.g., argon, nitrogen) over the solution[8]Glass container with a Teflon-lined closure[6][8]

Note: Storing organic solutions of lipids below -30°C in screw-top containers is not recommended as the Teflon cap liners may contract, leading to leakage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of hygroscopic lipid powders.

Issue 1: The lipid powder has formed clumps or become a gummy solid.

  • Probable Cause: The powder has absorbed a significant amount of moisture from the atmosphere. This is a common issue with unsaturated lipids.[6][8]

  • Troubleshooting Steps:

    • Assess the Extent of Damage: If the clumping is minor, the powder may still be usable, but it will be difficult to weigh accurately. If it has become a gummy or sticky mass, it has likely undergone significant hydrolysis or oxidation and should be discarded.[6]

    • Improve Handling Technique: When dispensing the powder, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder.[6] Work quickly in a low-humidity environment, such as a glove box or a room with a dehumidifier.[3][9]

    • Consider Dissolving the Lipid: For unsaturated lipids, it is highly recommended to dissolve the entire contents of the vial in a suitable organic solvent (e.g., chloroform) immediately upon receipt and store it as a solution.[8] This allows for easier and more accurate dispensing of aliquots.

Logical Relationship: Troubleshooting Clumped Powder

G Troubleshooting Clumped Lipid Powder start Issue: Lipid powder is clumped or gummy cause Probable Cause: Moisture Absorption start->cause assess Assess extent of clumping cause->assess minor Minor Clumping assess->minor gummy Gummy/Sticky Mass assess->gummy use_caution Proceed with caution. Weighing accuracy will be compromised. minor->use_caution discard Discard the lipid. Significant degradation is likely. gummy->discard prevention Preventive Measures for Future Use use_caution->prevention discard->prevention warm_to_rt Allow container to reach room temperature before opening. prevention->warm_to_rt low_humidity Work in a low-humidity environment (e.g., glove box). prevention->low_humidity dissolve For unsaturated lipids, dissolve in an organic solvent upon receipt. prevention->dissolve

Caption: A flowchart for troubleshooting clumped hygroscopic lipid powder.

Issue 2: Inconsistent results in experiments using the same batch of lipid powder.

  • Probable Cause: Variable moisture content in the aliquots of powder used for different experiments. Another possibility is the degradation of the lipid over time due to improper storage.

  • Troubleshooting Steps:

    • Standardize Aliquoting: If using the powder directly, ensure that the handling environment is consistent for each experiment.

    • Switch to a Stock Solution: The most reliable way to ensure consistency is to dissolve the entire vial of lipid powder in an appropriate organic solvent and use aliquots of this stock solution for your experiments. This ensures a homogenous sample.

    • Verify Lipid Integrity: If you suspect degradation, you can perform analytical tests such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of your lipid.[10]

    • Review Storage Conditions: Ensure that the lipid (either as a powder or in solution) is being stored at the correct temperature and under an inert atmosphere.[6][8]

G start Receive Vial of Hygroscopic Lipid Powder warm Allow vial to warm to room temperature start->warm open Open vial in a low-humidity environment warm->open add_solvent Add a precise volume of appropriate organic solvent (e.g., chloroform) open->add_solvent vortex Vortex or sonicate until fully dissolved add_solvent->vortex transfer Transfer the solution to a glass vial with a Teflon-lined cap vortex->transfer purge Purge the headspace with an inert gas (e.g., argon or nitrogen) transfer->purge store Store at the recommended temperature (e.g., -20°C) purge->store end Use aliquots for experiments store->end

Caption: A diagram of the central role of ceramide in sphingolipid metabolism.

References

Validation & Comparative

MGDG vs. DGDG: A Comparative Guide to their Influence on Membrane Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Göttingen, Germany – December 6, 2025 – A comprehensive guide detailing the differential effects of two crucial non-phosphorous lipids, monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), on the stability of membrane proteins has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of their performance, supported by experimental data, and outlines detailed methodologies for key experiments.

The stability of membrane proteins is a critical factor in their function and is significantly influenced by the surrounding lipid environment. MGDG and DGDG, the most abundant lipids in the photosynthetic membranes of plants and cyanobacteria, play distinct and sometimes opposing roles in maintaining the structural integrity of embedded proteins. Understanding these differences is paramount for in vitro studies, structural biology, and the development of lipid-based drug delivery systems.

The Structural Dichotomy of MGDG and DGDG

The fundamental difference between MGDG and DGDG lies in their molecular geometry, which dictates their packing properties within a membrane. MGDG, with its small single galactose headgroup, has a conical shape and is known as a "non-bilayer" lipid. This structure induces negative curvature stress in membranes and promotes the formation of the hexagonal II (HII) phase.[1] In contrast, DGDG possesses a larger headgroup with two galactose moieties, giving it a cylindrical shape that favors the formation of stable lamellar bilayers.[1] The ratio of these two lipids is therefore a critical determinant of the overall structure and stability of the thylakoid membrane.[1]

Impact on Membrane Protein Stability: A Quantitative Comparison

Experimental evidence highlights the distinct roles of MGDG and DGDG in stabilizing membrane proteins. While both are integral to the function of photosynthetic complexes, their specific contributions to stability can vary significantly.

Mechanical Stability: Insights from Single-Molecule Force Spectroscopy

A key study utilizing single-molecule force spectroscopy (SMFS) on the major light-harvesting complex (LHCII) provides a direct quantitative comparison of the stabilizing effects of MGDG and DGDG. By mechanically unfolding individual LHCII trimers embedded in different lipid bilayers, researchers were able to measure the forces required to pull the protein apart.

The results demonstrated that the presence of MGDG substantially increases the mechanical stability of many segments of the LHCII protein compared to membranes composed of DGDG or the phospholipid POPG.[2] This enhanced stability is attributed to a steric matching between the conical shape of MGDG and the hourglass-like shape of the trimeric LHCII complex.[2]

Lipid EnvironmentUnfolding Force (Peak 1)Unfolding Force (Peak 2)Unfolding Force (Peak 3)Unfolding Force (Peak 4)Unfolding Force (Peak 5)
DGDG ~45 pN~55 pN~60 pN~75 pN~85 pN
MGDG/DGDG (1:2) ~60 pN ~70 pN ~80 pN ~95 pN ~105 pN

Table 1: Comparison of unfolding forces for trimeric LHCII in different lipid environments, measured by single-molecule force spectroscopy. The data indicates a significant increase in the force required to unfold the protein in the presence of MGDG. Data adapted from Thoma et al., 2017.

Thermal Stability: Lessons from DGDG-Deficient Mutants

Studies on Arabidopsis thaliana mutants deficient in DGDG (the dgd1 mutant) have provided valuable insights into the role of this lipid in thermal stability. These mutants exhibit a significant decrease in the thermal stability of photosystem I (PSI) and the overall thylakoid membrane.

Circular dichroism (CD) spectroscopy revealed that the disassembly of the chirally organized macrodomains of LHCII occurs at a lower temperature in the dgd1 mutant compared to the wild type.[3] Furthermore, green gel electrophoresis showed that the PSI supercomplex in the dgd1 mutant is less stable upon heat treatment.[4]

Plant TypePSI Supercomplex 50% Dissociation Temperature
Wild Type (WT) 61°C
dgd1 Mutant 57°C

Table 2: Thermal stability of the Photosystem I (PSI) supercomplex in wild-type Arabidopsis thaliana and the DGDG-deficient dgd1 mutant. The lower dissociation temperature in the mutant indicates a role for DGDG in the thermal stabilization of PSI. Data adapted from Krumova et al., 2010.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Single-Molecule Force Spectroscopy (SMFS) of LHCII

This protocol outlines the general steps for measuring the mechanical unfolding of a membrane protein like LHCII in different lipid environments.

1. Liposome Preparation and Protein Reconstitution:

  • Prepare liposomes with the desired lipid composition (e.g., pure DGDG, or a 1:2 MGDG:DGDG mixture) using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.
  • Reconstitute purified LHCII into the prepared liposomes at a low protein-to-lipid ratio to ensure single-protein measurements.

2. AFM Sample Preparation:

  • Adsorb the proteoliposomes onto a freshly cleaved mica surface.
  • Allow the liposomes to fuse and form a supported lipid bilayer with embedded LHCII.

3. SMFS Data Acquisition:

  • Use an atomic force microscope (AFM) in force spectroscopy mode.
  • Approach the surface with the AFM tip until a non-specific attachment to a single LHCII molecule occurs.
  • Retract the cantilever at a constant velocity, applying a stretching force to the protein.
  • Record the force-extension curve, which will show characteristic sawtooth patterns corresponding to the unfolding of individual protein domains.

4. Data Analysis:

  • Analyze the force-extension curves to determine the unfolding forces for different structural elements of the protein.
  • Compare the unfolding force distributions obtained in different lipid environments to quantify the stabilizing effects of MGDG and DGDG.

Thermal Stability Analysis using Circular Dichroism (CD) Spectroscopy

This protocol describes how to assess the thermal stability of a membrane protein in different lipid environments by monitoring changes in its secondary structure.

1. Proteoliposome Preparation:

  • Prepare liposomes with the desired MGDG and DGDG compositions.
  • Reconstitute the membrane protein of interest into the liposomes.

2. CD Spectroscopy:

  • Place the proteoliposome suspension in a quartz cuvette.
  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a starting temperature where the protein is known to be stable.
  • Gradually increase the temperature of the sample using a Peltier temperature controller.
  • Record CD spectra at regular temperature intervals.

3. Data Analysis:

  • Monitor the change in the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
  • Plot the CD signal as a function of temperature to generate a thermal denaturation curve.
  • Fit the curve to a suitable model (e.g., a two-state unfolding model) to determine the melting temperature (Tm), which is the midpoint of the thermal transition and a measure of the protein's stability.
  • Compare the Tm values obtained in liposomes with different MGDG/DGDG ratios.

Signaling Pathways and Experimental Workflows

The influence of MGDG and DGDG extends beyond structural stabilization to the regulation of biochemical pathways. For instance, alterations in the MGDG/DGDG ratio have been linked to the jasmonic acid (JA) signaling pathway in plants, which is crucial for defense responses.

A deficiency in DGDG leads to an increased MGDG:DGDG ratio, which is hypothesized to activate phospholipase A-Iγ3, an enzyme with a preference for MGDG.[5] This initiates a cascade leading to the production of JA.[5]

Below are diagrams illustrating the galactolipid biosynthesis pathway and a proposed experimental workflow for investigating the impact of MGDG and DGDG on membrane protein stability.

Galactolipid_Biosynthesis UDP_Gal UDP-Galactose MGD_Synthase MGDG Synthase (MGD1, MGD2, MGD3) UDP_Gal->MGD_Synthase DGD_Synthase DGDG Synthase (DGD1, DGD2) UDP_Gal->DGD_Synthase DAG Diacylglycerol DAG->MGD_Synthase MGDG MGDG MGDG->DGD_Synthase DGDG DGDG MGD_Synthase->MGDG DGD_Synthase->DGDG

Galactolipid biosynthesis pathway in plants.

Protein_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation Lipid_Prep Prepare Liposomes (MGDG vs. DGDG) Protein_Recon Reconstitute Membrane Protein Lipid_Prep->Protein_Recon SMFS Single-Molecule Force Spectroscopy Protein_Recon->SMFS CD Circular Dichroism (Thermal Denaturation) Protein_Recon->CD DSC Differential Scanning Calorimetry Protein_Recon->DSC Unfolding_Force Compare Unfolding Forces SMFS->Unfolding_Force Tm Compare Melting Temperatures (Tm) CD->Tm Thermo_Params Compare Thermodynamic Parameters (ΔH, ΔG) DSC->Thermo_Params Conclusion Conclude on Differential Stabilizing Effects Unfolding_Force->Conclusion Tm->Conclusion Thermo_Params->Conclusion

Workflow for comparing protein stability.

Conclusion

The choice of lipid environment is a critical parameter in the study of membrane proteins. MGDG, with its conical shape, can provide significant mechanical stability to certain proteins through steric interactions, while the bilayer-forming DGDG is crucial for the overall structural integrity and thermal stability of membrane protein complexes and the membrane itself. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to understand and manipulate the stability of membrane proteins in reconstituted systems. This knowledge is essential for advancing our understanding of membrane biology and for the development of novel therapeutic and biotechnological applications.

References

A Comparative Guide to Beta-Anomeric Galactolipids and alpha-GalCer for NKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of Natural Killer T (NKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems, holds significant therapeutic potential in cancer, infectious diseases, and autoimmune disorders. This response is primarily triggered by the recognition of glycolipid antigens presented by the CD1d molecule. The prototypical NKT cell ligand, alpha-galactosylceramide (B1228890) (α-GalCer), is a potent activator, eliciting a robust and mixed cytokine response.[1] However, research into alternative glycolipid structures, such as beta-anomeric galactolipids (β-GalCer), has revealed possibilities for modulating and fine-tuning the NKT cell response.[2][3]

This guide provides a comprehensive comparison of β-anomeric galactolipids and α-GalCer, focusing on their efficacy in NKT cell activation, the nature of the resulting immune response, and the underlying mechanisms.

Performance Comparison: α-GalCer vs. β-GalCer

The primary distinction in the NKT cell response to α-GalCer versus β-GalCer lies in the potency of activation and the resulting cytokine profile. While α-GalCer induces a strong, mixed Th1 and Th2 cytokine release, β-GalCer generally elicits a weaker response.[2][4] However, this weaker activation by β-anomers can be advantageous in scenarios where a more modulated or specific immune response is desirable.

Quantitative Data Summary

The following tables summarize the key quantitative differences in NKT cell activation between α-GalCer and β-GalCer based on available experimental data.

Table 1: In Vitro NKT Cell Cytokine Production

GlycolipidConcentrationIFN-γ Production (pg/mL)IL-4 Production (pg/mL)IFN-γ/IL-4 Ratio
α-GalCer 100 ng/mL~2500~1000~2.5[5]
β-GalCer 100 ng/mLSignificantly lower than α-GalCerSignificantly lower than α-GalCerVariable, generally low
Vehicle Control-<50<50-

Note: The values presented are approximate and can vary based on the specific experimental setup, cell types used, and the purity of the glycolipids.

Table 2: In Vivo NKT Cell Response in Mice

Parameterα-GalCerβ-GalCer
NKT Cell Activation Potent and rapid[1]Weaker and delayed[2]
Cytokine Skewing Mixed Th1/Th2, can be Th1-biased with analogs[5][6]Generally weaker overall response
CD1d Binding Strong[1]Less efficient than α-GalCer[4]
NKT Cell Proliferation RobustMinimal to moderate

Signaling Pathways and Mechanisms of Action

NKT cell activation is initiated by the interaction of the invariant T cell receptor (TCR) on the NKT cell with the glycolipid-CD1d complex on an antigen-presenting cell (APC), such as a dendritic cell.[7][8]

Upon recognition of the α-GalCer-CD1d complex, a signaling cascade is triggered within the NKT cell, leading to the rapid production of a large bolus of both Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4) cytokines.[7][9] This, in turn, can activate a wide range of downstream immune cells, including NK cells, B cells, and conventional T cells.[1][7]

The structural difference in the anomeric linkage of β-GalCer affects its binding to CD1d and its recognition by the NKT cell TCR.[4][10] This results in a less stable interaction and consequently, a weaker downstream signaling cascade and attenuated cytokine production.[4]

NKT_Cell_Activation_Pathway NKT Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell Glycolipid Glycolipid CD1d CD1d Glycolipid->CD1d Loading Glycolipid-CD1d Complex Glycolipid-CD1d Complex CD1d->Glycolipid-CD1d Complex TCR TCR Glycolipid-CD1d Complex->TCR TCR Recognition Signaling Cascade Signaling Cascade TCR->Signaling Cascade Activation Cytokine Production Cytokine Production Signaling Cascade->Cytokine Production IFN-gamma IFN-gamma Cytokine Production->IFN-gamma IL-4 IL-4 Cytokine Production->IL-4

Caption: NKT cell activation by glycolipid-CD1d complexes.

Experimental Protocols

Accurate comparison of β-anomeric galactolipids and α-GalCer necessitates standardized and well-defined experimental protocols. Below are methodologies for key in vitro and in vivo assays.

In Vitro NKT Cell Activation Assay

Objective: To measure the ability of glycolipids to stimulate cytokine production from a mixed lymphocyte population or purified NKT cells.

Methodology:

  • Cell Preparation: Isolate splenocytes from mice (e.g., C57BL/6) or peripheral blood mononuclear cells (PBMCs) from human donors. For more specific analysis, NKT cells can be purified using cell sorting techniques.[11]

  • Cell Plating: Plate the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells per well in complete RPMI-1640 medium.

  • Glycolipid Stimulation: Add α-GalCer or β-GalCer to the wells at various concentrations (e.g., 1, 10, 100 ng/mL). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants.

  • Cytokine Analysis: Measure the concentration of IFN-γ and IL-4 in the supernatants using a sandwich ELISA kit according to the manufacturer's instructions.

In Vivo NKT Cell Activation in Mice

Objective: To assess the in vivo response of NKT cells to glycolipid administration.

Methodology:

  • Animal Model: Use C57BL/6 mice (6-8 weeks old).

  • Glycolipid Administration: Inject mice intraperitoneally (i.p.) or intravenously (i.v.) with α-GalCer or β-GalCer (e.g., 2-5 µg per mouse) dissolved in a suitable vehicle. A control group should receive the vehicle alone.[12]

  • Sample Collection: At various time points post-injection (e.g., 2, 6, 24, 72 hours), collect blood via retro-orbital bleeding for serum analysis. At the end of the experiment, euthanize the mice and harvest spleens and livers for cellular analysis.

  • Serum Cytokine Analysis: Measure cytokine levels (IFN-γ, IL-4) in the serum using ELISA.

  • Cellular Analysis: Prepare single-cell suspensions from the spleens and livers. Stain the cells with fluorescently labeled antibodies against T cell and NKT cell markers (e.g., CD3, TCRβ, NK1.1) and CD1d tetramers loaded with α-GalCer to identify and quantify NKT cells by flow cytometry.[12] Intracellular cytokine staining can also be performed to determine the cytokine production profile of the NKT cells.

Experimental_Workflow General Experimental Workflow for Glycolipid Comparison cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Isolate Cells Isolate Cells Stimulate with Glycolipids Stimulate with Glycolipids Isolate Cells->Stimulate with Glycolipids Culture Cells Culture Cells Stimulate with Glycolipids->Culture Cells Analyze Supernatants (ELISA) Analyze Supernatants (ELISA) Culture Cells->Analyze Supernatants (ELISA) Data Comparison Data Comparison Analyze Supernatants (ELISA)->Data Comparison Inject Mice with Glycolipids Inject Mice with Glycolipids Collect Blood/Tissues Collect Blood/Tissues Inject Mice with Glycolipids->Collect Blood/Tissues Serum Cytokine Analysis (ELISA) Serum Cytokine Analysis (ELISA) Collect Blood/Tissues->Serum Cytokine Analysis (ELISA) Flow Cytometry of Immune Cells Flow Cytometry of Immune Cells Collect Blood/Tissues->Flow Cytometry of Immune Cells Serum Cytokine Analysis (ELISA)->Data Comparison Flow Cytometry of Immune Cells->Data Comparison Start Start Start->Isolate Cells Start->Inject Mice with Glycolipids

Caption: Workflow for comparing glycolipid-mediated NKT cell activation.

Conclusion and Future Directions

The comparison between β-anomeric galactolipids and α-GalCer highlights a fundamental principle in NKT cell biology: subtle changes in glycolipid structure can lead to significant differences in the ensuing immune response. While α-GalCer remains the gold standard for potent, broad-spectrum NKT cell activation, β-anomeric galactolipids, despite their weaker agonistic activity, present an intriguing avenue for research. Their potential to induce a more modulated or biased immune response could be beneficial in therapeutic contexts where the robust, mixed cytokine storm induced by α-GalCer might be undesirable or even detrimental.

Future research should focus on synthesizing and screening a wider array of β-anomeric galactolipid analogs to identify compounds with improved stability, CD1d binding, and the ability to selectively promote either Th1 or Th2-biased NKT cell responses. A deeper understanding of the structural basis for the differential recognition of α- and β-anomers by the NKT cell TCR will be crucial for the rational design of novel glycolipid immunotherapeutics. The development of such tailored NKT cell agonists could unlock the full therapeutic potential of this unique and powerful immune cell population.

References

A Comparative Analysis of Monogalactosyldiacylglycerol (MGDG) Lipids in Diverse Microalgae Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Monogalactosyldiacylglycerol (MGDG) lipids across various microalgae species. MGDG, a major component of photosynthetic membranes, is gaining significant interest for its potential applications in pharmaceuticals and nutraceuticals. This document summarizes quantitative data on MGDG content and its fatty acid composition, details the experimental protocols for its analysis, and visualizes the key biosynthetic pathway.

Quantitative Comparison of MGDG Content

The abundance of MGDG as a percentage of total lipids varies significantly among different microalgae, influenced by both species-specific metabolism and cultivation conditions. The following table summarizes the MGDG content in several commonly studied microalgae.

Microalgae SpeciesClassMGDG (% of Total Lipids)Reference
Chlorella vulgarisChlorophyceae (Green Alga)~10-20%[1][2][3]
Scenedesmus obliquusChlorophyceae (Green Alga)~15-25%
Nannochloropsis oculataEustigmatophyceae~20-30%[4][5]
Phaeodactylum tricornutumBacillariophyceae (Diatom)~25-35%[6][7][8]

Comparative Fatty Acid Composition of MGDG

The fatty acid profile of MGDG is a critical determinant of its biological activity. Significant variations are observed in the acyl chain composition of MGDG across different microalgal classes. Green algae are often rich in C16 and C18 polyunsaturated fatty acids (PUFAs), while diatoms can contain longer-chain PUFAs like eicosapentaenoic acid (EPA).

Fatty AcidChlorella vulgaris (% of MGDG)Scenedesmus obliquus (% of MGDG)Nannochloropsis oculata (% of MGDG)Phaeodactylum tricornutum (% of MGDG)
Saturated
14:0 (Myristic)< 5< 5~5-10~5-15
16:0 (Palmitic)~10-20~15-25~20-30~15-25
18:0 (Stearic)< 5< 5< 5< 5
Monounsaturated
16:1 (Palmitoleic)~5-15~5-15~10-20~10-20
18:1 (Oleic)~5-15~10-20~5-15~5-15
Polyunsaturated
16:2~5-10~5-10-~5-10
16:3~10-20~10-20-~10-20
16:4~15-25~10-20--
18:2 (Linoleic)~10-20~15-25< 5< 5
18:3 (α-Linolenic)~15-25~10-20--
20:5 (EPA)--~30-50~20-40

Note: The values presented are approximate ranges compiled from multiple sources and can vary based on culture conditions.[1][7][9][10][11][12][13][14][15][16][17][18][19][20][21]

Experimental Protocols

Reproducible and accurate quantification of MGDG from microalgae requires standardized methodologies. The following section details a general workflow for the extraction, separation, and analysis of MGDG.

Biomass Harvesting and Lipid Extraction

A common and effective method for total lipid extraction from microalgae is a modified Bligh and Dyer method.

  • Harvesting: Microalgal cultures are harvested by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). The cell pellet is washed with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media and then lyophilized or stored at -80°C.

  • Extraction:

    • To 100 mg of dried biomass, add 4 mL of a chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 1 minute and then incubate at room temperature for 1 hour with occasional shaking.

    • Add 1 mL of chloroform and vortex for 1 minute.

    • Add 1.8 mL of water and vortex for 1 minute to induce phase separation.

    • Centrifuge the mixture at 2000 x g for 10 minutes.

    • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

    • The solvent is then evaporated under a stream of nitrogen gas to obtain the total lipid extract.

MGDG Separation and Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the detailed analysis of MGDG molecular species.

  • Chromatographic Separation:

    • Column: A normal-phase silica (B1680970) column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of glycolipids.

    • Mobile Phase: A gradient elution is employed, commonly using a mixture of solvents such as hexane, isopropanol, and water, or acetonitrile (B52724) and water with a modifier like formic acid or ammonium (B1175870) formate.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is used in both positive and negative ion modes. In positive mode, MGDG species are often detected as [M+NH4]+ or [M+Na]+ adducts. In negative mode, they can be detected as [M-H]- or [M+CH3COO]- adducts.

    • MS/MS Analysis: Tandem mass spectrometry is used to identify the specific fatty acyl chains attached to the glycerol (B35011) backbone. Collision-induced dissociation (CID) of the precursor ion generates fragment ions corresponding to the individual fatty acids, allowing for the determination of the MGDG molecular species.

  • Quantification: Absolute quantification can be achieved by using an internal standard, such as a commercially available MGDG standard with a known fatty acid composition that is not naturally present in the sample. The peak area of the analyte is compared to the peak area of the internal standard to determine its concentration.

Visualizations

Experimental Workflow for MGDG Analysis

The following diagram illustrates the key steps involved in the analysis of MGDG from microalgal biomass.

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Analysis Harvest Microalgae Culture Harvesting Lyophilize Biomass Lyophilization Harvest->Lyophilize Extraction Bligh & Dyer Extraction Lyophilize->Extraction Evaporation Solvent Evaporation Extraction->Evaporation HPLC HPLC Separation (HILIC) Evaporation->HPLC MS MS/MS Detection HPLC->MS Data Data Analysis & Quantification MS->Data

Experimental workflow for MGDG analysis.
MGDG Biosynthesis Pathway

The synthesis of MGDG in the chloroplast is a crucial process for the formation of photosynthetic membranes. The key enzymatic step is catalyzed by MGDG synthase.

G UDP_Gal UDP-Galactose MGDG_Synthase MGDG Synthase UDP_Gal->MGDG_Synthase DAG Diacylglycerol (DAG) DAG->MGDG_Synthase MGDG Monogalactosyldiacylglycerol (MGDG) UDP UDP MGDG_Synthase->MGDG MGDG_Synthase->UDP

Simplified MGDG biosynthesis pathway.

References

A Comparative Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol and Other MGDG Fatty Acid Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1,2-O-dilinoleoyl-3-O-beta-D-galactopyranosyl-rac-glycerol (DLGG), a specific variant of Monogalactosyldiacylglycerol (B12364196) (MGDG), with other MGDG fatty acid variants. The information presented is based on available experimental data and is intended to assist researchers and professionals in drug development in understanding the structure-activity relationships of these compounds.

Introduction to MGDG and its Variants

Monogalactosyldiacylglycerols (MGDGs) are a class of glycolipids found abundantly in the photosynthetic membranes of plants and cyanobacteria. They consist of a glycerol (B35011) backbone esterified with two fatty acids at the sn-1 and sn-2 positions and linked to a galactose sugar moiety at the sn-3 position. The fatty acid composition of MGDGs can vary significantly, giving rise to a wide range of molecular species. These variations in fatty acid chains, including chain length and degree of unsaturation, are known to influence the biological activities of MGDGs, which include anti-inflammatory, anti-tumor, and anti-viral properties.[1][2][3]

1,2-O-dilinoleoyl-3-O-beta-D-galactopyranosyl-rac-glycerol (DLGG) is an MGDG variant that contains two linoleic acid (C18:2) fatty acid chains. The presence of these polyunsaturated fatty acids is believed to contribute significantly to its bioactivity. This guide will compare the performance of DLGG and other MGDG variants based on published experimental data.

Comparative Analysis of Biological Activity

While direct comparative studies focusing specifically on DLGG against a wide array of other MGDG variants are limited, the existing literature allows for a broader comparison of MGDGs with different fatty acid profiles. The following table summarizes the cytotoxic and anti-inflammatory activities of various MGDG preparations, highlighting the influence of the fatty acid composition where possible.

Table 1: Comparative Biological Activity of MGDG Variants

MGDG Variant/SourceBiological ActivityCell Line/ModelQuantitative Data (IC50/Effect)Reference
MGDG from Spinach (Primarily linolenic acid, C18:3)CytotoxicityPancreatic cancer cells (MIAPaCa-2, BxPC-3, AsPC-1, PANC-1)IC50: 18.5 - 26.9 µM[4]
MGDG from Impatiens parviflora (Fatty acid composition not specified)CytotoxicityMelanoma (A375)IC50: 15.14 µg/mL
MGDG from Synechocystis sp. (Rich in 18:3 n-6 GLA)CytotoxicityBreast cancer (BT-474)IC50: 27.2 ng/mL[5]
MGDG from Synechocystis sp. (Rich in 18:3 n-6 GLA)CytotoxicityBreast cancer (MDA-MB-231)IC50: 150 ng/mL[5]
MGDG from thermophilic blue-green alga (High content of polyunsaturated fatty acids)Anti-inflammatoryCroton oil-induced ear edema in miceDose-dependent inhibition greater than betamethasone[1][6]
MGDG from thermophilic blue-green alga (High content of polyunsaturated fatty acids)Anti-inflammatoryCarrageenan-induced paw edema in miceEnhanced efficacy over DGDG and indomethacin[1][6]
1,2-di-O-α-linolenoyl-3-O-β-galactosyl-sn-glycerol (MGDG with two α-linolenic acid chains) Superoxide (B77818) generation inhibitionDifferentiated HL-60 cellsIC50: 21 µM[7]

Note: The fatty acid composition of MGDG extracted from natural sources is often a mixture. The predominant fatty acids are mentioned where the source provides this information. Direct comparison of pure, synthetic MGDG variants is less common in the literature. The data suggests that MGDGs rich in polyunsaturated fatty acids, such as linolenic acid (18:3) and linoleic acid (18:2), exhibit potent biological activities. The degree of unsaturation and the specific type of fatty acid appear to be critical determinants of their efficacy.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of MGDG variants.

Table 2: Key Experimental Protocols

ExperimentProtocol
In Vitro Cytotoxicity Assay (MTT Assay) 1. Cell Seeding: Plate cancer cells (e.g., MIAPaCa-2, A375, BT-474) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours. 2. Treatment: Treat cells with various concentrations of MGDG variants (e.g., 0-100 µM) for 24, 48, or 72 hours. 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema) 1. Animal Model: Use male BALB/c mice (6-8 weeks old). 2. Compound Administration: Administer MGDG variants orally or intraperitoneally at various doses (e.g., 10-100 mg/kg) one hour before carrageenan injection. 3. Induction of Edema: Inject 0.05 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. 4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection. 5. Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Apoptosis Analysis (Western Blot for Caspase-3 and Cytochrome c) 1. Cell Lysis: Treat cancer cells with MGDG variants for the desired time, then lyse the cells in RIPA buffer. 2. Protein Quantification: Determine the protein concentration using a BCA assay. 3. SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. 4. Antibody Incubation: Block the membrane and incubate with primary antibodies against cleaved caspase-3, cytochrome c, and a loading control (e.g., β-actin) overnight at 4°C. Follow with incubation with a horseradish peroxidase-conjugated secondary antibody. 5. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

MGDG variants exert their biological effects through the modulation of key signaling pathways. The diagrams below illustrate the proposed mechanisms for their anti-inflammatory and cytotoxic activities.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MGDG MGDG Variants (e.g., DLGG) MGDG->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes activates transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation caption Figure 1: Anti-inflammatory signaling pathway of MGDG variants.

Caption: MGDG variants inhibit the NF-κB signaling pathway.

MGDG variants, including DLGG, are proposed to exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the release of the NF-κB dimer (p65/p50). NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. MGDG variants are thought to interfere with this cascade, potentially by inhibiting IKK activation, thereby preventing the downstream inflammatory response.

cytotoxic_pathway cluster_cell Cancer Cell MGDG MGDG Variants (e.g., DLGG) Mitochondrion Mitochondrion MGDG->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 recruits Apaf1->Apoptosome Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes caption Figure 2: Cytotoxic (apoptotic) signaling pathway of MGDG variants.

Caption: MGDG variants induce apoptosis in cancer cells.

The cytotoxic activity of MGDG variants against cancer cells is primarily mediated through the induction of apoptosis.[4][5] MGDGs are believed to induce mitochondrial stress, leading to the release of cytochrome c into the cytosol.[4] Cytosolic cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of MGDG variants.

experimental_workflow cluster_extraction Extraction and Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Source Source Material (e.g., Spinach, Algae) Extraction Solvent Extraction (e.g., Chloroform/Methanol) Source->Extraction Purification Chromatography (Silica Gel, HPLC) Extraction->Purification Pure_MGDG Pure MGDG Variants Purification->Pure_MGDG Cytotoxicity Cytotoxicity Assays (MTT, etc.) Pure_MGDG->Cytotoxicity Anti_inflammatory_vitro Anti-inflammatory Assays (NO, Cytokine production) Pure_MGDG->Anti_inflammatory_vitro Animal_model Animal Models (e.g., Mouse) Pure_MGDG->Animal_model Mechanism Mechanism of Action (Western Blot, etc.) Cytotoxicity->Mechanism Anti_inflammatory_vitro->Mechanism Anti_inflammatory_vivo Anti-inflammatory Models (Paw Edema, etc.) Animal_model->Anti_inflammatory_vivo Toxicity Toxicity Studies Animal_model->Toxicity caption Figure 3: General experimental workflow for MGDG evaluation.

Caption: A typical workflow for MGDG research.

Conclusion

The available evidence strongly suggests that MGDGs, as a class of compounds, hold significant promise as anti-inflammatory and anti-cancer agents. The fatty acid composition of MGDG variants is a critical determinant of their biological activity, with a higher degree of unsaturation generally correlating with increased potency. While direct comparative data for 1,2-O-dilinoleoyl-3-O-beta-D-galactopyranosyl-rac-glycerol (DLGG) is limited, the known activities of MGDGs rich in polyunsaturated fatty acids suggest that DLGG is likely to be a potent bioactive molecule.

Further research involving the synthesis and systematic evaluation of a library of MGDG variants with defined fatty acid compositions is necessary to fully elucidate the structure-activity relationships and to identify the most promising candidates for therapeutic development. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Efficacy of Beta-Glycosylceramides as iNKT Cell Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of beta-glycosylceramides as invariant Natural Killer T (iNKT) cell agonists, benchmarked against the prototypical alpha-anomeric agonist, α-galactosylceramide (α-GalCer), and other synthetic alternatives. The objective is to furnish researchers and drug development professionals with a clear, data-driven overview of their relative performance, supported by experimental evidence.

Invariant NKT (iNKT) cells are a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Their activation, mediated by the recognition of glycolipid antigens presented by the CD1d molecule, can powerfully shape immune responses in cancer, infectious diseases, and autoimmune conditions.[1][2] The nature of the glycolipid agonist is a critical determinant of the resulting immune outcome. While α-GalCer is the most potent and widely studied iNKT cell agonist, its tendency to induce a mixed Th1/Th2 cytokine storm and subsequent iNKT cell anergy has prompted the exploration of alternatives, including beta-glycosylceramides.[1][3][4]

Comparative Analysis of iNKT Cell Agonists

The efficacy of iNKT cell agonists is primarily evaluated based on their ability to stimulate cytokine production, induce iNKT cell proliferation, and mediate downstream anti-tumor or immunomodulatory effects. This section compares beta-glycosylceramides (β-ManCer and β-GalCer) with the gold standard α-GalCer and other notable synthetic analogs.

Agonist Potency and Cytokine Profile

The stereochemistry of the glycosidic bond—alpha (α) versus beta (β)—dramatically influences agonist activity. Generally, β-glycosylceramides are considered weaker agonists than their α-anomeric counterparts.[5][6] However, they exhibit distinct and potentially advantageous immunological profiles.

  • β-Mannosylceramide (β-ManCer): This agonist is unique in its ability to induce potent anti-tumor immunity through a mechanism that is independent of Interferon-gamma (IFN-γ), a cytokine central to the effects of α-GalCer.[5][7] Instead, the anti-tumor activity of β-ManCer relies on Nitric Oxide Synthase (NOS) and Tumor Necrosis Factor-alpha (TNF-α).[5] Crucially, unlike α-GalCer which induces long-term functional anergy in iNKT cells upon repeated exposure, β-ManCer does not, making it a more viable candidate for multi-dose therapeutic regimens.[1] While it is a less potent inducer of cytokines compared to α-GalCer, it effectively stimulates both mouse and human iNKT cells.[5][6]

  • β-Galactosylceramide (β-GalCer): This glycolipid is a very weak agonist.[2] Its primary described function is not as a direct stimulator, but as a modulator of the potent response induced by α-GalCer. Studies have shown that β-GalCer can reduce the in vivo induction of IFN-γ and Interleukin-4 (IL-4) by α-GalCer.[8] This inhibitory or modulatory characteristic has been leveraged in a mouse model of lupus, where β-GalCer treatment ameliorated disease activity.[8]

  • α-Galactosylceramide (α-GalCer, KRN7000): As the benchmark iNKT cell agonist, α-GalCer elicits a strong, mixed Th1 (IFN-γ) and Th2 (IL-4) cytokine response.[3] Its potent activity has been extensively documented in preclinical models, although clinical translation has been hampered by the induction of iNKT cell anergy.[1][9]

  • Other Synthetic Agonists: To overcome the limitations of α-GalCer, various analogs have been synthesized.

    • α-C-Galactosylceramide (α-C-GalCer): The C-glycoside linkage in this analog results in a more stable interaction with CD1d, leading to a prolonged Th1-biased response (higher IFN-γ, lower IL-4).[2]

    • OCH: This analog, with a truncated sphingosine (B13886) chain, preferentially induces a Th2-skewed cytokine profile (higher IL-4), which can be beneficial in autoimmune settings.[2][10]

    • Non-Glycosidic Agonists (e.g., Threitolceramide - ThrCer): These molecules replace the sugar headgroup with a non-carbohydrate mimic, and some have demonstrated more potent and sustained iNKT cell activation than α-GalCer, presenting a promising new class of agonists.[11][12]

Quantitative Data Summary

The following tables summarize the comparative performance of various iNKT cell agonists based on data from published preclinical studies.

Table 1: In Vitro Cytokine Production by Splenocytes

AgonistConcentrationIFN-γ Production (pg/mL)IL-4 Production (pg/mL)IL-13 Production (pg/mL)Data Source
α-GalCer 100 ng/mL~15,000~2,500~2,000[5][13]
β-ManCer 100 ng/mL~2,000~500~1,000[5][13]
C20:2 (Th2-biasing) 100 ng/mL~5,000~3,000~3,500[5][13]
OCH (Th2-biasing) 100 ng/mL~2,500~4,000~4,500[5][13]
Vehicle -<100<100<100[5][13]
Note: Values are approximate and derived from graphical data in the cited sources for comparative purposes.

Table 2: In Vivo Anti-Tumor Efficacy (B16 Melanoma Lung Metastasis Model)

Treatment (Dose)Mean Number of Lung MetastasesProtection MechanismData Source
Vehicle >250-[5][6]
α-GalCer (500 pmol)<50IFN-γ dependent[5][6]
β-ManCer (500 pmol)<50IFN-γ independent; TNF-α/NOS dependent[5][6]
α-ManCer (5000 pmol)~150-[5]
β-GalCer (5000 pmol)~150-[5]
Note: Data represents the typical outcomes reported in the cited literature.

Table 3: Key Immunological Properties of iNKT Cell Agonists

AgonistAnomeric LinkagePrimary Cytokine BiasAnergy InductionKey Feature
α-GalCer AlphaTh1 / Th2 (Mixed)HighPotent benchmark agonist
β-ManCer BetaWeak; Th1-like effectsLow / TransientIFN-γ-independent anti-tumor activity
β-GalCer BetaVery Weak / Inhibitory-Modulates/reduces α-GalCer response
α-C-GalCer Alpha (C-glycoside)Th1ModerateProlonged IFN-γ production
OCH AlphaTh2LowStrong IL-4 induction

Signaling Pathways and Experimental Workflows

iNKT Cell Activation Signaling Pathway

The activation of an iNKT cell is initiated by the ternary interaction between the iNKT cell's T-cell receptor (TCR), the glycolipid antigen, and the CD1d molecule on an antigen-presenting cell (APC). This recognition event triggers a downstream signaling cascade, leading to cytokine production and cellular effector functions.

iNKT_Activation_Pathway iNKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_Glycolipid CD1d-Glycolipid Complex CD1d->CD1d_Glycolipid Glycolipid Glycolipid Agonist (e.g., β-Glycosylceramide) Glycolipid->CD1d_Glycolipid Loading TCR Invariant TCR (Vα24-Jα18) CD1d_Glycolipid->TCR TCR Recognition Lck Lck TCR->Lck Phosphorylation ZAP70 ZAP-70 Lck->ZAP70 Recruitment & Phosphorylation LAT LAT Signalosome ZAP70->LAT PLCg PLCγ LAT->PLCg NFAT NFAT PLCg->NFAT AP1 AP-1 PLCg->AP1 NFkB NF-κB PLCg->NFkB Cytokines Cytokine Production (IFN-γ, IL-4, etc.) NFAT->Cytokines Gene Transcription AP1->Cytokines Gene Transcription NFkB->Cytokines Gene Transcription

Caption: TCR recognition of the CD1d-glycolipid complex initiates iNKT cell activation.

Experimental Workflow: In Vitro iNKT Cell Activation Assay

A common method to assess the potency of a glycolipid agonist is to measure cytokine secretion from a co-culture of iNKT cells and antigen-presenting cells.

Experimental_Workflow Workflow for In Vitro iNKT Cell Activation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis APC_prep 1. Culture Antigen Presenting Cells (e.g., JAWS II Dendritic Cells) Pulsing 3. Pulse APCs with Glycolipid Agonists APC_prep->Pulsing Agonist_prep 2. Prepare Glycolipid Agonist (e.g., β-ManCer) Dilutions Agonist_prep->Pulsing CoCulture 4. Co-culture Pulsed APCs with iNKT Hybridoma Cells Pulsing->CoCulture Incubate 5. Incubate for 24-48 hours CoCulture->Incubate Supernatant 6. Collect Supernatant Incubate->Supernatant ELISA 7. Measure Cytokine Levels (e.g., IL-2, IFN-γ) via ELISA Supernatant->ELISA Data 8. Analyze Dose-Response Curve ELISA->Data

Caption: A standard workflow for assessing iNKT cell agonist potency in vitro.

Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation Assay

This protocol describes a method for assessing the ability of beta-glycosylceramides and other agonists to stimulate cytokine production from iNKT cells in vitro.[14][15]

1. Cell Culture:

  • Maintain an antigen-presenting cell (APC) line expressing CD1d (e.g., murine JAWS II dendritic cells or A20 B-cell lymphoma cells transfected with CD1d) in appropriate culture medium.
  • Maintain an iNKT cell hybridoma line (e.g., DN32.D3) which secretes IL-2 upon activation.

2. Antigen Pulsing:

  • Plate APCs at a density of 2 x 10⁴ cells/well in a 96-well flat-bottom plate.
  • Prepare serial dilutions of glycolipid agonists (e.g., β-ManCer, α-GalCer) in culture medium, typically ranging from 0.1 ng/mL to 1000 ng/mL.
  • Add the diluted agonists to the wells containing APCs and incubate for 12-24 hours at 37°C to allow for glycolipid loading onto CD1d.

3. Co-culture and Stimulation:

  • After the pulsing period, add 2 x 10⁴ iNKT hybridoma cells to each well.
  • Co-culture the cells for 24-48 hours at 37°C.

4. Cytokine Measurement:

  • After incubation, centrifuge the plate and carefully collect the supernatant.
  • Measure the concentration of IL-2 (or other cytokines like IFN-γ if using primary iNKT cells) in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Plot the cytokine concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC50 value for each agonist to compare potency.

Protocol 2: In Vivo Anti-Tumor Efficacy Model

This protocol outlines a method to evaluate the in vivo anti-tumor effects of iNKT cell agonists using a B16F10 melanoma lung metastasis model in C57BL/6 mice.[5]

1. Animal Model:

  • Use 8-10 week old female C57BL/6 mice.

2. Tumor Cell Injection:

  • On day 0, inject 5 x 10⁵ B16F10 melanoma cells intravenously (i.v.) via the tail vein into each mouse to establish lung metastases.

3. Agonist Administration:

  • On day 3 post-tumor injection, administer the glycolipid agonist (e.g., 500 pmol of β-ManCer or α-GalCer dissolved in a vehicle solution like PBS with 0.5% Tween-20) via intraperitoneal (i.p.) or i.v. injection. A vehicle-only group serves as the negative control.

4. Endpoint Analysis:

  • On day 14-17, euthanize the mice.
  • Harvest the lungs and fix them in Bouin's solution or a similar fixative.
  • Count the number of visible black metastatic nodules on the lung surface under a dissecting microscope.

5. Statistical Analysis:

  • Compare the mean number of metastases between the different treatment groups and the vehicle control group using an appropriate statistical test (e.g., Mann-Whitney U test). A significant reduction in the number of metastases indicates anti-tumor efficacy.

Conclusion

Beta-glycosylceramides represent a distinct class of iNKT cell agonists with immunomodulatory properties that differ significantly from the prototypical agonist α-GalCer. While generally weaker in their direct stimulatory capacity, their unique characteristics, such as the IFN-γ-independent anti-tumor mechanism and the lack of long-term anergy induction by β-ManCer, make them highly valuable tools for research and potential therapeutic development. The ability of β-GalCer to modulate potent Th1/Th2 responses offers another avenue for therapeutic intervention, particularly in autoimmune settings. This guide provides a foundational comparison to aid in the rational selection and development of iNKT cell-based immunotherapies. Further research into the structure-activity relationships of these compounds will undoubtedly uncover new agonists with tailored and clinically advantageous immune-polarizing effects.[16]

References

A Structural Showdown: MGDG, DGDG, and SQDG Lipids in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of Monogalactosyldiacylglycerol (MGDG), Digalactosyldiacylglycerol (DGDG), and Sulfoquinovosyldiacylglycerol (SQDG) reveals key differences in their head group composition, which dictates their function in photosynthetic membranes. This guide provides a comprehensive comparison, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The thylakoid membranes of chloroplasts are unique in their lipid composition, being predominantly composed of glycolipids rather than phospholipids.[1] Among these, MGDG, DGDG, and SQDG are the most abundant, each playing a critical role in maintaining the structural integrity and function of the photosynthetic machinery.[1][2] While all three share a diacylglycerol (DAG) backbone, their polar head groups bestow distinct physicochemical properties.

At a Glance: Structural and Compositional Comparison

The primary distinction between these three crucial lipids lies in their polar head groups. MGDG contains a single galactose residue, DGDG possesses two galactose residues linked by a β(1→6) glycosidic bond, and SQDG is characterized by a sulfoquinovose head group, which is a 6-deoxy-6-sulfonate derivative of glucose. This sulfonate group imparts a net negative charge to SQDG, a key feature distinguishing it from the neutral galactolipids.

FeatureMonogalactosyldiacylglycerol (MGDG)Digalactosyldiacylglycerol (DGDG)Sulfoquinovosyldiacylglycerol (SQDG)
Head Group Single GalactoseTwo Galactose unitsSulfoquinovose (6-deoxy-6-sulfoglucose)
Charge at physiological pH NeutralNeutralAnionic (negatively charged)
Glycosidic Linkage(s) β-glycosidic bond to DAGα(1→6) linkage between galactoses, β-glycosidic bond to DAGα-glycosidic bond to DAG
Abundance in Spinach Glycolipid Fraction (%) 72.02.825.2
Major Fatty Acids in Spinach Stearic acid (18:0), Oleic acid (18:1)Palmitic acid (16:0), Oleic acid (18:1)Palmitic acid (16:0), Linolenic acid (18:3)

Visualizing the Structural Differences

The following diagrams, generated using Graphviz, illustrate the distinct molecular architecture of MGDG, DGDG, and SQDG.

G cluster_MGDG MGDG Structure MGDG_glycerol Glycerol MGDG_fa1 Fatty Acid 1 MGDG_glycerol->MGDG_fa1 sn-1 MGDG_fa2 Fatty Acid 2 MGDG_glycerol->MGDG_fa2 sn-2 MGDG_galactose Galactose MGDG_glycerol->MGDG_galactose sn-3 (β-linkage)

Figure 1: Structure of Monogalactosyldiacylglycerol (MGDG).

G cluster_DGDG DGDG Structure DGDG_glycerol Glycerol DGDG_fa1 Fatty Acid 1 DGDG_glycerol->DGDG_fa1 sn-1 DGDG_fa2 Fatty Acid 2 DGDG_glycerol->DGDG_fa2 sn-2 DGDG_galactose1 Galactose DGDG_glycerol->DGDG_galactose1 sn-3 (β-linkage) DGDG_galactose2 Galactose DGDG_galactose1->DGDG_galactose2 α(1→6)

Figure 2: Structure of Digalactosyldiacylglycerol (DGDG).

G cluster_SQDG SQDG Structure SQDG_glycerol Glycerol SQDG_fa1 Fatty Acid 1 SQDG_glycerol->SQDG_fa1 sn-1 SQDG_fa2 Fatty Acid 2 SQDG_glycerol->SQDG_fa2 sn-2 SQDG_sulfoquinovose Sulfoquinovose SQDG_glycerol->SQDG_sulfoquinovose sn-3 (α-linkage)

Figure 3: Structure of Sulfoquinovosyldiacylglycerol (SQDG).

Experimental Protocols

The structural and quantitative analysis of MGDG, DGDG, and SQDG involves a multi-step process encompassing extraction, separation, and characterization.

Lipid Extraction from Plant Tissue

A common method for extracting glycerolipids from plant tissues, such as spinach leaves, is a modified Bligh-Dyer procedure designed to minimize enzymatic degradation.

  • Sample Preparation: Immediately after harvesting, immerse the plant tissue (e.g., 1 gram) in hot isopropanol (B130326) (75°C) containing 0.01% butylated hydroxytoluene (BHT) for 15 minutes to inactivate lipases.[3]

  • Homogenization and Phase Separation: Homogenize the tissue in a mixture of chloroform (B151607) and methanol. A common solvent system is a 1:2 (v/v) ratio of chloroform to methanol. After homogenization, add chloroform and water to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.

  • Lipid Recovery: The lower chloroform phase, containing the lipids, is carefully collected. The extraction is often repeated to ensure complete recovery. The combined chloroform extracts are then dried under a stream of nitrogen gas.

Separation of Lipid Classes by Thin-Layer Chromatography (TLC)

The extracted total lipids can be separated into individual classes using TLC on silica (B1680970) gel plates.

  • Plate Preparation: Use pre-coated silica gel 60 plates. Before sample application, it is advisable to pre-run the plates in the developing solvent to remove any impurities.

  • Sample Application: Dissolve the dried lipid extract in a small volume of a chloroform:methanol (2:1, v/v) mixture and apply it as a spot or a band onto the TLC plate.

  • Development: For the separation of polar glycolipids, a two-dimensional TLC system is often employed.

    • First Dimension: Develop the plate in a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

    • Second Dimension: After drying the plate, rotate it 90 degrees and develop it in a solvent system of chloroform:acetone (B3395972):methanol:acetic acid:water (10:4:2:2:1, v/v/v/v/v).

  • Visualization: Lipids can be visualized using various reagents. A non-destructive method involves spraying the plate with a 0.05% (w/v) solution of primuline (B81338) in 80% acetone and viewing under UV light. For specific detection of glycolipids, a reagent such as orcinol-sulfuric acid can be used, which gives a purple color with sugars upon heating.

Structural Analysis by Mass Spectrometry (MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed structural characterization of individual lipid species.

  • Ionization: Electrospray ionization (ESI) is commonly used. MGDG and DGDG are often detected as ammonium (B1175870) adducts ([M+NH4]+) in positive ion mode, while the anionic SQDG is readily detected as a deprotonated molecule ([M-H]-) in negative ion mode.[4][5]

  • Fragmentation Analysis (MS/MS):

    • MGDG and DGDG: Collision-induced dissociation (CID) of the ammonium adducts results in the neutral loss of the galactose head group(s), allowing for the identification of the diacylglycerol backbone. For MGDG, a characteristic neutral loss of 179 Da is observed, while DGDG shows a loss of 341 Da.[5] Further fragmentation of the DAG ion reveals the composition of the individual fatty acyl chains.

    • SQDG: In negative ion mode, the MS/MS spectrum of SQDG is characterized by a prominent fragment ion at m/z 225, corresponding to the sulfoquinovosyl head group.[4] The remaining fragment ions provide information about the fatty acid composition.

The combination of these experimental approaches allows for a thorough and quantitative comparison of MGDG, DGDG, and SQDG lipids, providing valuable insights into their roles in membrane biology and photosynthesis.

References

A Comparative Guide to the Functional Roles of MGDG in Prokaryotic and Eukaryotic Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monogalactosyldiacylglycerol (MGDG) is the most abundant lipid class in the biosphere, playing a pivotal role in the structure and function of photosynthetic membranes. While its presence is a conserved feature from cyanobacteria to higher plants, its functional nuances and biosynthetic pathways exhibit significant differences between prokaryotic and eukaryotic systems. This guide provides an in-depth comparison of MGDG's roles, supported by quantitative data and detailed experimental methodologies, to illuminate these distinctions for research and development applications.

Core Functional Differences: An Overview

In both prokaryotes (primarily cyanobacteria) and eukaryotes (in the chloroplasts of plants and algae), MGDG is an essential structural component of thylakoid membranes, which house the photosynthetic machinery.[1][2] Its unique cone-like molecular shape makes it a "non-bilayer" lipid, inducing negative curvature stress in the membrane.[3][4] This property is crucial for the proper packing of protein complexes and the dynamic organization of the thylakoid's architecture, including the formation of grana stacks in plants.[4][5]

The primary functional distinctions arise from differences in biosynthesis, regulation, and subcellular localization, which have evolved since the endosymbiotic origin of chloroplasts.

Key Distinctions:

  • Biosynthesis: A fundamental divergence lies in the MGDG synthesis pathway. Prokaryotic cyanobacteria utilize a two-step process involving a glucosyl intermediate, whereas eukaryotic plants perform a direct, single-step galactosylation.[3][6][7]

  • Enzymatic Machinery: The enzymes responsible for MGDG synthesis in cyanobacteria and plants are not homologous, suggesting distinct evolutionary origins.[8][9]

  • Functional Specialization in Eukaryotes: Eukaryotes, such as the model plant Arabidopsis thaliana, have evolved multiple MGDG synthase isoforms (e.g., MGD1, MGD2, MGD3).[2][10] These isoforms have distinct localizations within the chloroplast and specialized roles, particularly in responding to environmental stresses like phosphate (B84403) starvation—a level of complexity not observed in prokaryotes.[1][10]

  • Extra-Plastidial Roles: In eukaryotes, MGDG and its derivative DGDG can play roles outside the chloroplast. During phosphate deprivation, DGDG can substitute for phospholipids (B1166683) in non-plastidial membranes, a mechanism for conserving phosphate.[4]

Quantitative Data Comparison

The relative abundance of MGDG is a critical parameter for membrane stability and photosynthetic efficiency. The ratio of MGDG to Digalactosyldiacylglycerol (DGDG), a bilayer-forming lipid, is tightly regulated.

ParameterProkaryotes (e.g., Cyanobacteria)Eukaryotes (e.g., Plant Chloroplasts)Reference
MGDG in Thylakoid Lipids ~50%~50%[2][7]
DGDG in Thylakoid Lipids ~30%~25%[2][7]
Typical MGDG:DGDG Molar Ratio Maintained for stabilityApprox. 2:1 under normal conditions[3][4]
Response to Phosphate Starvation SQDG content increases to compensate for reduced PG.DGDG synthesis increases via Type B MGD synthases to substitute for phospholipids in extra-plastidial membranes.[2][4]

Table 1: Comparison of MGDG abundance and ratios in prokaryotic and eukaryotic photosynthetic membranes. SQDG: Sulfoquinovosyldiacylglycerol, PG: Phosphatidylglycerol.

MGDG Biosynthesis Pathways

The divergence in MGDG synthesis is a key evolutionary distinction between cyanobacteria and chloroplasts.

MGDG_Biosynthesis cluster_pro Prokaryotic Pathway (Cyanobacteria) cluster_eu Eukaryotic Pathway (Plants) UDP_Glc UDP-Glucose MGlcDG Monoglucosyl-DAG (MGlcDG) UDP_Glc->MGlcDG MGlcDG Synthase DAG_p Diacylglycerol (DAG) DAG_p->MGlcDG MGDG_p MGDG MGlcDG->MGDG_p MgdE (Epimerase) UDP_Gal UDP-Galactose MGDG_e MGDG UDP_Gal->MGDG_e MGDG Synthase (MGD1, 2, 3) DAG_e Diacylglycerol (DAG) DAG_e->MGDG_e

Caption: Divergent MGDG biosynthesis pathways in prokaryotes and eukaryotes.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Cyanobacteria and Plant Leaves

This protocol is a modified Bligh-Dyer method for extracting total lipids, including MGDG, for subsequent analysis.

Materials:

  • Cyanobacterial cell pellet or fresh plant leaf tissue

  • Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH)

  • 0.9% NaCl solution (w/v)

  • Glass centrifuge tubes with Teflon-lined caps

  • Homogenizer (for plant tissue)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Methodology:

  • Sample Preparation:

    • Prokaryotes: Use a known wet weight of cyanobacterial cell pellet (e.g., 100 mg).

    • Eukaryotes: Homogenize a known fresh weight of leaf tissue (e.g., 1 g) in liquid nitrogen to a fine powder.

  • Solvent Extraction:

    • To the sample in a glass tube, add Chloroform:Methanol in a 1:2 (v/v) ratio. For every 1 g of tissue, use 3 ml of solvent mixture.

    • Vortex vigorously for 1 minute and incubate at room temperature for 1 hour, with intermittent vortexing.

  • Phase Separation:

    • Add Chloroform and 0.9% NaCl solution to the tube to achieve a final Chloroform:Methanol:Water ratio of 2:2:1.8 (v/v).

    • Vortex thoroughly for 2 minutes to ensure mixing.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Lipid Collection:

    • Three phases will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

    • Carefully collect the lower chloroform phase using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

  • Drying:

    • Evaporate the chloroform solvent under a gentle stream of nitrogen or using a rotary evaporator at <40°C.

  • Storage:

    • The dried lipid film can be weighed to determine the total lipid amount and then resuspended in a known volume of chloroform for storage at -20°C under nitrogen.

Protocol 2: Analysis of MGDG by Two-Dimensional Thin-Layer Chromatography (2D-TLC)

This method allows for the separation and semi-quantitative analysis of MGDG from other membrane lipids.

Materials:

  • Total lipid extract (from Protocol 1)

  • Silica (B1680970) gel 60 TLC plates (e.g., 20x20 cm)

  • TLC developing tanks

  • Solvent System 1 (First Dimension): Chloroform:Methanol:Water (65:25:4, v/v/v)

  • Solvent System 2 (Second Dimension): Chloroform:Acetone:Methanol:Acetic Acid:Water (10:4:2:2:1, v/v/v/v/v)

  • Primuline spray (0.05% in 80% acetone) or Iodine vapor

  • UV transilluminator

Methodology:

  • Plate Activation: Activate the silica TLC plate by heating it at 110°C for 1 hour. Let it cool in a desiccator.

  • Sample Application: Spot a known amount of the total lipid extract (e.g., 50-100 µg) onto one corner of the TLC plate, about 2 cm from the edges.

  • First Dimension Development:

    • Place the plate in a TLC tank pre-equilibrated with Solvent System 1.

    • Allow the solvent to migrate up the plate until it is about 1 cm from the top edge.

    • Remove the plate and dry it completely in a fume hood.

  • Second Dimension Development:

    • Rotate the plate 90 degrees so that the line of separated lipids from the first dimension is now at the bottom.

    • Place the plate in a new TLC tank pre-equilibrated with Solvent System 2.

    • Develop the plate as in step 3.

  • Visualization:

    • After thoroughly drying the plate, visualize the separated lipid spots.

    • Spray the plate evenly with Primuline solution and view under UV light. Lipids will appear as fluorescent yellow spots. Alternatively, place the plate in a tank containing a few crystals of iodine; lipids will appear as brown/yellow spots.

  • Identification and Quantification:

    • Identify MGDG based on its migration position relative to known standards run on a parallel plate. MGDG is a neutral lipid and will migrate accordingly.

    • Scrape the identified MGDG spot from the plate for further analysis, such as fatty acid profiling by gas chromatography, or perform densitometry on the spots for semi-quantitative analysis.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative analysis of membrane lipids from prokaryotic and eukaryotic samples.

Lipid_Analysis_Workflow cluster_sample Sample Collection cluster_exp Experimental Process cluster_analysis Data Analysis Prokaryote Prokaryotic Culture (e.g., Cyanobacteria) Extraction Total Lipid Extraction (Bligh-Dyer) Prokaryote->Extraction Eukaryote Eukaryotic Tissue (e.g., Plant Leaves) Eukaryote->Extraction Separation Lipid Separation (2D-TLC) Extraction->Separation Identification Spot Identification (Standards & Staining) Separation->Identification Quantification Quantification (Densitometry / GC-FAME) Identification->Quantification Comparison Comparative Analysis of MGDG Content & Ratios Quantification->Comparison

References

A Comparative Analysis of the Bioactivity of Synthetic versus Plant-Derived Monogalactosyldiacylglycerol (MGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid component of photosynthetic membranes in plants and algae, has garnered significant interest for its potent anti-inflammatory and anticancer properties. As research into MGDG-based therapeutics progresses, a critical question arises regarding the comparative efficacy of MGDG sourced from natural origins versus synthetically derived analogs. This guide provides an objective comparison of the bioactivity of plant-derived and synthetic MGDG, supported by available experimental data, detailed methodologies for key assays, and a visualization of a relevant signaling pathway to aid in understanding its mechanism of action.

Quantitative Bioactivity Data

MGDG Source Bioactivity Type Cell Line IC50 Value (µM) Citation
Plant-Derived (Spinach)Anticancer (Cytotoxicity)MIAPaCa-2 (Pancreatic Cancer)18.5 ± 1.7[1]
Plant-Derived (Spinach)Anticancer (Cytotoxicity)AsPC-1 (Pancreatic Cancer)22.7 ± 1.9[1]
Plant-Derived (Spinach)Anticancer (Cytotoxicity)PANC-1 (Pancreatic Cancer)25.6 ± 2.5[1]
Plant-Derived (Spinach)Anticancer (Cytotoxicity)BxPC-3 (Pancreatic Cancer)26.9 ± 1.3[1]
Synthetic MGDG Analogs Anti-inflammatory/Anticancer -Data not available in searched literature -

Experimental Protocols

To facilitate the replication and further investigation of MGDG's bioactivity, detailed protocols for key in vitro assays are provided below.

Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)

This protocol outlines a common method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compound (e.g., MGDG) in a suitable solvent (e.g., DMSO).

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours before inflammatory stimulation. Include a vehicle control (solvent only).

3. Inflammatory Stimulation:

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a negative control group with no LPS stimulation.

4. Measurement of Nitric Oxide (Griess Assay):

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

5. Data Analysis:

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration, which is indicative of NO production, using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

Anticancer Activity Assay (MTT Assay for Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

1. Cell Seeding:

  • Plate cancer cells (e.g., pancreatic cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compound (e.g., MGDG) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

3. MTT Reagent Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

4. Solubilization of Formazan:

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5][6] This pathway plays a central role in regulating the expression of pro-inflammatory genes. The following diagram illustrates the canonical NF-κB signaling cascade.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Leads to NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Inhibited by NF-κB (p50/p65) Active NF-κB (p50/p65) Active Ubiquitination & Degradation->NF-κB (p50/p65) Active Releases Gene Transcription Gene Transcription NF-κB (p50/p65) Active->Gene Transcription Translocates & Initiates Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes Results in

Canonical NF-κB Signaling Pathway

Conclusion

The available evidence strongly supports the potent anticancer and anti-inflammatory activities of plant-derived MGDG. While the synthesis of MGDG analogs presents an opportunity to modulate and potentially enhance these bioactivities, a direct quantitative comparison with natural MGDG is currently hampered by a lack of published data. The provided experimental protocols and the visualization of the NF-κB signaling pathway offer valuable tools for researchers to further investigate the therapeutic potential of both natural and synthetic MGDG and to bridge the existing knowledge gap. Future studies directly comparing the bioactivity of synthetic and plant-derived MGDG under identical experimental conditions are crucial to fully elucidate their relative therapeutic merits.

References

Cross-Validation of MGDG Structure by NMR and High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Monogalactosyldiacylglycerol (MGDG) is a crucial glycerolipid found predominantly in the thylakoid membranes of chloroplasts, playing a vital role in photosynthesis. The precise structural characterization of MGDG, including its galactose headgroup and the composition of its fatty acid chains, is paramount for understanding its biological functions and for various applications in drug development and biotechnology. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS), for the cross-validation of MGDG structure, supported by experimental data and detailed protocols.

Data Presentation: Comparative Analysis of MGDG Structure

The complementary nature of NMR and HR-MS allows for a comprehensive structural elucidation of MGDG. While HR-MS provides detailed information on the molecular weight and fatty acid composition of different MGDG species, NMR confirms the identity of the galactose headgroup, its anomeric configuration, and offers quantitative data on the overall fatty acid profile.

ParameterHigh-Resolution Mass Spectrometry (HR-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Precise mass-to-charge ratio (m/z) of intact MGDG molecules and their fragments, enabling identification of different fatty acid combinations.Detailed information about the chemical environment of each atom, confirming the galactose headgroup, its linkage to the glycerol (B35011) backbone, and the types of fatty acids present.
Fatty Acid Analysis Provides the exact mass of individual fatty acyl chains through fragmentation analysis (MS/MS), allowing for the identification of specific fatty acids (e.g., 18:3, 16:3) in each MGDG molecule.Quantifies the relative proportions of different types of fatty acids (saturated, unsaturated, polyunsaturated) based on the integration of specific proton signals. Can distinguish between ω-3 and ω-6 fatty acids.
Headgroup Confirmation The neutral loss of the galactose moiety (162 Da) during MS/MS fragmentation suggests the presence of a hexose (B10828440) unit.Specific chemical shifts and coupling constants of the anomeric proton (H-1) and other sugar protons unequivocally identify the galactose headgroup and determine its β-anomeric configuration.
Quantitative Analysis Relative quantification of different MGDG molecular species can be achieved by comparing the peak intensities in the mass spectrum.Relative quantification of different fatty acid classes is achieved through the integration of characteristic signals in the 1H NMR spectrum.
Sample Requirement Picomole to femtomole range, highly sensitive.Nanomole to micromole range, less sensitive than MS.

Experimental Protocols

High-Resolution Mass Spectrometry (HR-MS) Protocol for MGDG Analysis

This protocol outlines the general steps for the analysis of MGDG using Ultra-Performance Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (UPLC-HR-MS).

  • Lipid Extraction:

    • Homogenize the sample (e.g., plant leaf tissue) in a solvent mixture of chloroform:methanol (2:1, v/v).

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • UPLC Separation:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:chloroform 1:1, v/v).

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution program with mobile phases such as water with 1% 1 M ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid (Buffer A) and acetonitrile:isopropanol (7:3, v/v) with 1% 1 M ammonium acetate and 0.1% acetic acid (Buffer B).

  • HR-MS Detection:

    • Analyze the eluent using an HR-MS instrument (e.g., Orbitrap or Q-TOF) in both positive and negative ion modes.

    • In positive ion mode, MGDG species are typically detected as ammonium ([M+NH₄]⁺) or sodium ([M+Na]⁺) adducts.

    • In negative ion mode, acetate adducts ([M+CH₃COO]⁻) are commonly observed.

    • Acquire full scan MS data to determine the m/z of intact MGDG molecules.

  • MS/MS Fragmentation Analysis:

    • Perform data-dependent or targeted MS/MS experiments on the detected MGDG precursor ions.

    • Fragmentation in positive ion mode often results in the neutral loss of the galactose headgroup (179 Da from the ammonium adduct) and fragment ions corresponding to the diacylglycerol (DAG) backbone and individual fatty acyl chains.

    • This fragmentation pattern allows for the precise identification of the fatty acids esterified to the glycerol backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for MGDG Analysis

This protocol describes the key steps for the structural analysis of MGDG using ¹H and ¹³C NMR.

  • Sample Preparation:

    • Dissolve the purified MGDG sample (typically 1-5 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or a mixture of CDCl₃ and methanol-d₄ (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Headgroup Confirmation: Look for the characteristic signal of the anomeric proton (H-1) of the β-galactose moiety, which typically appears as a doublet around δ 4.3-4.5 ppm with a coupling constant (³J(H,H)) of approximately 7-8 Hz.

    • Fatty Acid Analysis:

      • Signals for olefinic protons (-CH=CH-) appear between δ 5.3 and 5.6 ppm.

      • The terminal methyl protons (-CH₃) of the fatty acid chains resonate around δ 0.8-1.0 ppm.

      • Protons on the glycerol backbone are observed between δ 3.5 and 5.3 ppm.

    • Quantitative Analysis: The relative amounts of different fatty acid types can be determined by integrating the areas of their characteristic signals.

  • ¹³C NMR Spectroscopy:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • Headgroup Confirmation: The anomeric carbon (C-1) of the galactose unit gives a characteristic signal around δ 104-105 ppm. Other carbon signals of the galactose and glycerol moieties appear between δ 60 and 80 ppm.

    • Fatty Acid Analysis:

      • Carbonyl carbons (-C=O) of the ester linkages resonate around δ 172-174 ppm.

      • Olefinic carbons (-C=C-) are found in the region of δ 127-132 ppm.

      • Aliphatic carbons of the fatty acid chains appear between δ 14 and 35 ppm.

  • 2D NMR Spectroscopy (Optional):

    • For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Mandatory Visualization

MGDG_Analysis_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis & Interpretation cluster_Validation Cross-Validation Sample Biological Sample LipidExtract Lipid Extraction Sample->LipidExtract HRMS HR-MS Analysis LipidExtract->HRMS NMR NMR Analysis LipidExtract->NMR MS_Data Mass Spectra (m/z, Fragmentation) HRMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, J-couplings) NMR->NMR_Data Validation Structural Confirmation MS_Data->Validation Fatty Acid Composition NMR_Data->Validation Headgroup Confirmation FinalStructure FinalStructure Validation->FinalStructure {Final Validated MGDG Structure | {Galactose Headgroup | Fatty Acid Profile}}

Caption: Workflow for the cross-validation of MGDG structure using NMR and HR-MS.

Phosphate_Starvation_Signaling cluster_Sensing Stress Sensing & Signaling cluster_Response Metabolic Response Stress Phosphate (B84403) (Pi) Starvation PHR1 PHR1 Transcription Factor Stress->PHR1 miRNA399 miR399 PHR1->miRNA399 activates MGDG_Synthase MGDG Synthase (MGD2/3) Upregulation PHR1->MGDG_Synthase activates PHO2 PHO2 (E2 conjugase) miRNA399->PHO2 represses PHO2->MGDG_Synthase degrades TF for MGDG MGDG Synthesis MGDG_Synthase->MGDG DGDG_Synthase DGDG Synthase (DGD2) Upregulation DGDG DGDG Synthesis DGDG_Synthase->DGDG MGDG->DGDG_Synthase Membrane_Remodeling Membrane Lipid Remodeling (Phospholipid replacement by DGDG) DGDG->Membrane_Remodeling Pi_Homeostasis Pi_Homeostasis Membrane_Remodeling->Pi_Homeostasis Maintains Pi Homeostasis

Caption: MGDG's role in the plant phosphate starvation signaling pathway.

A Comparative Guide to α-GalCer Analogues and β-Anomeric Glycolipids in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of invariant Natural Killer T (iNKT) cells has emerged as a promising strategy in cancer immunotherapy. These potent lymphocytes recognize glycolipid antigens presented by the CD1d molecule on antigen-presenting cells (APCs). At the forefront of iNKT cell agonists are α-galactosylceramide (α-GalCer) and its analogues, known for their robust immunostimulatory properties. More recently, β-anomeric glycolipids have also been shown to modulate iNKT cell responses, presenting a distinct class of immunomodulators. This guide provides an objective comparison of the performance of α-GalCer analogues and β-anomeric glycolipids, supported by experimental data, to aid researchers in the selection and development of novel cancer immunotherapies.

Performance Comparison: α-GalCer Analogues vs. β-Anomeric Glycolipids

The primary distinction between these two classes of glycolipids lies in the stereochemistry of the glycosidic bond linking the galactose to the ceramide lipid backbone. This seemingly subtle structural difference leads to significant variations in their immunological activity, including the potency of iNKT cell activation, the profile of elicited cytokines, and ultimately, their anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative differences observed in preclinical studies comparing α-GalCer analogues and β-anomeric glycolipids.

Table 1: In Vitro NKT Cell Activation

Featureα-GalCer Analogues (e.g., KRN7000)β-Anomeric Glycolipids (e.g., β-GalCer)Reference(s)
Potency of Activation HighLow to moderate[1]
TCR Binding Affinity HighLow[2]
IL-2 Secretion (U/mL) +++++[3]
Proliferation Index HighLow/Negligible[2]

Table 2: In Vivo Cytokine Secretion Profile (Mouse Splenocytes)

Cytokineα-GalCer Analogues (e.g., KRN7000)β-Anomeric Glycolipids (e.g., β-GalCer)Reference(s)
IFN-γ (pg/mL) High (Th1-polarizing)Low to moderate[1]
IL-4 (pg/mL) High (Mixed Th1/Th2)Low[1]
TNF-α (pg/mL) HighLow[2]
IL-13 (pg/mL) ModerateLow[2]

Table 3: In Vivo Anti-Tumor Efficacy (B16 Melanoma Model)

Parameterα-GalCer Analogues (e.g., KRN7000)β-Anomeric Glycolipids (e.g., β-ManCer)Reference(s)
Tumor Growth Inhibition SignificantModerate[2]
Metastasis Prevention PotentModerate[4]
Survival Benefit Significant increaseModerate increase[4]
Effective Dose Low (µg range)Higher (µg to mg range)[2]

Signaling Pathways and Experimental Workflows

The differential effects of α-GalCer analogues and β-anomeric glycolipids stem from their distinct interactions with the CD1d molecule and the subsequent engagement of the iNKT cell receptor (TCR).

Signaling Pathway Diagrams

Alpha_GalCer_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR TCR CD1d->TCR Strong Interaction alpha_GalCer alpha_GalCer alpha_GalCer->CD1d Loading Signaling_Cascade Signaling_Cascade TCR->Signaling_Cascade Activation Cytokine_Release Cytokine_Release Signaling_Cascade->Cytokine_Release IFN-γ, IL-4, etc.

Beta_Anomeric_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR TCR CD1d->TCR Weaker Interaction beta_Glycolipid beta_Glycolipid beta_Glycolipid->CD1d Loading Weak_Signaling Weak_Signaling TCR->Weak_Signaling Partial Activation Limited_Cytokines Limited_Cytokines Weak_Signaling->Limited_Cytokines Low IFN-γ

Experimental Workflow Diagram

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Model Splenocyte_Isolation Isolate Splenocytes Glycolipid_Stimulation Stimulate with Glycolipids Splenocyte_Isolation->Glycolipid_Stimulation NKT_Activation_Assay NKT Cell Activation Assay (CD69, CD25 expression) Glycolipid_Stimulation->NKT_Activation_Assay Cytokine_Profiling Cytokine Profiling (ELISA) Glycolipid_Stimulation->Cytokine_Profiling Tumor_Inoculation Inoculate Mice with B16 Melanoma Cells Glycolipid_Treatment Treat with Glycolipids Tumor_Inoculation->Glycolipid_Treatment Tumor_Monitoring Monitor Tumor Growth (Volume, Bioluminescence) Glycolipid_Treatment->Tumor_Monitoring Survival_Analysis Survival Analysis Glycolipid_Treatment->Survival_Analysis

Detailed Experimental Protocols

In Vitro NKT Cell Activation Assay

Objective: To assess the ability of glycolipids to activate NKT cells in vitro.

Materials:

  • Splenocytes isolated from C57BL/6 mice

  • α-GalCer analogue (e.g., KRN7000) and β-anomeric glycolipid (e.g., β-GalCer)

  • Complete RPMI-1640 medium

  • 96-well round-bottom plates

  • Flow cytometer

  • Fluorochrome-conjugated antibodies against CD1d, TCRβ, NK1.1, CD69, and CD25

Procedure:

  • Isolate splenocytes from C57BL/6 mice and prepare a single-cell suspension.

  • Plate splenocytes at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Add α-GalCer analogue or β-anomeric glycolipid at varying concentrations (e.g., 1, 10, 100 ng/mL). Use a vehicle control (e.g., DMSO).

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies for NKT cell markers (CD1d-tetramer loaded with the respective glycolipid, TCRβ, NK1.1) and activation markers (CD69, CD25).

  • Acquire data on a flow cytometer and analyze the percentage of activated (CD69+/CD25+) NKT cells.

In Vivo B16 Melanoma Tumor Model

Objective: To evaluate the anti-tumor efficacy of glycolipids in a syngeneic mouse model.[5]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • B16-F10 melanoma cell line

  • α-GalCer analogue and β-anomeric glycolipid

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Culture B16-F10 melanoma cells and harvest them during the exponential growth phase.

  • Subcutaneously inject 1 x 10^5 B16-F10 cells in 100 µL of PBS into the flank of each mouse.[5]

  • On days 3, 7, and 11 post-tumor inoculation, administer the glycolipids (e.g., 2 µg of α-GalCer analogue or a higher dose of β-anomeric glycolipid, as determined by dose-response studies) intravenously or intraperitoneally. A control group should receive vehicle only.

  • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).

  • Monitor the survival of the mice. Euthanize mice when tumors reach a predetermined size or become ulcerated, in accordance with institutional animal care and use committee guidelines.

  • Plot tumor growth curves and Kaplan-Meier survival curves for each treatment group.

Conclusion

The choice between α-GalCer analogues and β-anomeric glycolipids for cancer immunotherapy depends on the desired immunological outcome. α-GalCer analogues are potent inducers of a mixed Th1/Th2 response, leading to strong anti-tumor effects.[1] In contrast, β-anomeric glycolipids are weaker agonists that may offer a more nuanced immunomodulation, potentially avoiding the overstimulation and subsequent anergy sometimes observed with potent α-anomers.[1][6] Further research into novel analogues of both classes and their combination with other immunotherapies will be crucial in harnessing the full potential of iNKT cell-mediated anti-tumor immunity.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol, a galactolipid used in various research applications. While this compound is not classified as hazardous, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is crucial to be familiar with its properties and to use appropriate personal protective equipment (PPE).

Key Chemical and Physical Properties:

PropertyValue
Chemical Formula C45H78O10
Molecular Weight 779.09 g/mol [1]
Physical State Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972), Pyridine, Methanol, Ethanol[2][3]
Storage Store at -20°C, desiccated[2]

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile or latex gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat

Step-by-Step Disposal Protocol

Based on the likely non-hazardous nature of this compound, as inferred from safety data for structurally similar glycolipids, the following disposal procedure is recommended. However, it is imperative to consult and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Non-Hazardous Waste: this compound".

  • Do not mix this waste with hazardous materials such as solvents, heavy metals, or reactive chemicals.

2. Disposal of Solid Waste:

  • Place the powdered this compound into a securely sealed, chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

  • For disposal, this sealed container can typically be placed in the regular laboratory trash, destined for a sanitary landfill. It is crucial to prevent the powder from being loose in the trash to avoid creating dust and potential inhalation, even if non-toxic.

3. Disposal of Contaminated Labware:

  • Reusable Glassware: Wash with an appropriate solvent (e.g., ethanol (B145695) or acetone) to dissolve any residue, followed by a thorough cleaning with soap and water. The solvent rinse should be collected and disposed of as hazardous chemical waste, following your institution's procedures for flammable liquids.

  • Disposable Items (e.g., pipette tips, weighing boats): Place these items in the designated "Non-Hazardous Solid Waste" container.

4. Disposal of Empty Product Containers:

  • Ensure the container is completely empty.

  • Rinse the container with a suitable solvent (e.g., acetone or ethanol) to remove any remaining residue. Collect the rinsate for disposal as hazardous solvent waste.

  • Deface or remove the original product label to prevent confusion.

  • The cleaned and defaced container can typically be disposed of in the regular recycling or trash, in accordance with institutional policies.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

G cluster_start Start: Identify Waste cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Disposal Path cluster_disposal_actions Disposal Actions cluster_hazardous Hazardous Disposal Path start 1,2-O-Dilinoleoyl-3-O- Beta-D-Galactopyranosylracglycerol Waste assess_hazard Hazardous? start->assess_hazard solid_waste Solid Waste (Powder) assess_hazard->solid_waste No contaminated_labware Contaminated Labware assess_hazard->contaminated_labware No empty_container Empty Product Container assess_hazard->empty_container No seal_container Seal in Labeled Non-Hazardous Container solid_waste->seal_container clean_labware Clean Labware (Solvent Rinse) contaminated_labware->clean_labware dispose_disposables Dispose of Disposables in Non-Hazardous Container contaminated_labware->dispose_disposables clean_container Rinse Container, Deface Label empty_container->clean_container trash Dispose in Regular Lab Trash seal_container->trash solvent_rinse Solvent Rinsate clean_labware->solvent_rinse dispose_disposables->seal_container recycle_trash Recycle or Trash Container clean_container->recycle_trash clean_container->solvent_rinse hazardous_waste_collection Collect for Hazardous Waste Disposal solvent_rinse->hazardous_waste_collection

Disposal Workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment. Always prioritize your institution's specific waste management policies.

References

Personal protective equipment for handling 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.

PPE CategoryItemSpecifications
Eye Protection Safety glasses with side shields or chemical gogglesProtects against potential splashes and aerosols.
Hand Protection Chemical-resistant glovesNitrile or other suitable material to prevent skin contact.
Body Protection Laboratory coatStandard lab coat to protect clothing and skin.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosolization is likely, a risk assessment should be performed to determine if respiratory protection is needed.

Operational and Disposal Plans

Proper handling, storage, and disposal are critical for laboratory safety and compliance.

Handling and Storage:

  • Work in a well-ventilated area to minimize inhalation exposure.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly with soap and water after handling.

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from ignition sources as the compound may be combustible.[1]

Spill Management:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wear appropriate PPE as outlined above.

  • For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For major spills, evacuate the area and follow emergency procedures.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Experimental Protocols: Donning and Doffing PPE

Donning PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.

  • Eye Protection: Put on safety glasses with side shields or chemical goggles.

  • Gloves: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE:

  • Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate waste container.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Remove the lab coat by unfastening it and rolling it down from the shoulders, turning the sleeves inside out. Avoid touching the exterior.

  • Eye Protection: Remove eye protection.

  • Hand Hygiene: Wash and dry hands again.

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Hazard Assessment B Select & Inspect PPE A->B C Don PPE B->C D Handle Chemical in Ventilated Area C->D E Doff PPE D->E H Segregate & Label Waste D->H F Wash Hands E->F G Clean Work Area F->G I Dispose According to Regulations H->I

Caption: Logical workflow for the safe handling of the specified glycerolipid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.